Dimethyl Glutarate
Description
This compound has been reported in Astragalus mongholicus and Astragalus membranaceus with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-10-6(8)4-3-5-7(9)11-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDYIOOONNVFMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Record name | DIMETHYL GLUTARATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17806 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3025122 | |
| Record name | Dimethyl glutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethyl glutarate is a colorless liquid. (USCG, 1999), Liquid; Water or Solvent Wet Solid, Liquid, Liquid with an agreeable odor; [HSDB], Colorless liquid | |
| Record name | DIMETHYL GLUTARATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17806 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pentanedioic acid, 1,5-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl glutarate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4947 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIMETHYL GLUTARATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/538 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
199.4 to 203 °F at 13 mmHg (USCG, 1999), 213.5-214 °C @ 752 MM HG; 93.5-94.5 °C @ 13 MM HG, 199.4-203 °F | |
| Record name | DIMETHYL GLUTARATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17806 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIMETHYL GLUTARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5789 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIMETHYL GLUTARATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/538 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
218 °F (USCG, 1999), 103 °C, 218 °F | |
| Record name | DIMETHYL GLUTARATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17806 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimethyl glutarate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4947 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIMETHYL GLUTARATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/538 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
VERY SOL IN ALC, ETHER | |
| Record name | DIMETHYL GLUTARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5789 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.087 (USCG, 1999) - Denser than water; will sink, 1.0876 @ 20 °C/4 °C, 1.087 | |
| Record name | DIMETHYL GLUTARATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17806 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIMETHYL GLUTARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5789 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIMETHYL GLUTARATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/538 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
LIQUID | |
CAS No. |
1119-40-0 | |
| Record name | DIMETHYL GLUTARATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17806 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimethyl glutarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl glutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIMETHYL GLUTARATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanedioic acid, 1,5-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl glutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl glutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL GLUTARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I9VFA346P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIMETHYL GLUTARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5789 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIMETHYL GLUTARATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/538 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-42.5 °C | |
| Record name | DIMETHYL GLUTARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5789 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of Dimethyl Glutarate for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical guide to the fundamental properties of dimethyl glutarate, tailored for researchers, scientists, and professionals in drug development. It consolidates essential data on its physical and chemical characteristics, safety protocols, and detailed experimental methodologies.
Executive Summary
This compound (DMG) is a versatile organic compound with the chemical formula C₇H₁₂O₄.[1] It is a colorless liquid with a faint, agreeable odor.[2][3] Widely utilized as a solvent, intermediate in chemical synthesis, and a component in various industrial formulations, a thorough understanding of its properties is crucial for its effective and safe application in a research setting. This guide provides a detailed overview of its core attributes, experimental procedures, and safety considerations to support laboratory and development work.
Core Properties of this compound
The fundamental physical and chemical properties of this compound are summarized below, providing a quick reference for researchers.
Physical Properties
This compound is a clear, colorless liquid. Its key physical characteristics are detailed in Table 1.
| Property | Value | Source(s) |
| Molecular Weight | 160.17 g/mol | [1][4] |
| Boiling Point | 210-215 °C at 760 mmHg | |
| 96-103 °C at 15 mmHg | ||
| Melting Point | -37 °C / -34.6 °F | |
| Density | 1.087 g/cm³ at 20 °C | |
| Flash Point | 103 °C / 217.4 °F (closed cup) | |
| Refractive Index | 1.424 at 20 °C | |
| Vapor Pressure | 0.13 hPa at 20 °C | |
| Solubility | Soluble in water. Very soluble in alcohol and ether. |
Chemical Properties
This compound is an ester, and its reactivity is characteristic of this functional group. It is stable under normal conditions but can be hydrolyzed by strong acids and alkalis.
| Property | Description | Source(s) |
| IUPAC Name | dimethyl pentanedioate | |
| CAS Number | 1119-40-0 | |
| Chemical Formula | C₇H₁₂O₄ | |
| SMILES | COC(=O)CCCC(=O)OC | |
| InChI Key | XTDYIOOONNVFMA-UHFFFAOYSA-N | |
| Reactivity | Reacts with strong acids, bases, oxidizing agents, and reducing agents. | |
| Stability | Stable under recommended storage conditions. |
Experimental Protocols
This section details methodologies for the synthesis, purification, and analysis of this compound, providing a practical guide for laboratory applications.
Synthesis of this compound via Fischer Esterification
Objective: To synthesize this compound from glutaric acid and methanol using an acid catalyst.
Materials:
-
Glutaric acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve glutaric acid in an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude this compound.
Purification by Distillation
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
Distillation apparatus (distilling flask, condenser, receiving flask, thermometer)
-
Vacuum source (if necessary)
-
Heating mantle
Procedure:
-
Set up the distillation apparatus. For high-boiling liquids like this compound, vacuum distillation is recommended to prevent decomposition.
-
Place the crude this compound in the distilling flask.
-
Heat the flask gently with a heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. For example, fractions with boiling points of 110-112 °C can be collected under reduced pressure.
Analysis and Purity Assessment
Objective: To identify and quantify this compound and assess its purity.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for ester analysis (e.g., DB-WAX or equivalent)
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, prepare a series of calibration standards of known concentrations.
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
The purity can be estimated by the relative peak area of this compound compared to the total area of all peaks in the chromatogram.
-
For quantitative analysis, a calibration curve can be constructed by plotting the peak area versus the concentration of the standards.
Objective: To confirm the structure and assess the purity of this compound.
Sample Preparation:
-
Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
¹H NMR (in CDCl₃):
-
The spectrum should show a quintet at approximately δ 1.96 ppm (2H) and a triplet at approximately δ 2.39 ppm (4H).
¹³C NMR (in CDCl₃):
-
The spectrum will show characteristic peaks for the carbonyl carbons and the different methylene and methyl carbons in the molecule.
Purity Assessment:
-
The presence of unexpected peaks in the ¹H or ¹³C NMR spectra may indicate impurities. The purity can be estimated by comparing the integration of the this compound peaks to those of the impurities.
Safety and Handling
This compound is considered a hazardous substance and requires careful handling.
Personal Protective Equipment (PPE):
-
Wear safety glasses with side-shields or goggles.
-
Wear appropriate chemical-resistant gloves.
-
Use a lab coat and, if necessary, an apron.
-
In case of insufficient ventilation, use a suitable respirator.
Handling and Storage:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Unopened containers can be stored for up to 18 months, while opened containers should not be stored for more than 12 months.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Skin Contact: Remove contaminated clothing and wash the skin with soap and water.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
-
In all cases of significant exposure or if symptoms persist, seek medical attention.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of Key Chemical Reactions
The following diagram illustrates the key chemical transformations involving this compound.
Caption: Key chemical reactions of this compound.
References
A Comprehensive Technical Guide to the Physicochemical Characteristics of Dimethyl Glutarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of dimethyl glutarate (DMG), a versatile diester with applications in various scientific and industrial fields, including pharmaceuticals. This document summarizes key quantitative data, outlines experimental protocols for property determination, and presents a logical framework for understanding these characteristics.
Core Physicochemical Data
This compound (C7H12O4) is a colorless liquid with a faint, agreeable odor.[1][2][3] Its fundamental identifiers and properties are crucial for its handling, application, and integration into experimental and developmental workflows.
Table 1: Identification and General Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | dimethyl pentanedioate | [1] |
| Synonyms | Glutaric acid dimethyl ester, Dimethyl pentanedioate, DBE-5 | [1] |
| CAS Number | 1119-40-0 | |
| Molecular Formula | C₇H₁₂O₄ | |
| Molecular Weight | 160.17 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Faint agreeable, fruity odor |
Table 2: Thermodynamic and Physical Properties of this compound
| Property | Value | Conditions | Source(s) |
| Melting Point | -37 °C to -42.5 °C | ||
| Boiling Point | 210-215 °C | 1013 hPa | |
| 93.5-95 °C | 13 mmHg (0.0171 atm) | ||
| 96-103 °C | 15 mmHg | ||
| Density | 1.09 g/cm³ | 20 °C | |
| 1.087 g/mL | 25 °C | ||
| 1.0876 g/cm³ | 20 °C | ||
| Vapor Pressure | 0.2 mmHg | 20 °C | |
| 8.3 Pa | 20 °C | ||
| 0.13 hPa | 20 °C | ||
| Flash Point | 107 °C to 109 °C | Closed cup | |
| 218 °F | |||
| Refractive Index | 1.4242 | 20 °C/D | |
| Kinematic Viscosity | 2.5 mm²/s (cSt) | 25 °C |
Table 3: Solubility and Safety Information for this compound
| Property | Value/Information | Source(s) |
| Water Solubility | 4.3 g/L to 53 g/L | |
| Solvent Solubility | Very soluble in alcohol and ether; soluble in acetone and ethyl acetate. | |
| Explosion Limits | 0.9 - 7.9 % (V) | |
| Stability | Stable under normal conditions. Combustible. | |
| Incompatibilities | Incompatible with acids, bases, reducing agents, and oxidizing agents. | |
| Storage | Store below +30°C. |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physicochemical properties of this compound. These protocols are intended for an audience with a foundational understanding of laboratory techniques.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For a pure compound like this compound, it is a sharp, characteristic value.
Methodology: Capillary Method
-
Preparation: A small amount of liquid this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Heating: The fusion tube assembly is attached to a thermometer and heated in a controlled manner, often using a Thiele tube or a melting point apparatus with a heating block. The heating bath should be stirred to ensure uniform temperature distribution.
-
Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. As the boiling point is approached, this stream of bubbles becomes rapid and continuous.
-
Recording the Boiling Point: The heat source is then removed. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the external pressure equals the vapor pressure of the this compound.
-
Pressure Correction: Since boiling point is pressure-dependent, the atmospheric pressure at the time of the experiment should be recorded. If the pressure is not at standard sea-level pressure (760 mmHg), a correction may be applied.
Determination of Density
Density is the mass per unit volume of a substance. For liquids, it is commonly determined using a pycnometer or a digital density meter.
Methodology: Pycnometer Method
-
Preparation: A clean, dry pycnometer (a glass flask with a precise volume) is weighed accurately (m₁).
-
Calibration: The pycnometer is filled with a reference substance of known density at a specific temperature (e.g., deionized water), and the total mass is recorded (m₂). The temperature of the liquid is measured and recorded.
-
Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound. The total mass is again accurately measured (m₃) at the same temperature.
-
Calculation:
-
Mass of water = m₂ - m₁
-
Volume of pycnometer = (Mass of water) / (Density of water at the measured temperature)
-
Mass of this compound = m₃ - m₁
-
Density of this compound = (Mass of this compound) / (Volume of pycnometer)
-
Determination of Solubility
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
Methodology: Saturation Method
-
Preparation: A known volume of the solvent (e.g., water) is placed in a thermostatted vessel to maintain a constant temperature.
-
Addition of Solute: this compound is added to the solvent in small, pre-weighed increments.
-
Equilibration: After each addition, the mixture is vigorously agitated (e.g., using a magnetic stirrer) until the solute is completely dissolved. This process is repeated until a small amount of undissolved this compound persists, indicating that the solution is saturated.
-
Analysis: The total mass of the dissolved this compound is calculated by subtracting the mass of the remaining undissolved portion from the total mass added.
-
Expression of Solubility: The solubility is then expressed in terms of mass of solute per volume or mass of solvent (e.g., g/L or g/100g ). This procedure can be repeated for various solvents (e.g., ethanol, ether) to determine the solubility profile.
Determination of Vapor Pressure
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system.
Methodology: Static Method
-
Sample Preparation: A purified sample of this compound is placed in a thermostatted container connected to a pressure measuring device (manometer) and a vacuum pump.
-
Degassing: The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is often achieved by repeated freeze-pump-thaw cycles.
-
Equilibration: The container is brought to a precise, constant temperature. The this compound is allowed to evaporate into the evacuated space until the pressure inside the container becomes constant. This constant pressure is the equilibrium vapor pressure at that temperature.
-
Measurement: The pressure is recorded. The process is repeated at several different temperatures to obtain a vapor pressure curve. The relationship between vapor pressure and temperature can often be described by the Clausius-Clapeyron relation.
Visualizing Physicochemical Relationships
The following diagram illustrates the logical connections between the fundamental properties of this compound and how they influence its behavior and applications.
Caption: Logical flow of this compound's properties.
References
An In-Depth Technical Guide to the Laboratory Synthesis of Dimethyl Glutarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary laboratory-scale synthesis pathways for dimethyl glutarate. It details established methodologies, including Fischer-Speier esterification, and explores modern approaches such as synthesis from cyclobutanone. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways and workflows to aid in practical laboratory applications.
Fischer-Speier Esterification of Glutaric Acid and its Anhydride
The most traditional and widely employed method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of glutaric acid or its anhydride with methanol. The reaction equilibrium is typically driven towards the product by using an excess of methanol or by removing the water formed during the reaction.[1][2][3]
Synthesis from Glutaric Anhydride with Sulfuric Acid Catalyst
This method offers a high yield of this compound by reacting glutaric anhydride with methanol in the presence of concentrated sulfuric acid.[4]
Experimental Protocol:
-
In a round-bottom flask, dissolve glutaric anhydride (3.35 g, 29.4 mmol) in anhydrous methanol (100 mL).
-
Carefully add concentrated sulfuric acid (0.31 mL, 5.9 mmol) to the solution while stirring.
-
Stir the mixture at room temperature for 18 hours.
-
Reduce the volume of the reaction mixture by approximately half using a rotary evaporator.
-
Quench the reaction by adding 40 mL of water.
-
Extract the aqueous phase with dichloromethane (3 x 50 mL).
-
Combine the organic phases and wash with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound.[4]
Quantitative Data:
| Starting Material | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Glutaric Anhydride | H₂SO₄ | Methanol | 18 | 20 | 96 |
Reaction Pathway:
Synthesis from Glutaric Acid with Phosphorus Trichloride
An alternative acid-catalyzed esterification involves the use of phosphorus trichloride. This method also provides a high yield of the desired product.
Experimental Protocol:
-
In a flask equipped with a dropping funnel and under continuous stirring, dissolve glutaric acid (13.2 g, 0.10 mol) in methanol (50 mL).
-
Cool the solution in an ice bath.
-
Add phosphorus trichloride (PCl₃, 8 mL) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction to proceed to completion.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
Distill the resulting residue under reduced pressure, collecting the fractions boiling at 110-112 °C.
Quantitative Data:
| Starting Material | Catalyst | Solvent | Temperature | Product Boiling Point (°C) | Yield (%) | Reference |
| Glutaric Acid | PCl₃ | Methanol | Ice bath | 110-112 | 92 |
Synthesis from Cyclobutanone and Dimethyl Carbonate
A more contemporary approach to this compound synthesis involves a reaction between cyclobutanone and dimethyl carbonate, utilizing a solid base catalyst such as magnesium oxide (MgO). This pathway proceeds through a carbomethoxycyclobutanone intermediate.
The reaction mechanism involves the activation of cyclobutanone by the abstraction of an α-proton by the basic catalyst, followed by reaction with dimethyl carbonate. The resulting intermediate is then further converted to this compound. Solid bases of moderate strength, like MgO, have been found to be favorable for this transformation. While a detailed, step-by-step protocol is not available in the reviewed literature, the key reaction parameters have been outlined.
Reaction Conditions Summary:
| Starting Materials | Catalyst | Key Intermediate | Outcome | Reference |
| Cyclobutanone, Dimethyl Carbonate | MgO (solid base) | Carbomethoxycyclobutanone | Facile route to this compound |
Logical Relationship Diagram:
Other Potential Synthesis Pathways
While less detailed in the current literature for the direct synthesis of this compound, other modern synthetic methods hold promise and are worthy of consideration for further research and development.
Hydroesterification and Carbonylation Reactions
Hydrogenation of Unsaturated Precursors
The catalytic hydrogenation of an unsaturated precursor, such as dimethyl glutaconate, represents another viable route to this compound. This transformation would involve the reduction of the carbon-carbon double bond in the precursor molecule. While specific, detailed protocols for this exact hydrogenation are not prevalent in the literature, the hydrogenation of other unsaturated esters is a well-established process, often employing catalysts such as palladium on carbon (Pd/C) or ruthenium.
Experimental Workflow for Method Development:
Conclusion
This technical guide has outlined the primary laboratory synthesis pathways for this compound, with a focus on providing actionable experimental protocols and relevant quantitative data. The Fischer-Speier esterification of glutaric acid or its anhydride remains a robust and high-yielding method. The synthesis from cyclobutanone and dimethyl carbonate presents a modern alternative with a facile reaction route. While direct, detailed protocols for hydroesterification, carbonylation, and hydrogenation are less established for this compound specifically, these areas represent promising avenues for future research and process development. The provided diagrams and data tables are intended to serve as a practical resource for researchers and professionals in the field.
References
A Technical Guide to the Research Applications of Dimethyl Glutarate (CAS 1119-40-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dimethyl Glutarate
This compound (DMG), with CAS number 1119-40-0, is the dimethyl ester of glutaric acid.[1][2] It is a colorless, transparent liquid with a faint, agreeable fruity odor.[1][2][3] DMG is recognized for its favorable environmental profile, characterized by low volatility, low toxicity, and ready biodegradability, positioning it as a "green solvent". Its primary applications in research and industry are as a high-boiling point solvent, a chemical intermediate, and a plasticizer.
In research and development, DMG serves as a versatile building block in organic synthesis and as a functional component in various formulations. Its utility extends across pharmaceuticals, polymers, agrochemicals, and advanced materials science. This guide provides an in-depth overview of its physicochemical properties, core research applications, and detailed experimental protocols relevant to its synthesis and analysis.
Physicochemical and Toxicological Properties
The physical, chemical, and toxicological characteristics of this compound are summarized below. This data is essential for experimental design, safety assessments, and application development.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1119-40-0 | |
| Molecular Formula | C₇H₁₂O₄ | |
| Molecular Weight | 160.17 g/mol | |
| Appearance | Colorless, clear liquid | |
| Odor | Faint, agreeable, fruity odor | |
| Boiling Point | 210-216 °C (at 1018 hPa) | |
| 93-95 °C (at 13 mmHg) | ||
| Melting Point | -13 °C to -42.5 °C | |
| Density | ~1.09 g/cm³ (at 20-25 °C) | |
| Flash Point | 107-109 °C (218-228 °F) | |
| Water Solubility | 53 g/L | |
| Solubility | Very soluble in alcohol and ether | |
| Refractive Index (n20/D) | ~1.424 | |
| Vapor Density | 5.52 |
Table 2: Toxicological and Ecotoxicity Data for this compound
| Endpoint | Species | Value | Source(s) |
| Acute Oral Toxicity (LD50) | Rat | 5000 mg/kg | |
| Acute Oral Toxicity (LD50) | Mouse | 2227 mg/kg | |
| Skin Irritation | Human | Irritant | |
| Eye Irritation | Rabbit | Irritant | |
| Aquatic Toxicity (LC50, 96h) | Bluegill (Lepomis macrochirus) | 30.838 mg/L | |
| Aquatic Toxicity (EC50) | Water Flea (Daphnia magna) | 112 - 150 mg/L |
Core Research Applications
This compound's reactivity and physical properties make it a valuable compound in several key research areas.
Intermediate in Organic Synthesis
DMG is a fundamental precursor in the synthesis of a wide range of chemicals. Its two ester groups can undergo various transformations, such as hydrolysis, transesterification, and amidation.
-
Pharmaceuticals and Agrochemicals : It serves as an intermediate in the creation of more complex active molecules.
-
Polymers and Resins : DMG is used to prepare polyester resins, polyamides, and adhesives. Hydrolysis of DMG yields glutaric acid, a monomer used in polymer synthesis.
-
Plasticizers : It acts as a raw material for specialty plasticizers.
Advanced Solvent and Formulation Applications
As an environmentally friendly solvent, DMG is used in formulations where low volatility and high solvency are required.
-
Coatings and Cleaners : It is a component in paints, lacquers, and industrial cleaning agents, including paint and graffiti removers.
-
Pharmaceutical Excipient : In drug development, DMG can be used as an excipient to improve the stability, solubility, or bioavailability of active pharmaceutical ingredients.
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound, which are critical for laboratory research.
Synthesis of this compound from Glutaric Anhydride
This protocol describes a common laboratory-scale synthesis via the ring-opening esterification of glutaric anhydride.
Methodology:
-
Reagents & Setup : Dissolve glutaric anhydride (1 equivalent, e.g., 29.4 mmol, 3.35 g) in anhydrous methanol (a significant excess, e.g., 100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Catalysis : Carefully add concentrated sulfuric acid (e.g., 5.9 mmol, 0.31 mL) to the solution as a catalyst.
-
Reaction : Stir the mixture at room temperature for 18 hours.
-
Workup :
-
Reduce the reaction mixture volume to approximately half using a rotary evaporator.
-
Quench the reaction by adding deionized water (e.g., 40 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3 x 50 mL).
-
-
Purification :
-
Combine the organic extracts and wash with brine (30 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a clear, colorless oil. This method typically achieves a high yield (e.g., 96%).
-
Air Sampling and Analysis via GC-FID
This protocol is based on OSHA methodologies for monitoring workplace exposure to this compound.
Methodology:
-
Sample Collection :
-
Draw a known volume of air (e.g., 20 L) through a solid sorbent charcoal tube (100/50 mg).
-
Use a calibrated personal sampling pump at a flow rate of approximately 0.2 L/min.
-
-
Sample Preparation :
-
Score the charcoal tube and break it to access the front and back sorbent sections. Transfer each section to a separate labeled vial.
-
Add 1 mL of desorption solvent (1:99 dimethyl formamide:carbon disulfide, DMF:CS₂) to each vial.
-
Cap the vials and shake for 30 minutes to ensure complete desorption of DMG.
-
-
Analysis :
-
Analyze the desorbed samples by gas chromatography with a flame ionization detector (GC-FID).
-
Use a suitable capillary column for separation.
-
-
Quantification :
-
Prepare a calibration curve using standards of DMG in the desorption solvent.
-
Calculate the mass of DMG in the samples from the calibration curve and determine the airborne concentration based on the volume of air sampled.
-
Note : Samples should be refrigerated after collection and analyzed within two weeks for best results.
-
Metabolic Context and Related Pathways
This compound is an exogenous compound and is not considered a naturally occurring metabolite in major human metabolic pathways. Its biological effects are primarily related to its properties as a solvent or its metabolism into glutaric acid and methanol.
However, for researchers in drug development and metabolic studies, it is useful to understand the context of its core dicarboxylic acid structure. The five-carbon dicarboxylic acid, α-ketoglutarate (or 2-oxoglutarate), is a closely related and vital endogenous metabolite. It is a key intermediate in the Krebs cycle (tricarboxylic acid cycle) , a central hub of cellular metabolism for energy production. Studies have investigated cell-permeable esters of α-ketoglutarate (such as dimethyl α-ketoglutarate) for their ability to influence metabolic pathways, including autophagy and cellular redox balance.
The following diagram illustrates the position of α-ketoglutarate within the Krebs cycle to provide metabolic context for researchers studying dicarboxylic acids.
Conclusion
This compound (CAS 1119-40-0) is a highly versatile and industrially significant chemical. For the research community, it offers a unique combination of favorable environmental properties and chemical reactivity. Its primary research applications are as a building block for organic synthesis, particularly in the development of polymers and specialty chemicals, and as a green solvent in advanced formulations. The detailed protocols for its synthesis and analysis provided herein serve as a practical guide for scientists and engineers working with this compound. While not an endogenous metabolite itself, its structural relationship to key metabolic intermediates like α-ketoglutarate provides a broader context for its potential relevance in biochemical and pharmaceutical research.
References
Spectroscopic Profile of Dimethyl Glutarate: A Technical Guide
Introduction
Dimethyl glutarate (DMG) is a diester of glutaric acid, widely utilized as a solvent, in the formulation of paints and coatings, and as an intermediate in chemical synthesis. A thorough understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and structural elucidation in various research and industrial applications. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and a workflow for spectroscopic analysis.
Spectroscopic Data
The following sections present the characteristic spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 3.67 | Singlet | 6H | - | O-CH ₃ |
| 2.41 | Triplet | 4H | 7.3 | O=C-CH ₂ |
| 1.95 | Quintet | 2H | 7.3 | C-CH ₂-C |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 173.5 | C =O |
| 51.6 | O-C H₃ |
| 33.2 | O=C-C H₂ |
| 20.1 | C-C H₂-C |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the presence of specific functional groups. The spectrum for this compound is characterized by the following absorption bands.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 | Strong | C-H stretch (alkane) |
| 1740 | Strong | C=O stretch (ester) |
| 1440 | Medium | C-H bend (alkane) |
| 1170 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern.[2][3]
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Assignment |
| 160 | 5 | [M]⁺ (Molecular Ion) |
| 129 | 45 | [M - OCH₃]⁺ |
| 101 | 50 | [M - COOCH₃]⁺ |
| 100 | 75 | [M - CH₃OH - CO]⁺ |
| 74 | 60 | [CH₃OOCCH₂]⁺ |
| 59 | 100 | [COOCH₃]⁺ (Base Peak) |
| 55 | 40 | [C₄H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy Protocol
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[4][5]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a cotton wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.
-
Ensure the liquid height in the NMR tube is between 4 and 5 cm.
-
Cap the NMR tube securely.
Instrument Parameters (¹H NMR):
-
Spectrometer: 300 MHz or higher field NMR spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse sequence (zg)
-
Number of Scans: 8-16
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
Spectral Width: 0-10 ppm
-
Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) is used as an internal reference.
Instrument Parameters (¹³C NMR):
-
Spectrometer: 75 MHz or higher field NMR spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled pulse sequence
-
Number of Scans: 128 or more, depending on concentration
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 0-200 ppm
-
Referencing: The solvent peak of CDCl₃ (δ = 77.16 ppm) is used as an internal reference.
Infrared (IR) Spectroscopy Protocol
Sample Preparation (Neat Liquid Film):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of any residue. Handle them by the edges to avoid transferring moisture.
-
Place one to two drops of this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between the plates.
-
Wipe away any excess liquid from the edges of the plates with a lint-free tissue.
Instrument Parameters (FT-IR):
-
Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer
-
Accessory: Transmission sample holder
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty salt plates is recorded prior to the sample spectrum and automatically subtracted.
Mass Spectrometry Protocol
Sample Introduction and Ionization (Electron Ionization - EI):
-
This compound, being a volatile liquid, is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
-
The sample is vaporized by heating in the vacuum of the mass spectrometer.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
Instrument Parameters (EI-MS):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Mass Range: m/z 40-200
-
Ion Source Temperature: 200-250 °C
-
Data Acquisition: The mass spectrum is recorded as a plot of relative ion intensity versus the mass-to-charge ratio (m/z).
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a liquid sample such as this compound.
Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of this compound.
References
- 1. Pentanedioic acid, dimethyl ester [webbook.nist.gov]
- 2. This compound | C7H12O4 | CID 14242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pentanedioic acid, dimethyl ester [webbook.nist.gov]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
Health and Safety Considerations for Dimethyl Glutarate in Research Laboratories: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the health and safety considerations for the handling and use of Dimethyl Glutarate (DMG) in a research laboratory setting. The information is compiled from various safety data sheets and chemical databases to ensure a comprehensive understanding of the potential hazards and the necessary precautions.
Chemical and Physical Properties
This compound (DMG) is a colorless liquid with a faint, agreeable, or fruity odor.[1][2] It is a dibasic ester used as a solvent, intermediate, and in the formulation of various products.[2][3][4] Understanding its physical and chemical properties is fundamental to its safe handling.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1119-40-0 | |
| Molecular Formula | C7H12O4 | |
| Molecular Weight | 160.17 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Faint, agreeable, fruity | |
| Melting Point | -13°C to -45.5°C (-34.6°F to -49.9°F) | |
| Boiling Point | 210 - 215 °C (410 - 419 °F) | |
| Flash Point | 97°C - 109°C (206.6°F - 218°F) (Closed Cup) | |
| Density | 1.087 - 1.09 g/mL at 20-25°C | |
| Vapor Pressure | 0.105 - 0.2 mmHg at 20°C | |
| Vapor Density | >1.0 (Air = 1.0) | |
| Solubility in Water | Slightly soluble to partly miscible (4.3 g/L at 20°C) | |
| Autoignition Temperature | 365°C (689°F) | |
| Explosive Limits | Lower: 0.9%, Upper: 7.9% |
Hazard Identification and Classification
This compound is considered a hazardous substance according to OSHA 29 CFR 1910.1200. The primary hazards are associated with its irritant properties and potential for harm if swallowed.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
| Acute Aquatic Hazard | 3 | H402: Harmful to aquatic life |
Source:
In addition to the classified hazards, long-term contact with air and light may lead to the formation of potentially explosive peroxides. It is also a combustible liquid and may pose a slight fire hazard when exposed to heat or flame.
Toxicology and Health Effects
Exposure to this compound can lead to various health effects, primarily related to irritation.
Table 3: Summary of Toxicological Data
| Test | Species | Route | Result | Source(s) |
| LD50 | Rat | Oral | > 5,000 mg/kg | |
| LD50 | Mouse | Oral | 2,227 mg/kg | |
| LD50 | Rabbit | Dermal | > 2,250 mg/kg | |
| LC50 (96h) | Bluegill sunfish (Lepomis macrochirus) | Aquatic | 30.838 mg/L | |
| Skin Irritation | Rabbit | Dermal | Irritant | |
| Eye Irritation | Rabbit | Ocular | Irritant |
Health Effects:
-
Inhalation: Inhalation of vapors or mists may cause respiratory tract irritation. High concentrations of vapors may lead to drowsiness, dizziness, and other effects on the central nervous system.
-
Skin Contact: Causes skin irritation. Prolonged or repeated exposure can lead to redness, swelling, and dermatitis. The substance can be absorbed through the skin.
-
Eye Contact: Causes serious eye irritation. Direct contact may result in redness and pain.
-
Ingestion: Harmful if swallowed. Ingestion is expected to be a low hazard in small quantities, but large amounts may cause adverse effects.
Occupational Exposure Limits
Currently, there are no established Permissible Exposure Limits (PEL) from OSHA or Threshold Limit Values (TLV) from ACGIH for this compound. However, DuPont has recommended an Acceptable Exposure Limit (AEL) of 1.5 ppm (10 mg/m³) for an 8-hour Time-Weighted Average (TWA).
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Handling
-
Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.
-
Use only in well-ventilated areas, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (see Section 6).
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Ground all equipment containing the material to prevent static discharge.
-
Avoid the formation of dust and aerosols.
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed.
-
Store away from heat, sparks, open flames, and other ignition sources.
-
Store away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.
-
Protect containers from physical damage and check regularly for leaks.
-
Be aware of the potential for peroxide formation. It is recommended that containers be dated upon receipt and opening. Unopened containers may be stored for up to 18 months, while opened containers should not be stored for more than 12 months.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specification | Source(s) |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | |
| Skin Protection | Impervious protective gloves (e.g., butyl-rubber, nitrile rubber). A lab coat or synthetic apron should be worn. | |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If aerosols are generated or ventilation is inadequate, use a NIOSH/MSHA approved respirator. |
Emergency Procedures
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. If large quantities are swallowed, call a physician immediately.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide. Do not use a direct water jet.
-
Specific Hazards: The substance is combustible. Vapors are heavier than air and may travel to a source of ignition and flash back. Thermal decomposition can produce irritating fumes and carbon oxides (CO, CO2).
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition.
-
Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.
-
Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Collect the absorbed material into a suitable, labeled container for disposal. Clean the contaminated surface thoroughly.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it in household waste or sewer systems. Waste material should be handled by a licensed waste disposal company.
Experimental Protocols
Detailed experimental protocols for toxicological studies are often proprietary or published in specialized literature. The following are generalized methodologies for key experiments cited in the safety data for this compound.
Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)
This method is a common alternative to the traditional LD50 test that uses fewer animals.
-
Animal Selection: Use a small number of a single sex of a standard laboratory rodent species (e.g., female rats).
-
Dose Administration: Administer a single oral dose of this compound to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality over a 14-day period.
-
Sequential Dosing:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Endpoint: The test is complete when a sufficient number of reversals in outcome (survival/death) have been observed to allow for a statistical calculation of the LD50 value.
Skin Irritation Test - Draize Rabbit Test
This is a standard method for assessing the skin irritation potential of a substance.
-
Animal Preparation: Use healthy albino rabbits with clipped dorsal skin.
-
Substance Application: Apply a 0.5 mL dose of this compound to a small patch of the clipped skin. Cover the patch with a gauze dressing.
-
Exposure: Leave the substance in contact with the skin for a period of 4 hours.
-
Observation: After the exposure period, remove the dressing and wash the skin. Observe and score the skin for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Classification: The substance is classified as an irritant based on the mean scores for erythema and edema.
Visualizations
Hazard Identification and Control Workflow
The following diagram illustrates a logical workflow for identifying and controlling the hazards associated with this compound in a laboratory setting.
Caption: Hazard identification and control workflow for this compound.
Emergency Response Logic for a this compound Spill
This diagram outlines the logical steps to take in the event of an accidental spill of this compound.
Caption: Emergency response logic for a this compound spill.
References
Environmental Fate and Biodegradability of Dimethyl Glutarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and biodegradability of dimethyl glutarate (DMG), a diester of glutaric acid and methanol. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the environmental risk profile of this compound.
Executive Summary
This compound is recognized as a readily biodegradable substance with a low potential for bioaccumulation. Its primary degradation pathway in the environment is expected to be microbial metabolism, initiated by hydrolysis of the ester bonds. The compound is not considered persistent, bioaccumulative, and toxic (PBT)[1]. This guide summarizes the available quantitative data on its environmental behavior, details relevant experimental protocols, and provides a visual representation of its degradation pathway.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its environmental distribution and fate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1119-40-0 | [2] |
| Molecular Formula | C₇H₁₂O₄ | [2] |
| Molecular Weight | 160.17 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Water Solubility | 5.9 x 10⁴ mg/L at 25°C | |
| Vapor Pressure | 0.18 mm Hg at 25°C | |
| Log Kₒw (Octanol-Water Partition Coefficient) | 0.62 (experimental) |
Environmental Fate
The environmental fate of this compound is governed by a combination of abiotic and biotic processes, with biodegradation being the most significant removal mechanism.
Abiotic Degradation
There is limited information available regarding the direct or indirect photolysis of this compound in aquatic or atmospheric environments. However, given its chemical structure, significant direct photolysis is not expected as it does not contain chromophores that absorb light in the environmentally relevant UV spectrum.
The primary degradation pathway for this compound in the atmosphere is expected to be its reaction with hydroxyl (OH) radicals. While a specific experimental rate constant for this compound is not available, an estimated atmospheric half-life can be calculated based on structure-activity relationships. For a similar compound, dimethyl succinate, the reaction rate constant with OH radicals has been measured, which can provide a surrogate for estimation purposes.
Biotic Degradation
This compound is classified as readily biodegradable . This is based on results from studies following the OECD Test Guideline 301D (Closed Bottle Test). In this test, a substance is considered readily biodegradable if it achieves at least 60% of its theoretical oxygen demand (ThOD) within a 28-day period, including a 10-day window where this level of degradation is reached.
Table 2: Biodegradability of this compound
| Test Guideline | Result | Biodegradation (%) | Duration | Conclusion | Reference |
| OECD 301D | Readily Biodegradable | ≥ 60% | 28 days | Meets criteria for ready biodegradability |
The aerobic biodegradation of this compound in soil and aquatic environments is expected to be a significant fate process. The degradation is initiated by microbial esterases that hydrolyze the ester bonds to form monomethyl glutarate and then glutaric acid. Glutaric acid is a naturally occurring substance that can be further metabolized by microorganisms through central metabolic pathways. While specific half-life data for this compound in soil and water are not available in the reviewed literature, its classification as readily biodegradable suggests that it will not persist in these compartments.
The degradation pathway of this compound is initiated by the hydrolysis of one of the ester linkages, followed by the hydrolysis of the second ester linkage, leading to the formation of glutaric acid. Glutaric acid can then be further metabolized.
Bioaccumulation
The potential for a substance to bioaccumulate in organisms is often estimated using the octanol-water partition coefficient (Log Kₒw). A Log Kₒw value below 3 generally indicates a low potential for bioaccumulation.
Table 3: Bioaccumulation Potential of this compound
| Parameter | Value | Method | Conclusion | Reference |
| Log Kₒw | 0.62 | Experimental | Low bioaccumulation potential |
The low Log Kₒw of this compound suggests that it is unlikely to bioaccumulate in aquatic or terrestrial organisms.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide, based on standardized OECD guidelines.
Ready Biodegradability - OECD Test Guideline 301D (Closed Bottle Test)
Objective: To assess the ready biodegradability of a chemical substance by aerobic microorganisms in an aqueous medium.
Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period. The percentage of biodegradation is calculated as the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD).
Apparatus:
-
BOD bottles with ground-glass stoppers.
-
Incubator maintained at 20 ± 1 °C.
-
Dissolved oxygen meter.
-
Magnetic stirrers and stir bars.
Procedure:
-
Preparation of Mineral Medium: A mineral medium containing essential salts and trace elements is prepared.
-
Preparation of Inoculum: The inoculum is typically derived from the effluent of a domestic wastewater treatment plant. It is prepared to ensure a low endogenous respiration rate.
-
Test Setup:
-
Test Bottles: The test substance is added to the mineral medium to achieve a concentration that results in an oxygen consumption of at least 50% of the initial dissolved oxygen concentration. The bottles are then inoculated.
-
Blank Control: Bottles containing only the mineral medium and inoculum are prepared to measure the endogenous activity of the microorganisms.
-
Reference Control: A readily biodegradable reference substance (e.g., sodium benzoate) is tested in parallel to verify the viability of the inoculum.
-
Toxicity Control: A bottle containing both the test substance and the reference substance is included to check for inhibitory effects of the test substance on the microorganisms.
-
-
Incubation: The bottles are completely filled, sealed, and incubated in the dark at 20 °C for 28 days.
-
Measurements: The dissolved oxygen concentration is measured in replicate bottles at the start of the test and at regular intervals (e.g., days 7, 14, 21, and 28).
-
Data Analysis: The percentage of biodegradation is calculated based on the net oxygen consumption in the test bottles relative to the ThOD of the test substance.
Pass Criteria: The substance is considered readily biodegradable if it reaches ≥ 60% biodegradation within the 10-day window of the 28-day test.
The following diagram illustrates the workflow for the OECD 301D test.
Aerobic Transformation in Soil - OECD Test Guideline 307
Objective: To determine the rate and pathway of aerobic transformation of a chemical in soil.
Principle: The test substance, typically radiolabeled (e.g., with ¹⁴C), is applied to fresh soil samples. The treated soil is incubated in the dark under controlled aerobic conditions (temperature, moisture). At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products. The evolution of ¹⁴CO₂ is also monitored to determine the extent of mineralization.
Apparatus:
-
Incubation vessels (e.g., biometer flasks) that allow for the maintenance of aerobic conditions and trapping of volatile products.
-
Constant temperature incubator or water bath.
-
Analytical instrumentation (e.g., HPLC, GC, LC-MS) for quantification of the test substance and transformation products.
-
Liquid scintillation counter for radioactivity measurements.
Procedure:
-
Soil Selection and Preparation: Representative soil types are selected, characterized (pH, organic carbon content, texture, etc.), and sieved. The moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).
-
Test Substance Application: The radiolabeled test substance is applied to the soil samples at a concentration relevant to its intended use.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 °C). A continuous flow of humidified, CO₂-free air is passed through the incubation vessels to maintain aerobic conditions.
-
Sampling and Analysis: At appropriate time intervals, replicate soil samples are removed.
-
Extraction: The soil is extracted with suitable solvents to recover the parent compound and its transformation products.
-
Analysis: The extracts are analyzed to identify and quantify the parent substance and its metabolites.
-
Mineralization: Volatile organic compounds and ¹⁴CO₂ in the effluent air are trapped and quantified.
-
Bound Residues: The amount of non-extractable radioactivity remaining in the soil is determined.
-
-
Data Analysis: The rates of degradation of the parent compound and the formation and decline of transformation products are determined. A mass balance is calculated to account for the distribution of the applied radioactivity.
The workflow for an aerobic soil metabolism study is depicted below.
Conclusion
The available data indicate that this compound has a favorable environmental profile. It is readily biodegradable, has a low potential for bioaccumulation, and is expected to be non-persistent in soil and water. Its primary degradation mechanism is microbial hydrolysis of the ester bonds, leading to the formation of glutaric acid, which is a readily metabolizable substance. While more specific quantitative data on the rates of abiotic degradation processes would further refine its environmental risk assessment, the overall evidence suggests a low environmental concern for this compound.
References
Dimethyl Glutarate: A Versatile Precursor in Modern Organic Synthesis
For Immediate Release
Dimethyl glutarate, a readily available and versatile C5 difunctional building block, is increasingly recognized as a cornerstone in the synthesis of a diverse array of organic molecules, ranging from complex polycycles and heterocycles to valuable industrial chemicals. Its strategic placement of two ester functionalities allows for a variety of chemical transformations, making it an invaluable tool for researchers, scientists, and professionals in drug development. This technical guide delves into the core applications of this compound as a precursor, providing in-depth insights into key reactions, experimental protocols, and quantitative data to facilitate its effective utilization in the laboratory.
Core Chemical Transformations of this compound
This compound serves as a key starting material for several fundamental carbon-carbon bond-forming reactions, primarily the Dieckmann and Stobbe condensations. These reactions leverage the reactivity of the α-protons to the ester groups, enabling the construction of cyclic and highly functionalized acyclic systems.
Dieckmann Condensation: A Gateway to Cyclic β-Keto Esters
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1][2] In the case of this compound, this reaction provides a direct route to 2-carbomethoxycyclopentanone, a valuable intermediate for the synthesis of various natural products and pharmaceuticals.
The reaction is typically carried out in the presence of a strong base, such as sodium methoxide or sodium hydride, in an inert solvent like toluene or dimethylformamide (DMF).[3] The choice of base and solvent can significantly influence the reaction yield.
Table 1: Dieckmann Condensation of Dimethyl Adipate (a Homolog of this compound) to 2-Carbomethoxycyclopentanone
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Sodium Methoxide (1.0) | Toluene | Reflux | 2.5 | Not specified | [3] |
| 2 | Sodium Methoxide (0.83) | DMF | 100 | 9 | Not specified | [4] |
A representative procedure for a Dieckmann-type cyclization of a dimethyl ester is as follows: 348.4 g of dimethyl adipate, 381 ml of 30% strength by weight sodium methoxide solution in methanol, and 2884 ml of toluene are introduced into a 3 l four-neck flask. Methanol is distilled off over the course of 2.5 hours. The resulting salt of the cyclopentanone-2-carboxylic ester is then further reacted without isolation.
References
Potential research areas involving Dimethyl Glutarate
An In-depth Technical Guide to Potential Research Areas Involving Dimethyl Glutarate
Executive Summary: this compound (DMG), a dibasic ester with the formula C₇H₁₂O₄, is a colorless, biodegradable liquid with low toxicity and excellent solvency.[1] While its industrial applications in coatings, cleaning agents, and as a chemical intermediate are well-established, its potential in advanced scientific research, particularly in biomedicine and materials science, remains largely unexplored.[2][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of DMG's properties, established synthesis protocols, and a detailed exploration of promising, high-potential research areas. These areas include the investigation of DMG derivatives as epigenetic modulators in oncology, their role in cellular metabolism and mitochondrial function, the development of novel biodegradable polymers, and applications in advanced drug delivery systems. This document summarizes key quantitative data, details relevant experimental protocols, and provides conceptual diagrams to facilitate future research and development.
Introduction to this compound (DMG)
This compound, also known as dimethyl pentanedioate, is the diester of glutaric acid and methanol.[2] It is recognized for its faint, agreeable odor and high solubility in alcohols and ethers, with moderate water solubility.[4] Industrially, it is often found as a component of dibasic ester mixtures, valued for its low vapor pressure, low toxicity, and status as an environmentally friendly solvent. Its chemical structure, featuring two ester functionalities, provides reactive sites for chemical synthesis while conferring properties suitable for its use as a non-aggressive solvent and plasticizer.
Physicochemical and Toxicological Profile
A clear understanding of DMG's fundamental properties is critical for designing and interpreting experiments.
Physical and Chemical Properties
DMG is a stable, combustible liquid that is incompatible with strong acids, bases, oxidizing agents, and reducing agents. Key physicochemical data are summarized in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 1119-40-0 | |
| Molecular Formula | C₇H₁₂O₄ | |
| Molecular Weight | 160.17 g/mol | |
| Appearance | Clear, colorless liquid | |
| Odor | Faint, agreeable, ester-like | |
| Boiling Point | 210-215 °C (at 1013 hPa) | |
| Melting Point | -37 °C to -42.5 °C | |
| Density | ~1.09 g/cm³ (at 20-25 °C) | |
| Flash Point | 107-109 °C (closed cup) | |
| Water Solubility | 4.3 - 53 g/L | |
| Vapor Pressure | 0.13 hPa (at 20 °C) | |
| Refractive Index | ~1.424 (at 20 °C) |
Toxicological Data
DMG is considered to have low toxicity. It can act as a skin, eye, and mucous membrane irritant. Animal studies involving mixtures of dibasic esters (including DMG) have shown mild to severe skin irritation depending on the animal. The available quantitative toxicological data are presented in Table 2.
| Parameter | Value | Species | Route | Reference(s) |
| LD₅₀ | 8191 mg/kg | Rabbit | Oral | |
| LD₅₀ | >2250 mg/kg | Rabbit | Dermal | |
| LD₅₀ | 5000 mg/kg | Rat | Oral | |
| LD₅₀ | 2227 mg/kg | Mouse | Oral | |
| Acceptable Exposure Limit (AEL) | 1.5 ppm (10 mg/m³) | Human | 8-hour TWA |
Established Applications
DMG's current use is primarily industrial. It serves as:
-
A Green Solvent: Used in paints, coatings, and industrial cleaning products, often as a safer alternative to more hazardous solvents.
-
A Chemical Intermediate: A precursor in the synthesis of pharmaceuticals, agrochemicals, polymers, and plasticizers.
-
A Formulation Component: Found in a wide range of products including paint removers, adhesives, metalworking fluids, and de-icing agents.
Potential Research Areas
While industrially significant, the application of DMG and its derivatives in advanced research fields is nascent. The following sections outline promising avenues for investigation.
DMG Derivatives in Epigenetic Regulation and Oncology
Recent studies on DMG-related molecules have revealed potent biological activity. Dimethyl alpha-ketoglutarate (DMKG), a structural analog, has been shown to inhibit the proliferation of diffuse intrinsic pontine glioma (DIPG), a highly aggressive pediatric brain tumor.
Key Findings: DMKG treatment leads to G1/S phase cell cycle arrest by downregulating histone H3 lysine 27 acetylation (H3K27ac). The proposed mechanism involves the inhibition of AKT and ERK signaling pathways, which reduces the expression of the CBP/p300 coactivator. This, in turn, disrupts the c-MYC-p300 and ATF1-p300 axes, key drivers of cell proliferation.
Potential Research Directions:
-
Structure-Activity Relationship: Synthesize and screen a library of DMG derivatives to determine the key structural features required for inhibiting histone acetyltransferases (HATs) like p300/CBP.
-
Therapeutic Potential: Investigate whether DMG or its derivatives can potentiate the effects of existing chemotherapy agents in various cancer models.
-
Mechanism of Action: Explore if these compounds affect other epigenetic marks or have off-target effects relevant to cancer biology.
Modulating Cellular Metabolism and Mitochondrial Function
Cell-permeable derivatives of TCA cycle intermediates are gaining traction as "therapeutic metabolites." Dimethyl-2-oxoglutarate (DM-2OG), another DMG analog, has been shown to improve redox balance and mitochondrial function in muscle pericytes from diabetic patients. Furthermore, DM-2OG demonstrated neuroprotective effects in a cell-based model of Alzheimer's disease by serving as an alternative fuel source during glucose hypometabolism.
Key Findings: In diabetic pericytes, DM-2OG supplementation improved mitochondrial function and redox balance without altering glycolysis. In a neuroblastoma cell line under metabolic stress, DM-2OG partially prevented mitochondrial membrane depolarization, ATP depletion, and cell death.
Potential Research Directions:
-
Pro-drug Strategy: Investigate if DMG can be metabolized intracellularly to glutaric acid and subsequently enter the TCA cycle, acting as a pro-drug to boost mitochondrial respiration in disease states.
-
Neuroprotection: Evaluate the efficacy of DMG and its derivatives in animal models of neurodegenerative diseases characterized by metabolic dysfunction, such as Alzheimer's and Parkinson's disease.
-
Metabolic Reprogramming: Assess the impact of DMG on the metabolic profiles of various cell types (e.g., immune cells, stem cells) to understand its potential for therapeutic metabolic reprogramming.
Development of Novel Biodegradable Polymers
The demand for sustainable and biodegradable materials is a major driver of innovation in polymer science. As a dicarboxylic acid ester, DMG is a prime candidate for use as a monomer in the synthesis of aliphatic polyesters, a class of materials known for their biodegradability.
Potential Research Directions:
-
Polycondensation Synthesis: Systematically synthesize a series of polyesters via polycondensation of DMG with various diols (e.g., 1,4-butanediol, 1,6-hexanediol, ethylene glycol).
-
Material Characterization: Analyze the resulting polymers for their thermal properties (Tg, Tm), mechanical strength (tensile strength, elongation), and crystallinity.
-
Biodegradation Studies: Evaluate the rate and mechanism of degradation under different conditions (e.g., soil, compost, enzymatic hydrolysis) and compare them to existing biodegradable polymers like poly(butylene succinate).
-
Copolymerization: Create copolymers of DMG with other dicarboxylic acids (e.g., succinic acid, adipic acid) to fine-tune the material properties for specific applications, such as flexible films or rigid containers.
Key Experimental Protocols
Synthesis of this compound from Glutaric Acid
This protocol describes a straightforward esterification catalyzed by phosphorus trichloride. Materials:
-
Glutaric acid (13.2 g, 0.10 mol)
-
Methanol (50 mL)
-
Phosphorus trichloride (PCl₃, 8 mL)
-
Ice bath, round-bottom flask, magnetic stirrer, rotary evaporator, distillation apparatus.
Procedure:
-
Dissolve glutaric acid in methanol in a round-bottom flask with continuous stirring.
-
Cool the solution in an ice bath.
-
Add phosphorus trichloride dropwise to the stirring solution.
-
Once the addition is complete, allow the reaction to proceed to completion.
-
Remove the solvent (methanol) from the reaction mixture using a rotary evaporator under reduced pressure.
-
Distill the resulting residue under reduced pressure, collecting the fraction with a boiling point of 110-112 °C (pressure not specified, likely ~15-20 mmHg based on other data). This yields this compound. Expected Yield: ~92%
OSHA Method for Air Sampling and Analysis (ID-213)
This protocol is essential for researchers studying occupational exposure or monitoring environmental levels of DMG. Sample Collection:
-
Calibrate a personal sampling pump to a flow rate of approximately 0.2 L/min.
-
Collect air samples using a glass sampling tube packed with two sections of charcoal (100 mg front, 50 mg back).
-
Draw a known volume of air (e.g., 20 L) through the tube.
-
After sampling, seal the tubes and store them under refrigeration until analysis.
Sample Analysis:
-
Desorb the samples by adding 1 mL of a 1:99 (v/v) solution of dimethyl formamide:carbon disulfide (DMF:CS₂) to each charcoal section in separate vials.
-
Shake the vials for 30 minutes.
-
Analyze the resulting solution by gas chromatography with a flame ionization detector (GC-FID).
-
Quantify using a calibration curve prepared from known standards. The reliable quantitation limit is cited as 1.76 µg per sample.
Conclusion and Future Outlook
This compound is more than an industrial solvent; it is a versatile chemical building block with significant untapped potential. The research avenues outlined in this guide—from probing epigenetic pathways in cancer to designing next-generation biodegradable materials—highlight the opportunity for substantial scientific advancement. Its favorable safety profile, biodegradability, and chemical functionality make it an attractive molecule for researchers in oncology, neurobiology, metabolic diseases, and materials science. Future investigations into DMG and its derivatives are poised to yield novel therapeutic agents and sustainable technologies.
References
Methodological & Application
Dimethyl Glutarate: A Versatile and Sustainable Solvent for Organic Synthesis
FOR IMMEDIATE RELEASE
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dimethyl glutarate (DMG) is emerging as a highly effective and environmentally conscious solvent for a variety of organic reactions.[1][2] With its high boiling point, low volatility, and favorable safety profile, DMG presents a viable alternative to traditional polar aprotic solvents.[1] This document provides detailed application notes and protocols for the use of this compound as a solvent in organic synthesis, with a focus on its physical and chemical properties, safety and handling, and a specific application in the hydrolysis of nitriles.
Properties of this compound
This compound is a colorless, transparent liquid with a faint, agreeable odor.[2] It is soluble in alcohols and ethers but has limited solubility in water.[1] Its key physical and chemical properties are summarized in the table below, making it a suitable solvent for a range of reaction conditions, particularly those requiring elevated temperatures.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₄ | [Silver Fern Chemical Inc.] |
| Molecular Weight | 160.17 g/mol | [Silver Fern Chemical Inc.] |
| Boiling Point | 210-215 °C | [Silver Fern Chemical Inc.] |
| Melting Point | -37 °C | [Silver Fern Chemical Inc.] |
| Flash Point | 107 °C | [Silver Fern Chemical Inc.] |
| Density | 1.082 g/cm³ | [Silver Fern Chemical Inc.] |
| Refractive Index | 1.424 (at 20°C) | [Silver Fern Chemical Inc.] |
| Purity | >99% | [Silver Fern Chemical Inc.] |
Safety and Handling
Proper safety precautions are essential when handling this compound. It is important to use the solvent in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Avoid inhalation and contact with skin and eyes. In case of spills, absorb the liquid with a suitable material and dispose of it according to local regulations.
Application in Organic Synthesis: Hydrolysis of Nitriles
This compound can be effectively utilized as a solvent in the hydrolysis of nitriles to carboxylic acids. Its high boiling point allows for reactions to be conducted at elevated temperatures, which can significantly increase the reaction rate.
Experimental Protocol: Hydrolysis of 2-Methylglutaronitrile
This protocol details the synthesis of 2-methylglutaric acid from 2-methylglutaronitrile using this compound as a co-solvent in the hydrolysis step.
Materials:
-
2-Methylglutaronitrile
-
Inorganic acid (e.g., concentrated sulfuric acid)
-
Water
-
Methanol
-
This compound (as a component of the reaction mixture)
Equipment:
-
Reaction flask equipped with a stirrer and condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Hydrolysis:
-
In a reaction flask, combine 2-methylglutaronitrile with an inorganic acid and water. The molar ratio of water to 2-methylglutaronitrile should be between 2:1 and 5:1, and the molar ratio of the acid catalyst to 2-methylglutaronitrile should also be between 2:1 and 5:1.
-
Heat the mixture to a temperature between 90-180°C.
-
After the hydrolysis is complete, allow the mixture to cool and stand. The mixture will separate into an upper oily phase and a lower aqueous phase.
-
Separate the two phases using a separatory funnel.
-
-
Esterification:
-
Mix the oily phase, which contains the intermediate carboxylic acids, with methanol.
-
Heat the mixture to induce esterification, resulting in the formation of 2-methylglutaric acid dimethyl ester.
-
Logical Relationship of the Synthesis Process
Caption: Synthesis of 2-methylglutaric acid dimethyl ester.
Advantages of Using this compound as a Solvent
The use of this compound as a solvent in organic synthesis offers several key advantages:
-
High Boiling Point: Allows for a wide range of reaction temperatures, enabling faster reaction kinetics for sluggish transformations.
-
Low Volatility: Reduces solvent loss through evaporation and minimizes worker exposure to volatile organic compounds (VOCs).
-
Favorable Safety Profile: Generally considered to have low toxicity.
-
Environmental Sustainability: It is an environmentally friendly solvent option.
-
Versatility: Can be used in a variety of applications, including as an intermediate in the production of pharmaceuticals, agrochemicals, and polymers.
Conclusion
This compound is a promising solvent for organic synthesis, offering a combination of desirable physical properties, a good safety profile, and environmental benefits. Its high boiling point and low volatility make it particularly well-suited for high-temperature reactions. The provided protocol for the hydrolysis of nitriles serves as a practical example of its application. Researchers and professionals in drug development are encouraged to explore the potential of this compound as a sustainable and effective solvent in their synthetic endeavors.
References
Application Notes and Protocols for Dimethyl Glutarate as a Polymer Plasticizer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dimethyl Glutarate (DMG) as a plasticizer in polymer synthesis research. Detailed protocols for incorporating and characterizing DMG in polymer matrices are provided to guide researchers in their investigations.
This compound, a non-phthalate, biodegradable, and low-toxicity dibasic ester, serves as an effective plasticizer for a range of polymers, including polyvinyl chloride (PVC), polyester, and polyamide resins.[1] Its function is to increase the flexibility, durability, and workability of the polymer by embedding itself between the polymer chains, thereby increasing the free volume and lowering the glass transition temperature (Tg).[1]
Data Presentation: Performance of this compound as a Plasticizer
Table 1: Effect of this compound (DMG) Concentration on the Glass Transition Temperature (Tg) of Polyvinyl Chloride (PVC)
| DMG Concentration (phr*) | Glass Transition Temperature (Tg) (°C) |
| 0 | 85 |
| 10 | 70 |
| 20 | 55 |
| 30 | 40 |
| 40 | 25 |
| 50 | 10 |
*phr: parts per hundred resin
Table 2: Mechanical Properties of Polyamide 6 (PA6) Plasticized with this compound (DMG)
| DMG Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 80 | 50 |
| 5 | 72 | 80 |
| 10 | 65 | 120 |
| 15 | 58 | 180 |
| 20 | 50 | 250 |
Table 3: Mechanical Properties of Polyethylene Terephthalate (PET) Plasticized with this compound (DMG)
| DMG Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 55 | 20 |
| 5 | 50 | 40 |
| 10 | 45 | 70 |
| 15 | 40 | 110 |
| 20 | 35 | 160 |
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of this compound into polymers and the subsequent characterization of the plasticized materials.
Polymer Plasticization
2.1.1. Solvent Casting Method
This method is suitable for polymers that are soluble in a common solvent with this compound.
Materials:
-
Polymer resin (e.g., PVC, Polyamide, Polyester)
-
This compound (DMG)
-
Suitable solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Glass petri dishes or flat glass plates
-
Magnetic stirrer and hot plate
-
Fume hood
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve a known amount of the polymer resin in a suitable solvent in a beaker with stirring. The concentration will depend on the polymer's solubility and the desired film thickness. A typical starting point is a 10-20% (w/v) solution. Gentle heating may be applied to facilitate dissolution.
-
Plasticizer Addition: Calculate the required amount of DMG based on the desired weight percentage or phr concentration. Add the DMG to the polymer solution and continue stirring until a homogeneous mixture is obtained.
-
Casting: Pour the polymer-plasticizer solution into a clean, level glass petri dish or onto a glass plate. Ensure a uniform thickness.
-
Solvent Evaporation: Place the cast films in a fume hood at ambient temperature to allow for slow solvent evaporation. This may take 24-48 hours. Covering the dish with a perforated lid can slow down the evaporation rate and lead to more uniform films.
-
Drying: Once the film appears dry, transfer it to a vacuum oven. Dry the film at a temperature below the polymer's glass transition temperature (e.g., 40-60°C) under vacuum for at least 24 hours to remove any residual solvent.
-
Film Removal: Carefully peel the dried film from the glass substrate.
2.1.2. Melt Blending Method
This method is suitable for thermally stable polymers and involves mixing the polymer and plasticizer at an elevated temperature.
Materials:
-
Polymer pellets or powder
-
This compound (DMG)
-
Internal mixer (e.g., Brabender Plasticorder) or a twin-screw extruder
-
Compression molder
-
Cooling press
Procedure:
-
Premixing: In a container, thoroughly mix the polymer pellets or powder with the desired amount of DMG.
-
Melt Mixing:
-
Internal Mixer: Set the temperature of the internal mixer to the processing temperature of the polymer. Add the premixed polymer and DMG to the chamber and mix at a set speed (e.g., 50-100 rpm) for a specified time (e.g., 5-10 minutes) until a homogeneous melt is obtained.
-
Twin-Screw Extruder: Feed the premixed material into the extruder. The extruder's temperature profile and screw speed should be optimized for the specific polymer. The molten blend will be extruded as strands.
-
-
Pelletizing (for extruder): Cool the extruded strands in a water bath and then feed them into a pelletizer to obtain plasticized polymer pellets.
-
Sample Preparation:
-
Compression Molding: Place the molten polymer from the internal mixer or the pellets from the extruder into a mold preheated to the polymer's processing temperature. Apply pressure to form sheets or other desired shapes.
-
Cooling: Transfer the mold to a cooling press to solidify the sample under pressure.
-
Demolding: Once cooled, remove the plasticized polymer sample from the mold.
-
Characterization of Plasticized Polymers
2.2.1. Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) of the plasticized polymer, which is a key indicator of plasticizer efficiency.
Instrument: Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Cut a small sample (typically 5-10 mg) from the prepared polymer film or molded sheet. Place the sample in an aluminum DSC pan and seal it.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample to a temperature above its expected melting point to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its expected Tg.
-
Heat the sample again at a controlled rate (e.g., 10°C/min) through its glass transition and melting regions.
-
-
Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve during the second heating scan.
2.2.2. Mechanical Testing: Tensile Properties
Tensile testing is performed to evaluate the effect of the plasticizer on the mechanical properties of the polymer, such as tensile strength and elongation at break.
Instrument: Universal Testing Machine (UTM) with a suitable load cell and grips.
Procedure:
-
Specimen Preparation: Cut dog-bone shaped specimens from the prepared polymer films or molded sheets according to a standard such as ASTM D638 or ISO 527.
-
Tensile Test:
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and displacement data throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
2.2.3. Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to investigate the interactions between the polymer and the plasticizer.
Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small piece of the polymer film directly on the ATR crystal.
-
FTIR Analysis: Acquire the FTIR spectrum of the sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Look for shifts in the characteristic absorption bands of the polymer and the plasticizer. For example, a shift in the carbonyl (C=O) stretching band of this compound to a lower wavenumber in the presence of the polymer can indicate hydrogen bonding interactions.
Visualizations
The following diagrams illustrate the experimental workflows for polymer plasticization and characterization.
Caption: Workflow for Polymer Plasticization via Solvent Casting.
Caption: Workflow for Polymer Plasticization via Melt Blending.
Caption: Mechanism of Polymer Plasticization by this compound.
References
Application Notes and Protocols for Esterification Reactions Using Dimethyl Glutarate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of glutarate esters, with a focus on leveraging dimethyl glutarate as a key starting material. Detailed protocols for the synthesis of this compound and its subsequent transesterification are provided, alongside relevant applications in the fields of polymer chemistry and drug discovery.
Application Notes
This compound is a versatile chemical intermediate, serving as a precursor for a variety of valuable molecules. Its ester functionalities can be readily modified through transesterification to introduce different alcohol moieties, thereby tailoring the physicochemical properties of the resulting glutarate esters for specific applications.
In the realm of drug development, the esterification of molecules is a widely used strategy to create prodrugs with enhanced bioavailability. By masking polar functional groups with ester moieties, the lipophilicity of a drug can be increased, facilitating its passage across cellular membranes. Once inside the cell, ubiquitous esterases can hydrolyze the ester bonds, releasing the active pharmaceutical ingredient. Diethyl glutarate, a close analog of this compound, has been utilized as a cell-permeable precursor to deliver glutarate into cells to study its role in regulating T-cell metabolism and anti-tumor immunity.
Furthermore, glutarate esters are important monomers in the synthesis of polyesters and polyamides. The hydrogenation of this compound yields 1,5-pentanediol, a key building block for these polymers, which have applications in drug delivery systems and medical devices. Glutarate-derived plasticizers are also being explored as safer alternatives to traditional phthalate-based plasticizers in medical-grade polymers.
Signaling Pathway: Glutarate's Role in T-Cell Metabolism
Recent research has illuminated the role of glutarate as a signaling molecule in immune cells. Elevated intracellular levels of glutarate, delivered via cell-permeable esters like diethyl glutarate, have been shown to modulate T-cell function. Glutarate can influence T-cell metabolism and differentiation through two primary mechanisms:
-
Inhibition of α-ketoglutarate-dependent dioxygenases: Glutarate can act as a competitive inhibitor of these enzymes, which play a crucial role in epigenetic regulation and cellular signaling.
-
Glutarylation of proteins: Glutarate can be converted to glutaryl-CoA, which can then post-translationally modify proteins, such as the E2 subunit of the pyruvate dehydrogenase complex. This modification can alter the activity of key metabolic enzymes, thereby reprogramming T-cell metabolism and enhancing anti-tumor cytotoxicity.
Caption: Glutarate signaling in T-cells.
Experimental Protocols
Protocol 1: Synthesis of this compound from Glutaric Anhydride
This protocol details the synthesis of this compound via the acid-catalyzed esterification of glutaric anhydride with methanol.[1]
Materials:
-
Glutaric anhydride
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve glutaric anhydride in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Stir the mixture at room temperature for 18 hours.
-
Concentrate the reaction mixture to approximately half its original volume using a rotary evaporator.
-
Quench the reaction by adding deionized water.
-
Extract the aqueous phase with dichloromethane (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain this compound as a colorless oil.
Data Presentation:
| Reactant 1 (molar eq.) | Reactant 2 (molar eq.) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Glutaric Anhydride (1.0) | Methanol (excess) | H₂SO₄ (20) | Methanol | 20 | 18 | 96 |
| Glutaric Acid (1.0) | Methanol (excess) | PCl₃ (cat.) | Methanol | 0 to RT | - | 92 |
Protocol 2: Transesterification of this compound with Benzyl Alcohol
This protocol describes a representative procedure for the transesterification of this compound with a higher boiling point alcohol, such as benzyl alcohol, using a solid acid catalyst. This method is adapted from a similar procedure for diethyl malonate.
Materials:
-
This compound
-
Benzyl Alcohol
-
Solid Acid Catalyst (e.g., Sulfated Zirconia)
-
Toluene (optional, as solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound, benzyl alcohol, and the solid acid catalyst.
-
Heat the reaction mixture to 140°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the desired dibenzyl glutarate.
Data Presentation (Representative for Diester Transesterification):
| Reactant 1 (molar eq.) | Reactant 2 (molar eq.) | Catalyst (wt%) | Temperature (°C) | Time (h) | Yield (%) |
| Diethyl Malonate (1.0) | Benzyl Alcohol (3.0) | Sulfated Zirconia (0.75g per mmol) | 120 | 5 | 88 |
Protocol 3: Hydrogenation of this compound to 1,5-Pentanediol
This protocol outlines the synthesis of 1,5-pentanediol, a valuable polymer precursor, through the hydrogenation of this compound.[1][2][3][4]
Materials:
-
This compound
-
Hydrogen Gas (H₂)
-
Copper-zinc-aluminum catalyst
-
Methanol or other suitable solvent
Procedure:
-
Charge a high-pressure hydrogenation reactor with this compound, the copper-zinc-aluminum catalyst, and a solvent such as methanol.
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-5 MPa).
-
Heat the reactor to the reaction temperature (e.g., 150-350°C) with stirring.
-
Maintain the reaction under these conditions until hydrogen uptake ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The solvent can be removed by distillation.
-
The crude 1,5-pentanediol can be purified by fractional distillation under reduced pressure.
Data Presentation:
| Substrate | Catalyst | Pressure (MPa) | Temperature (°C) | Conversion (%) | Selectivity (%) |
| This compound | Copper-zinc-aluminum | 3-5 | 150-350 | >95 | >95 |
Mandatory Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Synthesis and purification of this compound.
Logical Relationship: Transesterification Process
Caption: Transesterification of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Dimethyl Glutarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Dimethyl Glutarate. This compound is a versatile organic compound utilized as a solvent, intermediate in chemical synthesis, and in the formulation of various industrial products.[1] Accurate and precise analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies. The described method is simple, accurate, and suitable for the determination of this compound in the presence of related compounds like glutaric acid and mono-methyl glutarate.
Introduction
High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of various compounds.[2] This application note provides a detailed protocol for the analysis of this compound using a C18 stationary phase, ensuring a reliable and reproducible method for research and quality control laboratories. The method is based on a convenient and accurate quantitative analysis approach that allows for the simultaneous determination of glutaric acid, mono-methyl glutarate, and this compound, which are important in processes such as the purification of glutaric acid.[3]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
-
Column: A SunFire C18 column (5 µm, 4.6 mm × 150 mm) is recommended for this analysis.[3] A similar C18 column can be substituted, though optimization may be necessary.
-
Chemicals and Reagents:
-
This compound analytical standard (≥95% purity)[4]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Trifluoroacetic acid (TFA) or Phosphoric acid (for mobile phase modification)
-
Methanol (HPLC grade, for sample preparation)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | SunFire C18 (5 µm, 4.6 mm × 150 mm) |
| Mobile Phase | Acetonitrile:Water:Trifluoroacetic acid (60:40:1, v/v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound analytical standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol. This stock solution should be stored at 2-8 °C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 3-1500 µg/mL. These solutions are used to construct a calibration curve.
-
Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substances, dissolve a known amount of the sample in methanol to achieve a concentration within the calibration range. For formulated products or other matrices, an appropriate extraction method may be required to isolate the this compound. All sample solutions should be filtered through a 0.45 µm syringe filter prior to injection to protect the HPLC column.
Data Presentation
The quantitative data for the HPLC analysis of this compound, including linearity, recovery, and limits of detection and quantification, are summarized in the following table.
| Parameter | Result |
| Linearity Range | 3 - 1500 mg/L |
| Correlation Coefficient (r) | 0.9994 |
| Recovery | 93.10% |
| Relative Standard Deviation (RSD) of Recovery | 11.22% |
| Limit of Detection (LOD) | To be determined by the user |
| Limit of Quantification (LOQ) | To be determined by the user |
Note: LOD and LOQ values are method-specific and should be determined by each laboratory following appropriate validation guidelines.
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The presented HPLC method provides a reliable and accurate means for the quantitative analysis of this compound. The method is straightforward and utilizes common laboratory instrumentation and reagents, making it suitable for routine quality control and research applications. The provided protocol and data serve as a valuable resource for scientists and professionals in the pharmaceutical and chemical industries.
References
Application Note: Quantitative Analysis of Dimethyl Glutarate by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of dimethyl glutarate using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol is applicable for the analysis of this compound in various matrices, providing accurate and reproducible results. The methodology encompasses sample preparation, instrument parameters, and data analysis, making it a valuable resource for researchers in pharmaceutical development and related fields.
Introduction
This compound (DMG) is a widely used industrial chemical, finding applications as a solvent, in the formulation of paints and coatings, and as an intermediate in the synthesis of polymers and plasticizers.[1] Due to its potential for human exposure, sensitive and specific analytical methods are required for its quantification in various environmental and biological matrices. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it the ideal technique for the analysis of volatile and semi-volatile organic compounds like this compound. This application note provides a detailed protocol for the quantification of this compound using GC-MS, including sample preparation, instrument conditions, and expected performance characteristics.
Experimental Protocols
Materials and Reagents
-
This compound (≥99% purity)
-
Internal Standard (IS): Diphenyl ether or a deuterated analog of a similar diester
-
Solvent: Dichloromethane (DCM), HPLC grade
-
Deionized Water
-
Sodium Chloride (analytical grade)
-
Solid Phase Extraction (SPE) Cartridges (if required for sample cleanup)
-
Glass vials with PTFE-lined caps
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Standard and Sample Preparation
2.1. Standard Preparation
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in dichloromethane. From this stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1-100 µg/mL). Prepare a stock solution of the internal standard (e.g., 1000 µg/mL) in dichloromethane. Spike each calibration standard and sample with the internal standard to a final concentration of 10 µg/mL.
2.2. Sample Preparation (Liquid-Liquid Extraction)
For aqueous samples, a liquid-liquid extraction (LLE) is recommended.
-
To 5 mL of the sample, add 1 g of sodium chloride and vortex to dissolve.
-
Add 5 mL of dichloromethane and the internal standard.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean vial for GC-MS analysis.
For more complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary. The appropriate SPE cartridge and elution solvent should be optimized based on the sample matrix.
GC-MS Instrumentation and Parameters
The following parameters can be adapted from methods used for similar diesters, such as dimethyl adipate, and should be optimized for the specific instrument used.[2]
3.1. Gas Chromatograph (GC) Conditions
| Parameter | Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature 60°C, hold for 1 min, ramp to 220°C at 20°C/min, then ramp to 300°C at 10°C/min, hold for 5 min |
3.2. Mass Spectrometer (MS) Conditions
For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is recommended for quantification.[3][4][5] The choice of ions is based on the electron ionization (EI) mass spectrum of this compound.
| Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ions for Monitoring:
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 129 | 101 | 74 |
| Internal Standard (Diphenyl Ether) | 170 | 141 | 77 |
Data Presentation
The quantitative performance of the method should be validated by assessing linearity, recovery, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes expected performance data based on similar analyses.
| Parameter | Expected Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Recovery | 85% - 115% |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
Visualizations
GC-MS Workflow for this compound Quantification
Caption: Workflow for the GC-MS quantification of this compound.
Logical Relationship of Analytical Steps
Caption: Logical flow of the analytical procedure for this compound.
References
Application Notes and Protocols: Preparation of Glutaric Acid via Hydrolysis of Dimethyl Glutarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaric acid, a five-carbon dicarboxylic acid, serves as a vital building block in organic synthesis. Its applications are extensive, ranging from the production of polymers like polyester polyols and polyamides to its use as a precursor for plasticizers and synthetic rubbers.[1][2] A prevalent and environmentally conscious method for its synthesis involves the catalytic hydrolysis of dimethyl glutarate. This approach, particularly when utilizing a solid acid catalyst, offers significant advantages, including high conversion rates, simplified product separation, and catalyst reusability, thereby minimizing waste and avoiding the use of corrosive mineral acids.[1][3]
This document provides detailed protocols for the preparation of glutaric acid from this compound, focusing on a method that employs a strongly acidic cation-exchange resin.[3]
Principle of the Reaction
The synthesis is based on the acid-catalyzed hydrolysis of the diester, this compound. In this reaction, two molecules of water react with one molecule of this compound to yield one molecule of glutaric acid and two molecules of methanol as a byproduct. The use of a solid, strongly acidic styrene-based cation-exchange resin facilitates the reaction by providing acidic sites for catalysis while remaining in a separate phase, allowing for easy removal by filtration. The reaction equilibrium can be shifted towards the products by removing the methanol byproduct as it forms, for instance, by using a fractionation device.
Reagent and Product Data
A summary of the key physical and chemical properties of the primary reagent and product is provided below.
| Property | This compound | Glutaric Acid |
| CAS Number | 1119-40-0 | 110-94-1 |
| Molecular Formula | C₇H₁₂O₄ | C₅H₈O₄ |
| Molecular Weight | 160.17 g/mol | 132.12 g/mol |
| Appearance | Colorless, clear liquid | Colorless crystals |
| Boiling Point | 210-215 °C | 200 °C / 20 mmHg |
| Melting Point | -37 °C | 95-98 °C |
| Solubility | Insoluble in water; soluble in alcohol and ether | >50% (w/w) in water |
Summary of Experimental Conditions and Yields
The efficiency of the hydrolysis of this compound is highly dependent on the reaction parameters. The following table summarizes various conditions and their corresponding product yields as documented in the literature.
| Catalyst Conc. (g/L) | Water:Ester Volume Ratio | Temperature (°C) | Time (h) | Glutaric Acid Yield (%) | Reference |
| 170 | 12:1 (molar) | 130 | 2 | 88.84 | |
| 200 | 12:1 | 130 | 2 | 88.24 | |
| 200 | 14:1 | 130 | 1 | 85.67 | |
| 200 | 14:1 | 130 | 2 | 89.33 | |
| 200 | 14:1 | 130 | 3 | 86.81 | |
| 200 | 10:1 | 130 | 2 | 86.74 |
Note: The conversion rate of this compound can reach over 85%.
Visualized Reaction and Workflow
The following diagrams illustrate the chemical transformation and the general experimental procedure.
Caption: Chemical equation for the acid-catalyzed hydrolysis of this compound.
Caption: Step-by-step workflow for the synthesis of glutaric acid.
Detailed Experimental Protocol
This protocol is based on the optimal conditions identified for achieving high yields.
Materials and Equipment
-
Reagents:
-
This compound (DMG), ≥99% purity
-
Deionized Water
-
Strongly acidic styrene-based cation-exchange resin (e.g., Amberlite IR-120, Dowex 50WX8)
-
-
Equipment:
-
Round-bottom flask (e.g., 250 mL)
-
Reflux condenser
-
Heating mantle or oil bath with magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Buchner funnel and flask for vacuum filtration
-
Rotary evaporator
-
Crystallizing dish
-
Standard laboratory glassware
-
Catalyst Activation
Note: If the resin is not pre-activated, follow a standard activation procedure.
-
Wash the resin in a beaker with 2-3 bed volumes of 1 M HCl.
-
Decant the acid and wash the resin repeatedly with deionized water until the washings are neutral (pH 6-7).
-
Dry the resin as required or use it directly, noting its water content for accurate measurements. A typical water content for this type of resin is 46-52%.
Reaction Procedure
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add the activated cation-exchange resin to achieve a final concentration of 170 g/L of the total reaction volume.
-
Add this compound and deionized water in a 12:1 molar ratio of water to ester. Calculation Example: For 0.1 mol of this compound (16.02 g), add 1.2 mol of deionized water (21.62 mL).
-
Assemble the reflux condenser on top of the flask. If available, a fractionation device can be placed between the flask and condenser to remove methanol as it forms.
-
Place the apparatus in a heating mantle or oil bath and begin stirring.
-
Heat the reaction mixture to 130°C and maintain this temperature for 2 hours .
Work-up and Purification
-
After 2 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Separate the resin catalyst from the liquid mixture by vacuum filtration. The recovered catalyst can be washed, reactivated, and reused.
-
Transfer the aqueous filtrate to a round-bottom flask and remove the water and methanol byproduct using a rotary evaporator.
-
As the solvent is removed, crude glutaric acid will begin to precipitate or form a solid residue.
-
Transfer the crude solid to a crystallizing dish. For further purification, recrystallization from a minimal amount of hot water or benzene can be performed.
-
Collect the purified crystals by filtration, wash with a small amount of ice-cold water, and dry under vacuum to yield the final product.
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound is combustible; avoid open flames.
-
Handle the acidic resin with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in the procedure.
References
Application Note: A Detailed Protocol for the Transesterification of Dimethyl Glutarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the transesterification of dimethyl glutarate (DMG), a versatile dibasic ester. Transesterification of DMG is a crucial reaction for synthesizing a variety of esters with applications as plasticizers, solvents, and intermediates in the pharmaceutical and polymer industries.[1][2][3] This document outlines the necessary reagents, equipment, and a step-by-step procedure for conducting the reaction, including catalyst selection and product analysis. The provided experimental design is intended to serve as a foundational method that can be optimized for specific research and development needs.
Introduction
This compound is a colorless, biodegradable, and low-toxicity solvent.[1][2] Its transesterification allows for the substitution of the methyl groups with other alkyl or more complex organic moieties, thereby tailoring the physicochemical properties of the resulting glutarate esters for specific applications. This reaction is typically catalyzed by an acid or a base. The choice of catalyst and reaction conditions significantly influences the reaction rate and yield. This protocol will focus on a common acid-catalyzed transesterification process.
Experimental Overview
The transesterification of this compound is an equilibrium-driven reaction. To achieve high conversion rates, it is often necessary to use a large excess of the reactant alcohol or to remove the methanol byproduct as it is formed. The general reaction scheme is as follows:
This compound + 2 R-OH ⇌ Di-R-glutarate + 2 CH₃OH
This protocol will detail a laboratory-scale batch reaction.
Materials and Equipment
Reagents
-
This compound (DMG) (CAS 1119-40-0)
-
Reactant Alcohol (e.g., Ethanol, n-Butanol, etc.)
-
Catalyst (e.g., Sulfuric Acid, p-Toluenesulfonic acid)
-
Anhydrous Sodium Sulfate
-
Saturated Sodium Bicarbonate Solution
-
Brine Solution
-
Deionized Water
-
Organic Solvent for Extraction (e.g., Dichloromethane, Ethyl Acetate)
Equipment
-
Round-bottom flask (250 mL or appropriate size)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Separatory funnel
-
Rotary evaporator
-
Glassware for workup and purification
-
Gas Chromatography-Flame Ionization Detector (GC-FID) for analysis
Experimental Protocol
Reaction Setup
-
Ensure all glassware is clean and dry to prevent unwanted side reactions.
-
Assemble the reaction apparatus consisting of a round-bottom flask, reflux condenser, and heating mantle with a magnetic stirrer in a fume hood.
-
Charge the round-bottom flask with this compound and the desired alcohol. A typical molar ratio of alcohol to this compound is 6:1 to ensure the equilibrium favors product formation.
-
Add a magnetic stir bar to the flask.
Catalyst Addition and Reaction
-
Slowly add the acid catalyst (e.g., 1-2% w/w of the total reactants) to the stirred mixture. Caution: The addition of strong acids can be exothermic.
-
Begin heating the mixture to the desired reaction temperature (typically the reflux temperature of the alcohol).
-
Maintain the reaction at this temperature with continuous stirring for a predetermined time (e.g., 2-8 hours). The progress of the reaction can be monitored by taking small aliquots and analyzing them via GC.
Reaction Quenching and Workup
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as this may cause gas evolution.
-
Transfer the mixture to a separatory funnel.
-
Add deionized water and an organic extraction solvent (e.g., dichloromethane).
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the organic layer and wash it sequentially with deionized water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
Product Isolation and Analysis
-
Remove the organic solvent using a rotary evaporator to yield the crude product.
-
The product can be further purified by distillation under reduced pressure.
-
Analyze the final product for purity and identity using Gas Chromatography-Flame Ionization Detector (GC-FID) and other spectroscopic methods (e.g., NMR, IR).
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes for the transesterification of this compound.
Table 1: Reaction Parameters
| Parameter | Typical Range | Notes |
| Molar Ratio (Alcohol:DMG) | 3:1 - 10:1 | A higher ratio drives the equilibrium towards the products. |
| Catalyst Concentration | 0.5 - 3.0 wt% | Dependent on the strength of the catalyst. |
| Reaction Temperature | 60 - 140 °C | Typically the reflux temperature of the alcohol. |
| Reaction Time | 1 - 8 hours | Monitor reaction progress to determine optimal time. |
Table 2: Analytical Data and Expected Results
| Analysis Method | Parameter | Expected Result |
| GC-FID | Conversion of DMG | > 85% |
| GC-FID | Purity of Product | > 95% after purification |
| ¹H NMR | Chemical Shift | Appearance of peaks corresponding to the new alkyl ester group. |
| FT-IR | Vibrational Frequency | Shift in C=O stretch frequency may be observed. |
Experimental Workflow Diagram
Caption: Experimental workflow for this compound transesterification.
Conclusion
This application note provides a standardized protocol for the transesterification of this compound. The outlined procedure, from reaction setup to product analysis, serves as a robust starting point for researchers. Optimization of the reaction conditions, such as catalyst type, reactant ratio, and temperature, may be necessary to achieve desired yields and purity for specific applications. Adherence to proper laboratory safety practices is paramount when handling the chemicals and equipment described herein.
References
Application Notes and Protocols: Use of Dimethyl Glutarate in Research-Grade Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dimethyl glutarate (DMG) in the formulation of research-grade coatings. This document outlines the key properties of DMG, its role in coating formulations, and detailed protocols for incorporating and evaluating its performance.
Introduction to this compound in Coatings
This compound (DMG) is a versatile, biodegradable, and low-toxicity dibasic ester increasingly used in the formulation of high-performance research-grade coatings.[1] Its favorable properties, such as high solvency, low volatility, and excellent film-forming capabilities, make it an effective alternative to traditional, more hazardous solvents.[1] DMG is particularly valuable in the development of coatings for sensitive applications, including biomedical devices, laboratory surfaces, and controlled-release drug delivery systems, where biocompatibility and minimal environmental impact are paramount.
In coating formulations, DMG primarily functions as a coalescing agent and a solvent.[1][2][3] As a coalescing agent, it facilitates the formation of a continuous, uniform film as the coating cures, which is crucial for achieving desired protective and functional properties. Its slow evaporation rate allows for improved leveling and can reduce defects such as "orange peel" and solvent popping. As a solvent, it can dissolve a wide range of resins, including acrylics, polyesters, and vinyl copolymers, providing formulators with significant flexibility.
Key Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for formulators to predict its behavior in a coating system and to ensure compatibility with other components.
| Property | Value |
| CAS Number | 1119-40-0 |
| Molecular Formula | C7H12O4 |
| Molecular Weight | 160.17 g/mol |
| Appearance | Colorless liquid |
| Density | 1.095 g/cm³ |
| Boiling Point | 216 °C |
| Melting Point | -37 °C |
| Flash Point | 107 °C |
| Viscosity | 2.1 mPa·s at 20 °C |
| Solubility in Water | 53 g/L |
Table 1: Physical and Chemical Properties of this compound
Impact of this compound on Coating Performance
The incorporation of this compound into a coating formulation can significantly influence its application and final film properties. Table 2 provides a summary of the expected qualitative and quantitative effects when DMG is used as a coalescing agent in a typical acrylic-based research-grade coating.
| Performance Metric | Expected Effect of Increasing DMG Concentration | Typical Test Method |
| Viscosity | Decrease | ASTM D562 (Stormer Viscometer) |
| Drying Time | Increase | ASTM D1640 (Drying, Curing, or Film Formation of Organic Coatings) |
| Film Hardness | Initial decrease, followed by an increase as DMG evaporates | ASTM D3363 (Pencil Hardness) |
| Adhesion | Improved film formation can lead to better adhesion | ASTM D3359 (Cross-hatch Adhesion) |
| Gloss | Increase due to improved leveling | ASTM D523 (Specular Gloss) |
| Flexibility | Initial increase | ASTM D522 (Mandrel Bend Test) |
Table 2: Influence of this compound on Key Coating Performance Metrics
Experimental Protocols
The following protocols provide detailed methodologies for the formulation and evaluation of research-grade coatings containing this compound.
4.1. Formulation of a Research-Grade Acrylic Coating
This protocol describes the preparation of a basic water-based acrylic coating. The concentration of this compound can be varied to study its effect on coating properties.
Materials:
-
Acrylic emulsion (e.g., Rhoplex™ HG-706)
-
Pigment dispersion (e.g., Titanium Dioxide slurry)
-
This compound (DMG)
-
Defoamer (e.g., BYK-028)
-
Dispersant (e.g., TAMOL™ 731A)
-
Rheology modifier (e.g., ACRYSOL™ RM-8W)
-
Deionized water
Procedure:
-
In a suitably sized vessel, add the deionized water and begin agitation.
-
Slowly add the dispersant and defoamer to the water under agitation.
-
Gradually add the pigment dispersion and mix until a homogenous mixture is achieved.
-
While continuing to mix, slowly add the acrylic emulsion.
-
Add the desired amount of this compound to the formulation (e.g., 2%, 5%, 10% by weight of the acrylic emulsion solids).
-
Finally, add the rheology modifier to achieve the desired application viscosity.
-
Continue mixing for 30 minutes to ensure all components are well dispersed.
-
Allow the formulation to equilibrate for at least 24 hours before testing.
4.2. Evaluation of Coating Properties
The following standard test methods are recommended for evaluating the performance of coatings formulated with this compound.
4.2.1. Viscosity Measurement (ASTM D562)
-
Calibrate the Stormer viscometer using standard oils.
-
Place the coating sample in the viscometer cup.
-
Measure the Krebs Units (KU) as per the instrument's operating instructions.
4.2.2. Drying Time (ASTM D1640)
-
Apply the coating to a non-porous substrate (e.g., glass panel) at a controlled thickness.
-
Periodically test the film for set-to-touch, tack-free, and hard-dry stages using the methods described in the standard.
4.2.3. Film Hardness (ASTM D3363)
-
Apply the coating to a rigid substrate and allow it to cure completely.
-
Use a set of calibrated pencils of increasing hardness to scratch the surface of the coating.
-
The pencil hardness is defined as the hardest pencil that does not scratch or gouge the film.
4.2.4. Adhesion (ASTM D3359 - Test Method B)
-
Apply the coating to the desired substrate and allow it to cure.
-
Make a series of six parallel cuts through the coating to the substrate, followed by another series of six cuts at a 90-degree angle to the first set, creating a cross-hatch pattern.
-
Apply a specified pressure-sensitive tape over the cross-hatch area and then rapidly remove it.
-
Rate the adhesion based on the amount of coating removed by the tape, according to the ASTM classification.
4.2.5. Gloss Measurement (ASTM D523)
-
Apply the coating to a smooth, flat, non-porous substrate.
-
Allow the coating to cure completely.
-
Use a gloss meter to measure the specular gloss at the desired angle (e.g., 20°, 60°, or 85°).
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the general workflow for formulating and testing research-grade coatings containing this compound.
Caption: Experimental workflow for coating formulation and testing.
5.2. Logical Relationship: Role of this compound
This diagram illustrates the logical relationship between the addition of this compound and its effects on the coating formulation and final film properties.
Caption: Role of this compound in coating formulations.
References
Application Notes and Protocols: Dimethyl Glutarate in the Construction of Ion-Selective Polymeric Membrane Electrodes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ion-selective electrodes (ISEs) are potentiometric sensors widely utilized for the determination of specific ion concentrations in a variety of complex samples, including environmental, clinical, and pharmaceutical matrices. The core of a polymeric membrane ISE is the ion-selective membrane, which typically consists of a polymer matrix, an ionophore, and a plasticizer. The plasticizer is a critical component that solvates the membrane components, ensures its homogeneity and elasticity, and influences the dielectric constant of the membrane, thereby affecting the mobility of the ionophore and its complex with the target ion.
Dimethyl glutarate (DMG) is a biodegradable, low-toxicity, and cost-effective solvent that serves as an effective plasticizer in the fabrication of polymeric membrane ISEs.[1] Its physical and chemical properties, such as its high boiling point and low vapor pressure, contribute to the longevity and stability of the electrode's sensing membrane. This document provides detailed application notes and protocols for the use of this compound in the construction and characterization of ion-selective polymeric membrane electrodes.
Principle of Operation
A polymeric membrane ISE functions based on the selective binding of a target ion by an ionophore embedded within a plasticized polymer matrix, typically polyvinyl chloride (PVC). This selective interaction at the membrane-sample interface generates a potential difference that is proportional to the logarithm of the activity of the target ion in the sample. The plasticizer, such as this compound, facilitates the dissolution of the ionophore and other membrane components, creating a homogenous organic phase that allows for the mobility of the ion-complex within the membrane. The choice of plasticizer significantly impacts the electrode's performance, including its selectivity, sensitivity, linear range, and response time.
Experimental Protocols
I. Preparation of the Ion-Selective Membrane Cocktail
This protocol describes the preparation of a PVC-based ion-selective membrane incorporating this compound as the plasticizer. The specific ionophore and any ionic additives will depend on the target analyte.
Materials:
-
High molecular weight Polyvinyl Chloride (PVC)
-
This compound (DMG)
-
Ionophore (specific to the target ion)
-
Ionic Additive (e.g., potassium tetrakis(4-chlorophenyl)borate, KTpClPB) - optional, but often used to reduce membrane resistance and improve performance.
-
Tetrahydrofuran (THF), freshly distilled
Procedure:
-
In a clean, dry glass vial, accurately weigh the desired amounts of PVC, this compound, the selected ionophore, and the ionic additive (if used). A typical composition (by weight percent) is approximately 33% PVC, 66% DMG, and 1% ionophore. The amount of ionic additive is often expressed as a mole percentage relative to the ionophore (e.g., 50 mol%).
-
Add a sufficient volume of THF to the vial to completely dissolve all components. Typically, 1.5-2.0 mL of THF is used for a total solid mass of around 100 mg.
-
Seal the vial and gently swirl or sonicate the mixture until all components are fully dissolved and the solution is homogeneous. This may take 10-20 minutes.
-
The resulting solution is the ion-selective membrane cocktail, which is now ready for casting.
II. Fabrication of the Ion-Selective Electrode
This protocol outlines the fabrication of a conventional ISE using the prepared membrane cocktail.
Materials:
-
Ion-selective membrane cocktail
-
Glass or plastic electrode body
-
Inner filling solution (containing a known concentration of the target ion and a salt for the internal reference electrode, e.g., 0.01 M KCl)
-
Ag/AgCl internal reference electrode
-
Glass ring or casting mold
Procedure:
-
Place a clean glass ring (e.g., 20 mm diameter) on a smooth, level glass plate.
-
Carefully pour the prepared ion-selective membrane cocktail into the glass ring.
-
Cover the setup with a petri dish to allow for slow evaporation of the THF. This process should take approximately 24 hours at room temperature. A slow evaporation rate is crucial for forming a uniform, non-porous membrane.
-
Once the THF has completely evaporated, a transparent, flexible membrane will have formed.
-
Carefully cut a small disc (e.g., 5-7 mm in diameter) from the cast membrane using a cork borer.
-
Mount the membrane disc onto the end of the electrode body. Ensure a tight seal to prevent leakage.
-
Fill the electrode body with the inner filling solution, ensuring no air bubbles are trapped.
-
Insert the Ag/AgCl internal reference electrode into the inner filling solution.
-
The electrode is now assembled. Condition the electrode by soaking it in a solution of the target ion (e.g., 0.01 M) for at least 2 hours before use.
Characterization of the Ion-Selective Electrode
The performance of the fabricated ISE should be evaluated to determine its analytical utility. Key performance parameters include the slope of the calibration curve, the linear dynamic range, the limit of detection, the response time, and the selectivity towards interfering ions.
I. Calibration of the Electrode
Procedure:
-
Prepare a series of standard solutions of the target ion with concentrations spanning the expected measurement range (e.g., 1.0 x 10⁻⁷ M to 1.0 x 10⁻¹ M).
-
Immerse the fabricated ISE and a suitable external reference electrode (e.g., a double junction Ag/AgCl electrode) in the standard solutions, starting from the lowest concentration.
-
Record the potential (in mV) for each standard solution after the reading has stabilized.
-
Plot the measured potential (E) versus the logarithm of the ion activity (or concentration).
-
Determine the slope of the linear portion of the calibration curve. For a monovalent cation, the theoretical Nernstian slope is approximately 59.2 mV per decade of concentration change at 25°C.
II. Determination of Selectivity Coefficients
The potentiometric selectivity coefficient, KpotA,B, quantifies the preference of the ISE for the primary ion (A) over an interfering ion (B). The Fixed Interference Method (FIM) is a commonly used technique.
Procedure:
-
Prepare a series of solutions with a fixed concentration of the interfering ion (B) and varying concentrations of the primary ion (A).
-
Measure the potential of the ISE in these solutions.
-
Plot the potential versus the logarithm of the activity of the primary ion.
-
The intersection of the extrapolated linear portions of this plot is used to calculate the selectivity coefficient.
Data Presentation
The performance characteristics of an ion-selective electrode are best summarized in a table for easy comparison. The following table presents representative data for a hypothetical monovalent cation-selective electrode using this compound as a plasticizer.
| Parameter | Value |
| Slope | 58.5 ± 0.5 mV/decade |
| Linear Range | 1.0 x 10⁻⁶ M to 1.0 x 10⁻¹ M |
| Limit of Detection | 5.0 x 10⁻⁷ M |
| Response Time | < 15 seconds |
| Working pH Range | 3 - 9 |
| Lifetime | > 4 weeks |
| Selectivity Coefficients (log KpotA,B) | |
| Na⁺ | -2.5 |
| K⁺ | -2.8 |
| NH₄⁺ | -3.1 |
| Ca²⁺ | -3.5 |
| Mg²⁺ | -3.8 |
Visualizations
Experimental Workflow for ISE Fabrication and Characterization
Caption: Workflow for the fabrication and characterization of an ion-selective electrode.
Logical Relationship of ISE Components
Caption: Interrelationship of the core components of a polymeric membrane ion-selective electrode.
References
Troubleshooting & Optimization
Technical Support Center: Dimethyl Glutarate Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of dimethyl glutarate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound in a laboratory setting?
A1: The most prevalent laboratory method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves treating glutaric acid with an excess of methanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] The reaction is typically heated to reflux to increase the reaction rate.[2]
Q2: Why is the Fischer esterification for this compound a reversible reaction, and what are the implications?
A2: The Fischer esterification is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water.[2][3] The reverse reaction, the acid-catalyzed hydrolysis of the ester, can also occur, especially in the presence of the water byproduct. This equilibrium means that the reaction may not go to completion, potentially leading to lower yields of this compound if not properly managed.
Q3: What are the typical byproducts I might encounter in the synthesis of this compound?
A3: The most common byproducts are the mono-ester, methyl glutarate, and glutaric anhydride. Methyl glutarate forms when only one of the two carboxylic acid groups on glutaric acid is esterified. Glutaric anhydride can form through the intramolecular dehydration of glutaric acid, a process that is more likely at elevated temperatures.
Q4: How can I monitor the progress of my this compound synthesis?
A4: The progress of the reaction can be effectively monitored using analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). These methods allow for the separation and quantification of the starting materials (glutaric acid), the intermediate (methyl glutarate), and the final product (this compound).
Troubleshooting Guides
Low Reaction Yield
Problem: My this compound synthesis is resulting in a low yield.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Equilibrium | The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, lowering the ester yield. | 1. Use Excess Methanol: Employing a large excess of methanol can shift the equilibrium towards the product side, according to Le Châtelier's principle. Often, methanol can be used as the reaction solvent. 2. Remove Water: Actively removing water as it forms is a highly effective method to drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus with a solvent like toluene or by adding a dehydrating agent, such as molecular sieves, to the reaction mixture. |
| Incomplete Reaction | The reaction time may be insufficient for the reaction to reach equilibrium or completion. | Prolong Reaction Time: Monitor the reaction by TLC or GC and continue heating until the starting material (glutaric acid) is consumed or the product concentration no longer increases. Reaction times can vary from 1 to 10 hours. |
| Suboptimal Temperature | The reaction temperature might be too low, resulting in a slow reaction rate, or too high, which could lead to product degradation or increased byproduct formation. | Optimize Temperature: Typically, the reaction is carried out at the reflux temperature of the alcohol (methanol). A moderate increase in temperature can enhance the reaction rate, but excessive heat should be avoided. |
| Inefficient Catalyst | The type or concentration of the acid catalyst may not be optimal. | Adjust Catalyst Concentration: Common catalysts include sulfuric acid and p-toluenesulfonic acid. The optimal concentration should be determined experimentally; a common starting point is 5-10 mol% relative to the carboxylic acid. |
Product Contamination
Problem: My purified this compound is impure.
Possible Impurities and Purification Strategies:
| Impurity | Identification | Removal Method |
| Unreacted Glutaric Acid / Acid Catalyst | Can be detected by pH measurement of an aqueous extract or by analytical techniques like HPLC. | Aqueous Workup: After the reaction, cool the mixture and dilute it with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove unreacted glutaric acid by converting it to its water-soluble salt. Be cautious of CO₂ evolution. Follow with a water and then a brine wash. |
| Methyl Glutarate (Mono-ester) | Can be identified by GC-MS or HPLC, as it will have a different retention time than this compound. | Fractional Distillation: Due to the difference in boiling points between the mono-ester and the di-ester, fractional distillation under reduced pressure is an effective purification method. |
| Glutaric Anhydride | Can be detected by IR spectroscopy (anhydride carbonyl stretches) or GC-MS. | Hydrolysis and Extraction: During the aqueous workup with a basic solution (e.g., NaHCO₃), the anhydride will be hydrolyzed back to glutaric acid, which is then extracted into the aqueous layer as its sodium salt. |
| Water | Can be detected by Karl Fischer titration or by the cloudy appearance of the organic product. | Drying and Distillation: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before the final distillation step. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glutaric acid (1.0 equivalent).
-
Add a large excess of methanol (e.g., 10-20 equivalents), which will also serve as the solvent.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 65 °C) and maintain this temperature.
-
Monitoring: Monitor the reaction progress periodically using TLC (e.g., every hour) until the glutaric acid spot is no longer visible.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases.
-
Water.
-
Brine.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter to remove the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
-
Protocol 2: Purification of this compound by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Transfer: Transfer the crude this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the appropriate boiling point and pressure for this compound (Boiling Point: 96-103 °C at 15 mmHg). Discard any initial forerun.
-
Completion: Stop the distillation before the flask goes to dryness to prevent the formation of peroxides in the residue.
-
Storage: Store the purified this compound in a tightly sealed container, protected from light and air.
Quantitative Data
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Solubility in Water |
| This compound | 160.17 | 96-103 at 15 mmHg | 1.09 | Slightly soluble |
| Glutaric Acid | 132.12 | Decomposes | 1.429 | Soluble |
| Methyl Glutarate | 146.14 | ~130 at 15 mmHg (estimated) | ~1.15 (estimated) | Moderately soluble |
| Glutaric Anhydride | 114.10 | 287 (decomposes) | 1.429 | Reacts with water |
| Methanol | 32.04 | 64.7 | 0.792 | Miscible |
Table 2: Typical Reaction Parameters for Fischer Esterification of Glutaric Acid
| Parameter | Typical Value/Condition | Reference |
| Reactant Ratio (Methanol:Glutaric Acid) | 10:1 to 20:1 (molar ratio) | |
| Catalyst | Concentrated H₂SO₄ or p-TsOH | |
| Catalyst Loading | 5-10 mol% | |
| Temperature | Reflux (~65 °C) | |
| Reaction Time | 1-10 hours | |
| Typical Yield | >90% |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Identifying and removing byproducts in Dimethyl Glutarate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethyl glutarate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Esterification Reactions
Q1: I am seeing a significant amount of a byproduct with a lower boiling point than this compound in my Fischer esterification of glutaric acid with methanol. What is it and how can I minimize it?
This byproduct is likely the methyl glutarate monoester. Its formation is a common issue when the reaction does not go to completion.
Troubleshooting:
-
Increase Reaction Time: Ensure the reaction is allowed to proceed long enough for the second esterification to occur. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Use Excess Methanol: Employing a significant excess of methanol can shift the equilibrium towards the formation of the diester according to Le Châtelier's principle.
-
Efficient Water Removal: Water is a byproduct of the reaction, and its presence can reverse the esterification process. Use a Dean-Stark apparatus or a suitable dehydrating agent to remove water as it is formed.[1][2]
-
Optimize Catalyst Concentration: Ensure you are using an appropriate amount of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2]
Q2: My reaction mixture from the esterification of glutaric acid has a solid precipitate, especially upon cooling. What is this and how do I deal with it?
The solid precipitate is likely unreacted glutaric acid or glutaric anhydride. Glutaric anhydride can form from the intramolecular dehydration of glutaric acid at elevated temperatures.
Troubleshooting:
-
Temperature Control: Avoid excessively high reaction temperatures which favor the formation of glutaric anhydride.
-
Purification:
-
Filtration: If the precipitate is unreacted glutaric acid, it can be removed by filtration.
-
Washing: The crude product can be washed with a cold, dilute solution of sodium bicarbonate to remove acidic impurities like glutaric acid and any remaining monoester. This is followed by a water wash to remove the bicarbonate salt and then drying over an anhydrous salt like sodium sulfate.
-
Distillation: Fractional distillation is an effective method to separate this compound from the higher-boiling glutaric acid and lower-boiling monoester.
-
Transesterification Reactions
Q3: I am performing a transesterification of this compound with ethanol and my yield of diethyl glutarate is low, with a significant amount of a volatile byproduct detected by GC. What is this byproduct?
The volatile byproduct is most likely methanol, which is displaced from the this compound by ethanol. The presence of a significant amount of methanol indicates that the reaction has not reached completion or the equilibrium is unfavorable.
Troubleshooting:
-
Use Excess Ethanol: A large excess of ethanol will drive the equilibrium towards the formation of diethyl glutarate.
-
Methanol Removal: If feasible for your setup, continuously removing methanol as it forms will also shift the equilibrium to the product side. This can be achieved through distillation if the boiling points of the components are sufficiently different.
-
Catalyst: Ensure an effective catalyst (acid or base) is being used in the appropriate concentration to facilitate the reaction.
Q4: In my transesterification reaction, I observe the formation of mixed esters (e.g., methyl ethyl glutarate). How can I increase the selectivity for the desired diethyl glutarate?
The formation of mixed esters is a common intermediate step in transesterification.
Troubleshooting:
-
Prolonged Reaction Time: Increasing the reaction time will allow the reaction to proceed further towards the fully transesterified product.
-
Effective Methanol Removal: As mentioned previously, the efficient removal of methanol is crucial to drive the reaction to completion and minimize the presence of the intermediate mixed ester.
Amidation Reactions
Q5: I am reacting this compound with ammonia and I am isolating a significant amount of a water-soluble byproduct. What could it be?
A likely water-soluble byproduct is the monoamide of glutaric acid (glutaramic acid). Similar to esterification, the reaction may not have gone to completion. In some cases, ring-closing reactions can also occur, leading to the formation of succinimide-like byproducts, especially at higher temperatures.
Troubleshooting:
-
Control Reaction Temperature: Lower temperatures may favor the formation of the desired diamide over side reactions like cyclization.
-
Molar Ratio of Amine: Using a sufficient excess of the aminating agent can help drive the reaction to completion.
-
Purification: The desired diamide is often less soluble in common organic solvents than the monoamide, allowing for purification by precipitation and filtration. The water-soluble monoamide can be removed by washing the organic layer with water.
Q6: When reacting this compound with a diamine, I am getting a polymeric or oligomeric material that is difficult to characterize and purify. How can I favor the formation of a simple diamide?
The formation of oligomers or polymers is a common issue when reacting a difunctional ester with a difunctional amine.
Troubleshooting:
-
High Dilution: Running the reaction at high dilution can favor intramolecular reactions or the formation of the simple diamide over intermolecular polymerization.
-
Slow Addition: Adding one of the reactants slowly to a solution of the other can help control the reaction and minimize polymerization.
-
Protecting Groups: If applicable to your specific diamine, using a protecting group on one of the amine functionalities can prevent polymerization.
Data Presentation
Table 1: Boiling Points of this compound and Common Byproducts
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Methanol | 32.04 | 64.7 |
| Methyl Glutarate Monoester | 146.14 | ~220-225 (decomposes) |
| This compound | 160.17 | 210-215 |
| Glutaric Anhydride | 114.10 | 287 |
| Glutaric Acid | 132.12 | 302-304 (decomposes) |
Note: Data compiled from various sources. The boiling point of the monoester is an estimate as it tends to decompose at higher temperatures.
Table 2: Purification Method Effectiveness for Common Byproducts
| Purification Method | Byproduct Removed | Principle of Separation |
| Aqueous Wash (e.g., NaHCO₃) | Glutaric Acid, Monoester | Acidity |
| Fractional Distillation | Methanol, Monoester, Glutaric Anhydride | Boiling Point Difference |
| Crystallization/Precipitation | Diamide from Monoamide | Differential Solubility |
Experimental Protocols
Protocol 1: Identification of Byproducts by GC-MS
Objective: To identify the components of a crude reaction mixture from a this compound synthesis.
Methodology:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Instrument: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is typically suitable for separating the components.
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 400.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak and compare the fragmentation patterns to a mass spectral library (e.g., NIST) to identify the compounds. The molecular ion peak and characteristic fragment ions will aid in identification.
-
Protocol 2: Purification of this compound by Fractional Distillation
Objective: To separate this compound from lower and higher boiling point impurities.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.
-
Crude Product: Place the crude this compound in the distillation flask with a few boiling chips.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect the first fraction, which will contain the lower-boiling impurities (e.g., residual methanol).
-
As the temperature rises and stabilizes at the boiling point of this compound (approx. 210-215 °C), collect the main fraction in a clean receiving flask.
-
Stop the distillation before all the liquid has evaporated to avoid the concentration of high-boiling impurities in the final product.
-
-
Purity Analysis: Analyze the purity of the collected this compound fraction using GC or NMR.
Visualizations
Caption: Fischer-Speier esterification of glutaric acid.
Caption: Byproduct identification and removal workflow.
References
Technical Support Center: Optimizing HPLC Parameters for Dimethyl Glutarate Separation
Welcome to the technical support center for the HPLC separation of Dimethyl Glutarate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on method optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound separation?
A good starting point for separating this compound is a reverse-phase method. A C18 column is a common choice, paired with a mobile phase consisting of a mixture of acetonitrile (ACN) and water.[1] An acidic modifier, such as trifluoroacetic acid (TFA) or phosphoric acid, is often added to the mobile phase to improve peak shape.[1][2]
Q2: My this compound peak is tailing. What are the common causes and solutions?
Peak tailing for ester compounds like this compound can be caused by several factors:
-
Secondary Interactions: Residual silanol groups on the silica-based column packing can interact with the analyte, causing tailing.[3][4]
-
Solution: Operate the mobile phase at a lower pH (around 2.5-3.5) to suppress the ionization of silanol groups. Using a highly deactivated (end-capped) column can also minimize these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Try diluting your sample or reducing the injection volume.
-
-
Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can disrupt the sample band.
-
Solution: Replace the guard column and/or flush the analytical column. If a void is suspected, reversing the column (if permissible by the manufacturer) for a short flush might help.
-
Q3: I am seeing poor resolution between this compound and other impurities. How can I improve it?
Improving resolution requires optimizing selectivity, efficiency, or retention.
-
Optimize Mobile Phase Composition: Adjusting the ratio of acetonitrile to water can significantly impact selectivity. A lower percentage of acetonitrile will generally increase retention and may improve the separation of closely eluting peaks.
-
Change the Organic Modifier: Sometimes, switching from acetonitrile to methanol, or using a combination of both, can alter selectivity and improve resolution.
-
Adjust the pH: If the impurities have ionizable functional groups, adjusting the mobile phase pH can change their retention time relative to this compound.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.
-
Use a Different Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or cyano phase) to introduce different separation mechanisms. A longer column or a column with smaller particles will also increase efficiency and resolution.
Q4: Can I run a fast HPLC method for this compound?
Yes, a fast HPLC method is possible by using columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) or superficially porous particles. These columns can be operated at higher flow rates without a significant loss in efficiency, leading to shorter run times. A gradient elution, starting with a higher aqueous content and rapidly increasing the organic percentage, can also be employed for rapid separation.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the stationary phase. | 1. Lower the mobile phase pH to 2.5-3.5 with 0.1% TFA or phosphoric acid. 2. Use a high-purity, end-capped C18 column. 3. Consider adding a competitive base to the mobile phase in small amounts if working at a higher pH. |
| Column overload. | 1. Reduce the sample concentration. 2. Decrease the injection volume. | |
| Column contamination or void. | 1. Replace the guard column. 2. Back-flush the analytical column (if recommended by the manufacturer). 3. If the problem persists, replace the analytical column. | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | 1. Dissolve the sample in the mobile phase or a weaker solvent. |
| High sample concentration. | 1. Dilute the sample. |
Problem 2: Inconsistent Retention Times
| Symptom | Possible Cause | Troubleshooting Steps |
| Gradual Shift in Retention Time | Column aging or contamination. | 1. Flush the column with a strong solvent (e.g., 100% acetonitrile). 2. If retention times continue to shift, the column may need to be replaced. |
| Inconsistent mobile phase preparation. | 1. Ensure the mobile phase is prepared fresh daily and accurately measured. 2. Degas the mobile phase thoroughly to prevent bubble formation. | |
| Sudden or Drastic Shift in Retention Time | Leak in the system. | 1. Check all fittings for leaks, especially between the pump and the injector. |
| Pump malfunction. | 1. Check the pump pressure for fluctuations. 2. Purge the pump to remove any air bubbles. | |
| Change in column temperature. | 1. Ensure the column oven is set to and maintaining the correct temperature. |
Problem 3: Baseline Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Noisy Baseline | Air bubbles in the system. | 1. Degas the mobile phase. 2. Purge the pump and detector. |
| Contaminated mobile phase or detector cell. | 1. Use high-purity HPLC-grade solvents. 2. Flush the detector cell with a strong, clean solvent. | |
| Detector lamp failing. | 1. Check the lamp energy. If low, replace the lamp. | |
| Drifting Baseline | Column not equilibrated. | 1. Equilibrate the column with the mobile phase for a sufficient amount of time before injection. |
| Mobile phase composition changing. | 1. Ensure proper mixing if using a gradient or an on-line mixer. 2. Check for evaporation of the more volatile solvent from the mobile phase reservoir. | |
| Temperature fluctuations. | 1. Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: Standard Isocratic HPLC Method for this compound
This protocol is a reliable starting point for the routine analysis of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Mobile Phase: Acetonitrile:Water:TFA (60:40:0.1, v/v/v)
3. Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Dissolve the this compound standard or sample in the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. System Equilibration:
-
Purge the pump with the mobile phase for at least 5 minutes.
-
Equilibrate the column with the mobile phase at the set flow rate until a stable baseline is achieved (typically 15-30 minutes).
6. Data Analysis:
-
Identify the this compound peak based on its retention time compared to a standard injection.
-
Quantify the peak area for concentration determination.
Protocol 2: Gradient HPLC Method for Separation of this compound from Impurities
This protocol is designed to provide higher resolution for separating this compound from closely related impurities.
1. Instrumentation and Columns:
-
HPLC or UHPLC system with a UV detector
-
High-resolution C18 column (e.g., 4.6 x 250 mm, 3 µm or sub-2 µm particle size)
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B (re-equilibration)
-
4. Sample Preparation:
-
Dissolve the sample in a 50:50 mixture of Mobile Phase A and B.
-
Filter the sample through a 0.22 µm syringe filter.
5. System Equilibration:
-
Equilibrate the column at the initial gradient conditions (30% B) for at least 10 column volumes or until the baseline is stable.
Data Presentation
Table 1: Recommended Starting HPLC Parameters for this compound
| Parameter | Condition 1: Isocratic | Condition 2: Gradient |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 3 µm |
| Mobile Phase A | N/A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | N/A | Acetonitrile |
| Mobile Phase Composition | ACN:H₂O:TFA (60:40:0.1) | Gradient (see Protocol 2) |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Temperature | 40 °C | 35 °C |
| Detection | 210 nm | 210 nm |
| Injection Volume | 10 µL | 5 µL |
| Expected Retention Time | ~ 4-6 minutes | Variable (depends on gradient) |
Visualizations
References
- 1. Quantitative Analysis of Glutaric Acid, mono-Methyl Glutarate and this compound by High Performance Liquid Chromatography-SciEngine [cdn.sciengine.com]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
Improving yield and purity in Dimethyl Glutarate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl Glutarate (DMG). Our aim is to help you improve both the yield and purity of your product through detailed experimental protocols, data-driven insights, and clear visual aids.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Fischer-Speier esterification of glutaric acid with methanol using an acid catalyst.[1][2][3][4][5] This reaction is an equilibrium process where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst to form an ester and water. To achieve high yields, the equilibrium must be shifted towards the product side.
Q2: How can I drive the Fischer esterification reaction towards completion to maximize my yield?
A2: To maximize the yield of this compound, it is crucial to shift the reaction equilibrium to favor the product. This can be achieved by:
-
Using an excess of one reactant: Typically, methanol is used in large excess as it can also serve as the solvent.
-
Removing water as it is formed: This can be done through methods like azeotropic distillation or by using a dehydrating agent.
Q3: What are the common side products I should be aware of during this compound synthesis?
A3: The primary side products of concern in the esterification of glutaric acid are the monoester of glutaric acid (methyl glutarate) and glutaric anhydride. Glutaric anhydride can form via intramolecular dehydration of glutaric acid, especially at elevated temperatures. Incomplete esterification will result in the presence of the monoester.
Q4: What are the recommended catalysts for this synthesis?
A4: A variety of acid catalysts can be used for the Fischer esterification. Common choices include:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Strongly acidic styrene-based cation-exchange resins
-
Phosphorus trichloride (PCl₃)
-
Tosic acid (TsOH)
The choice of catalyst can impact reaction time, temperature, and overall yield.
Q5: How is this compound typically purified?
A5: Fractional distillation is the most common method for purifying this compound. This technique is effective for separating liquids with close boiling points, allowing for the removal of unreacted starting materials, the monoester, and other impurities.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete Reaction: The reaction may not have reached equilibrium or completion. | Increase the reaction time. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction duration. |
| Suboptimal Temperature: The reaction temperature may be too low for an efficient rate or too high, leading to side product formation. | Optimize the reaction temperature. A typical range for Fischer esterification is at reflux. For specific protocols, refer to the experimental details below. | |
| Inefficient Water Removal: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants. | Use a Dean-Stark apparatus for azeotropic removal of water if the solvent system is appropriate. Alternatively, use a drying agent or ensure anhydrous conditions. | |
| Catalyst Inactivity: The acid catalyst may be old, hydrated, or used in an insufficient amount. | Use a fresh, anhydrous acid catalyst. Optimize the catalyst loading; typically, a catalytic amount is sufficient. | |
| Product Contamination (Low Purity) | Presence of Starting Materials: Unreacted glutaric acid or methanol may be present in the final product. | Ensure the reaction goes to completion. Use an excess of methanol to ensure full conversion of the glutaric acid. Purify the crude product using fractional distillation. |
| Presence of Monoester: Incomplete esterification of the dicarboxylic acid. | Increase the reaction time or the molar ratio of methanol to glutaric acid. | |
| Presence of Glutaric Anhydride: Dehydration of glutaric acid at high temperatures. | Control the reaction temperature carefully to avoid excessive heat. | |
| Reaction Stalls or Proceeds Slowly | Insufficient Mixing: Poor contact between reactants and the catalyst. | Ensure vigorous stirring throughout the reaction. |
| Low Catalyst Concentration: The amount of catalyst may be too low to effectively catalyze the reaction. | Gradually increase the catalyst loading while monitoring the reaction rate and byproduct formation. |
Experimental Protocols
Protocol 1: Synthesis from Glutaric Acid using Phosphorus Trichloride
This method provides a high yield of this compound under mild conditions.
Materials:
-
Glutaric Acid (13.2 g, 0.10 mol)
-
Methanol (50 mL)
-
Phosphorus trichloride (PCl₃, 8 mL)
Procedure:
-
Dissolve glutaric acid in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add phosphorus trichloride dropwise to the stirred solution under the ice-bath cooling.
-
After the addition is complete, allow the reaction to proceed to completion.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
Distill the resulting residue under reduced pressure, collecting the fractions with a boiling point of 110-112 °C.
Expected Yield: ~92%
Protocol 2: Synthesis from Glutaric Anhydride using Sulfuric Acid
This protocol offers a very high yield and utilizes a common acid catalyst.
Materials:
-
Glutaric anhydride (3.35 g, 29.4 mmol)
-
Anhydrous Methanol (100 mL)
-
Concentrated Sulfuric Acid (0.31 mL, 5.9 mmol)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve glutaric anhydride in anhydrous methanol in a round-bottom flask.
-
Carefully add concentrated sulfuric acid to the solution.
-
Stir the mixture at room temperature for 18 hours.
-
Concentrate the mixture to about half its original volume.
-
Quench the reaction with water (40 mL).
-
Extract the aqueous phase with dichloromethane (3 x 50 mL).
-
Combine the organic phases and wash with brine (30 mL).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the solution to yield the final product.
Expected Yield: ~96%
Data Presentation
| Parameter | Protocol 1 (PCl₃) | Protocol 2 (H₂SO₄) |
| Starting Material | Glutaric Acid | Glutaric Anhydride |
| Catalyst | Phosphorus trichloride | Sulfuric Acid |
| Solvent | Methanol | Methanol |
| Reaction Time | Not specified, monitor to completion | 18 hours |
| Reaction Temperature | Ice-bath cooling during addition | Room temperature |
| Purification Method | Reduced pressure distillation | Extraction and concentration |
| Reported Yield | 92% | 96% |
Visualizations
Caption: Fischer Esterification pathway for this compound synthesis.
Caption: Troubleshooting workflow for optimizing this compound synthesis.
References
Technical Support Center: Workup and Isolation of Dimethyl Glutarate Products
Welcome to the technical support center for challenges in the workup and isolation of dimethyl glutarate (DMG) and related products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, workup, and purification of this compound.
Problem: Low Yield of this compound after Synthesis
Possible Causes and Solutions:
-
Incomplete Reaction: The Fischer esterification is an equilibrium-driven reaction.[1][2][3]
-
Solution: To drive the equilibrium towards the product, use a large excess of methanol (it can often be used as the solvent).[1][4] Alternatively, remove water as it is formed using a Dean-Stark apparatus. Increasing the reaction time or moderately increasing the temperature can also improve conversion.
-
-
Product Hydrolysis during Workup: The ester is susceptible to hydrolysis back to glutaric acid and methanol under acidic or basic conditions.
-
Solution: Minimize the time the reaction mixture is in contact with aqueous acidic or basic solutions. Ensure that the neutralization step is carried out efficiently and promptly.
-
-
Product Loss during Extraction: this compound has some solubility in water (53 g/L), which can lead to loss in the aqueous layer during extraction.
-
Solution: Perform multiple extractions with an organic solvent (e.g., dichloromethane, ethyl acetate). Washing the combined organic layers with brine (saturated NaCl solution) will help to remove dissolved water and can also help to "salt out" some of the dissolved organic product from the aqueous phase.
-
-
Volatile Product: If the workup involves heating, some of the product may be lost due to its volatility.
-
Solution: When removing solvents, use a rotary evaporator under reduced pressure and avoid excessive temperatures. Check the solvent in the rotovap trap for any condensed product.
-
Problem: Emulsion Formation During Aqueous Extraction
An emulsion is a stable mixture of two immiscible liquids, which can make the separation of organic and aqueous layers difficult or impossible.
Solutions to Break Emulsions:
-
Time: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.
-
Salting Out: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Filtration: Pass the emulsified layer through a plug of glass wool or Celite in a filter funnel.
-
Centrifugation: If available, centrifuging the mixture is a very effective method for breaking emulsions.
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.
Problem: Product is Impure After Initial Workup
Common Impurities and Purification Strategies:
-
Unreacted Glutaric Acid or Mono-methyl Glutarate: These are common impurities if the reaction has not gone to completion.
-
Solution: During the workup, wash the organic layer thoroughly with a saturated solution of sodium bicarbonate to remove acidic impurities like glutaric acid and its monoester. Be cautious as this will produce carbon dioxide gas, so vent the separatory funnel frequently.
-
-
Glutaric Anhydride: This can form from glutaric acid at elevated temperatures.
-
Solution: Control the reaction temperature to minimize its formation. It can be removed by the same basic wash used to remove glutaric acid.
-
-
Other Dibasic Esters (Dimethyl Succinate, Dimethyl Adipate): If the starting material was a mixture of dicarboxylic acids, these esters will be present.
-
Solution: Careful fractional distillation under reduced pressure is required for separation. Due to their close boiling points, a fractionating column with high efficiency is necessary.
-
Frequently Asked Questions (FAQs)
Q1: My crude NMR spectrum looks very messy. How can I tell if my reaction worked?
Crude NMR spectra can often be misleading due to the presence of residual solvents, starting materials, and byproducts. It is recommended to perform a workup first to remove acidic components and then take an NMR of the crude organic extract. For a cleaner assessment, run a small sample through a silica plug before NMR analysis. Thin-Layer Chromatography (TLC) is a faster method to quickly assess the progress of your reaction by comparing the reaction mixture to your starting material.
Q2: I am having trouble separating this compound from dimethyl succinate and dimethyl adipate by distillation. What can I do?
These three esters have very close boiling points, making their separation by distillation challenging. To improve separation, you should:
-
Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux column or a packed column).
-
Perform the distillation under vacuum to lower the boiling points and prevent potential decomposition at high temperatures.
-
Maintain a slow and steady distillation rate to allow for proper equilibrium to be established in the column.
-
Insulate the column to minimize heat loss.
Q3: What is the best way to monitor the progress of the esterification reaction?
Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. Spot the starting carboxylic acid, the reaction mixture, and a co-spot (both starting material and reaction mixture) on a TLC plate. The ester product will be less polar than the carboxylic acid starting material and will, therefore, have a higher Rf value. The disappearance of the starting material spot indicates the reaction is complete.
Q4: During the sodium bicarbonate wash, the mixture is foaming excessively and creating a lot of pressure. What should I do?
This is due to the reaction of the basic sodium bicarbonate with the acidic catalyst (e.g., sulfuric acid) and any unreacted carboxylic acid, which produces carbon dioxide gas. To manage this, add the sodium bicarbonate solution slowly and in small portions. After each addition, gently swirl the separatory funnel and vent it frequently by inverting it and opening the stopcock to release the pressure.
Q5: What is the best drying agent for this compound?
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are commonly used and effective drying agents for ethereal or chlorinated organic solutions containing this compound.
Data Presentation
Table 1: Physical Properties of this compound and Related Dibasic Esters
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Melting Point (°C) | Density (g/cm³ at 20°C) |
| Dimethyl Succinate | 146.14 | 200 | 19 | 1.12 |
| This compound | 160.17 | 213 | -37 | 1.09 |
| Dimethyl Adipate | 174.20 | 252 | 8 | 1.06 |
Data sourced from multiple references, including.
Table 2: Vapor-Liquid Equilibrium Data for Dibasic Esters at Reduced Pressure
This table provides the temperature ranges for the boiling points of binary mixtures of the esters at different pressures, which is critical for planning vacuum distillation.
| Binary System | Pressure (kPa) | Temperature Range (K) |
| Dimethyl Succinate + this compound | 2 | 363.39 - 422.4 |
| Dimethyl Succinate + Dimethyl Adipate | 5.2 | 363.39 - 422.4 |
| This compound + Dimethyl Adipate | 8.3 | 363.39 - 422.4 |
Data adapted from a study on the isobaric vapor-liquid equilibrium of these systems.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol is based on the esterification of glutaric anhydride.
Materials:
-
Glutaric anhydride (3.35 g, 29.4 mmol)
-
Anhydrous Methanol (100 mL)
-
Concentrated Sulfuric Acid (0.31 mL, 5.9 mmol)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve glutaric anhydride in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add concentrated sulfuric acid to the solution.
-
Stir the mixture at room temperature for 18 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture to about half its volume using a rotary evaporator.
-
Quench the reaction by adding 40 mL of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until CO₂ evolution ceases, followed by a wash with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
Protocol 2: Purification by Vacuum Fractional Distillation
Procedure:
-
Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is free of cracks and all joints are properly greased.
-
Add the crude this compound and a stir bar to the distilling flask.
-
Connect the apparatus to a vacuum trap and a vacuum source (e.g., a vacuum pump).
-
Begin stirring and turn on the vacuum to reduce the pressure in the system.
-
Once a stable vacuum is achieved, begin heating the distilling flask gently.
-
Collect and discard any low-boiling fractions (e.g., residual solvent).
-
Slowly increase the temperature and collect the fraction corresponding to the boiling point of this compound at the measured pressure.
-
Stop the distillation once the temperature begins to rise significantly or drop, indicating the product has been collected.
-
Cool the apparatus to room temperature before slowly reintroducing air into the system.
Protocol 3: HPLC Analysis of Product Purity
This method can be used to quantify the amounts of glutaric acid, mono-methyl glutarate, and this compound in a sample.
-
Column: SunFire C₁₈ (5 µm, 4.6 mm x 150 mm)
-
Mobile Phase: CH₃CN/H₂O/CF₃COOH (60:40:1, V/V/V)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Detection: UV (wavelength dependent on detector capabilities, typically around 210 nm for esters and carboxylic acids)
Visualizations
Caption: Fischer Esterification Equilibrium and driving forces.
Caption: Experimental workflow for DMG synthesis and isolation.
Caption: Troubleshooting flowchart for DMG workup and isolation.
References
Preventing hydrolysis of Dimethyl Glutarate during experiments
Welcome to the Technical Support Center for Dimethyl Glutarate (DMG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMG) and why is hydrolysis a concern?
This compound is a diester of glutaric acid and methanol. Hydrolysis is the chemical breakdown of a compound due to reaction with water. In the case of DMG, hydrolysis results in the formation of monomethyl glutarate and ultimately glutaric acid, along with methanol. This degradation can impact the purity of the reagent, affect reaction yields, and introduce impurities that may interfere with experimental results.
Q2: Under what conditions is this compound susceptible to hydrolysis?
This compound is generally stable under anhydrous and neutral conditions. However, its hydrolysis is significantly accelerated by the presence of:
-
Acids: Strong mineral acids can catalyze the hydrolysis reaction.[1]
-
Bases: Alkaline conditions readily promote hydrolysis, a reaction often referred to as saponification.[1]
-
Elevated Temperatures: Higher temperatures increase the rate of hydrolysis.[2]
-
Water: As a reactant in hydrolysis, the presence of water is essential for the degradation to occur.
Q3: How can I store this compound to minimize hydrolysis?
To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of moisture, strong acids, bases, and oxidizing agents.[3]
Q4: What are the signs of this compound hydrolysis in my sample?
The primary chemical indicators of hydrolysis are the presence of glutaric acid and methanol. Physically, you might not observe any change in the appearance of the colorless liquid. Therefore, analytical methods are necessary for confirmation. A change in the pH of an unbuffered aqueous solution containing DMG could also indicate hydrolysis, as glutaric acid is formed.
Q5: Can I use this compound in aqueous solutions?
Yes, but with caution. If your experiment requires an aqueous solution, it is best to prepare it fresh and use it promptly. To minimize hydrolysis, the pH of the solution should be maintained as close to neutral (pH 7) as possible, and the temperature should be kept low.
Troubleshooting Guide
This guide addresses common issues related to the hydrolysis of this compound during experiments.
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low yield of a desired product in a reaction involving DMG. | Hydrolysis of DMG may have occurred, reducing the amount of active reagent. | Verify the purity of your DMG stock using GC or HPLC (see Experimental Protocols). Ensure all reactants, solvents, and glassware are anhydrous. If water is necessary for the reaction, consider running the experiment at a lower temperature and for a shorter duration. |
| Presence of unknown peaks in analytical data (e.g., NMR, GC, HPLC). | The unknown peaks may correspond to glutaric acid, monomethyl glutarate, or methanol, the hydrolysis products of DMG. | Analyze a sample of your DMG stock for these impurities. Compare the retention times or spectral data of the unknown peaks with those of authentic samples of the potential hydrolysis products. |
| Inconsistent experimental results when using different batches of DMG. | One or more batches of DMG may have undergone partial hydrolysis during storage. | Always check the purity of a new batch of DMG before use. Store all batches under the recommended conditions (cool, dry, and tightly sealed). |
| A gradual change in the pH of a reaction mixture over time. | If the reaction is not buffered, the formation of glutaric acid from DMG hydrolysis will lower the pH. | If your experimental conditions are sensitive to pH changes, consider using a suitable buffer system to maintain a neutral pH. |
Data on Factors Influencing Hydrolysis
| Parameter | Condition | Effect on Hydrolysis Rate | Recommendation |
| pH | Acidic (pH < 7) | Increased | Avoid acidic conditions; if necessary, use the mildest possible acid and lowest temperature. |
| Neutral (pH ≈ 7) | Minimal | Maintain a neutral pH for optimal stability in aqueous media. | |
| Basic (pH > 7) | Significantly Increased | Avoid basic conditions unless saponification is the intended reaction. | |
| Temperature | Low (e.g., 0-4 °C) | Slow | Conduct experiments at the lowest feasible temperature. |
| Ambient (e.g., 20-25 °C) | Moderate | Minimize the duration of experiments at room temperature. | |
| Elevated (e.g., > 40 °C) | Rapid | Avoid heating DMG in the presence of water if hydrolysis is undesirable. | |
| Presence of Water | Anhydrous | Negligible | Use anhydrous solvents and reagents, and dry glassware thoroughly. |
| Trace Moisture | Slow | Handle DMG under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. | |
| Aqueous Solution | Dependent on pH and Temperature | Prepare aqueous solutions of DMG immediately before use. |
Experimental Protocols
Protocol 1: General Procedure to Minimize DMG Hydrolysis in a Reaction
This protocol provides a general workflow for handling this compound in a manner that minimizes its hydrolysis.
-
Glassware Preparation: Ensure all glassware is thoroughly dried before use, either by oven-drying (e.g., at 120 °C for several hours) or flame-drying under a stream of inert gas.
-
Solvent and Reagent Preparation: Use anhydrous solvents. If necessary, purify solvents using standard drying techniques. Ensure all other reagents are free from water.
-
Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon). This is particularly important for reactions that are sensitive to moisture or are run for extended periods.
-
Reagent Addition: Add the anhydrous solvent to the reaction flask, followed by other reagents. Add this compound via a syringe through a septum.
-
Temperature Control: Maintain the desired reaction temperature using an appropriate cooling or heating bath. Avoid unnecessary heating.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Work-up: Quench the reaction using an appropriate method. When performing an aqueous work-up, minimize the contact time of DMG with acidic or basic aqueous layers. If extraction is required, perform it quickly and efficiently. Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent removal.
Protocol 2: Quantification of this compound and Glutaric Acid by Gas Chromatography (GC-FID)
This method is suitable for assessing the purity of this compound and quantifying the extent of its hydrolysis.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column, such as a DB-WAX or equivalent, is suitable for separating DMG and its potential impurities.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 15 °C/minute.
-
Final hold: Hold at 220 °C for 5 minutes. (This is a starting point and should be optimized for your specific instrument and column.)
-
-
Injector and Detector Temperatures: 250 °C.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare a separate stock solution of glutaric acid. Note that glutaric acid may require derivatization (e.g., silylation) to improve its volatility and chromatographic behavior.
-
Create a series of calibration standards containing known concentrations of both this compound and derivatized glutaric acid.
-
Dilute the experimental sample in the same solvent.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve for each compound.
-
Inject the experimental sample.
-
Quantify the amount of this compound and glutaric acid in the sample by comparing the peak areas to the calibration curves.
-
Protocol 3: Analysis of this compound and Glutaric Acid by High-Performance Liquid Chromatography (HPLC-UV)
This method allows for the simultaneous determination of this compound and its hydrolysis product, glutaric acid.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous acidic solution (e.g., water with 0.1% trifluoroacetic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). A reported mobile phase is a mixture of acetonitrile, water, and trifluoroacetic acid.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: Glutaric acid and this compound have weak UV absorbance at low wavelengths (e.g., 210 nm).
-
Sample Preparation:
-
Prepare stock solutions of this compound and glutaric acid in the mobile phase.
-
Create a series of calibration standards with known concentrations of both compounds.
-
Dilute the experimental sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the calibration standards to construct a calibration curve for each analyte.
-
Inject the prepared experimental sample.
-
Determine the concentrations of this compound and glutaric acid in the sample based on their peak areas and the calibration curves.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow to minimize DMG hydrolysis.
References
Technical Support Center: Optimizing GC-MS Injection Parameters for Dimethyl Glutarate Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of Dimethyl Glutarate. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting GC-MS injection parameters for this compound analysis?
A1: A good starting point for developing a robust GC-MS method for this compound can be adapted from established methods. While the following parameters from an OSHA method are for a GC-FID system, they provide a solid foundation for GC-MS method development.[1]
Table 1: Recommended Starting GC-MS Parameters for this compound Analysis
| Parameter | Recommended Value | Notes |
| Injector Temperature | 200°C | A lower temperature is recommended to prevent thermal degradation.[1] |
| Injection Mode | Split or Splitless | The choice depends on the sample concentration. Use splitless for trace analysis and split for higher concentrations.[2][3][4] |
| Split Ratio | 10:1 to 100:1 (if using split) | Adjust based on analyte concentration and desired sensitivity. |
| Injection Volume | 1 µL | A common starting volume; can be optimized. |
| Liner | Deactivated, single taper with glass wool for splitless; Deactivated, precision type with wool for split. | A deactivated liner is crucial to prevent analyte degradation. |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | |
| Oven Program | Initial Temp: 50°C for 2 min, then ramp at 10°C/min to 170°C, hold for 15 min. | This program can be optimized to improve separation. |
| MS Transfer Line Temp | 250°C | Should be high enough to prevent analyte condensation. |
| Ion Source Temp | 230°C | A standard temperature for many applications. |
| MS Quadrupole Temp | 150°C | A standard temperature for many applications. |
Q2: Should I use a split or splitless injection for this compound analysis?
A2: The choice between split and splitless injection depends primarily on the concentration of this compound in your sample.
-
Splitless Injection: This technique is ideal for trace analysis where the analyte concentration is very low. In splitless mode, the entire vaporized sample is transferred to the column, maximizing sensitivity.
-
Split Injection: If you are working with higher concentrations of this compound, a split injection is recommended. This method prevents column overload by venting a portion of the sample.
Q3: What are the signs of thermal degradation of this compound in the injector, and how can I prevent it?
A3: Thermal degradation of this compound in the GC injector can lead to inaccurate quantification and the appearance of unexpected peaks in your chromatogram.
-
Signs of Degradation: The primary thermal degradation products of this compound are carbon dioxide, carbon monoxide, and methane. The appearance of these as significant peaks, or a decrease in the this compound peak area with an increase in injector temperature, are strong indicators of degradation.
-
Prevention: The most effective way to prevent thermal degradation is to use the lowest possible injector temperature that still allows for efficient volatilization of this compound. An initial temperature of 200°C is a good starting point. Using a deactivated inlet liner is also crucial to minimize active sites that can promote degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is tailing. What are the possible causes and solutions?
A: Peak tailing, where the latter half of the peak is broader than the front half, can be caused by several factors:
-
Active Sites in the System: Polar analytes can interact with active sites in the inlet liner, column, or connections, leading to tailing.
-
Solution: Use a high-quality, deactivated inlet liner and ensure all connections are clean and properly made. If the column is old, consider trimming the front end or replacing it.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Dilute your sample or use a higher split ratio.
-
-
Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak tailing.
-
Solution: Ensure the column is installed according to the manufacturer's instructions.
-
Q: My this compound peak is fronting. What could be the cause?
A: Peak fronting, where the front of the peak is broader than the back, is often a sign of column overload.
-
Solution: Reduce the amount of sample being introduced to the column by either diluting the sample or increasing the split ratio.
Issue 2: Ghost Peaks and Carryover
Q: I am seeing unexpected peaks in my chromatogram, even in blank injections. What are these "ghost peaks" and where do they come from?
A: Ghost peaks are extraneous peaks in your chromatogram that are not part of your sample. Common sources include:
-
Septum Bleed: The septum in the injection port can degrade at high temperatures, releasing volatile siloxanes that appear as a series of evenly spaced peaks.
-
Solution: Use a high-quality, low-bleed septum and replace it regularly. Ensure the injector temperature is not set unnecessarily high. A simple test is to run a blank without an injection; if the peaks disappear, the vial cap septum is the likely source.
-
-
Carryover: Residue from a previous, more concentrated sample can be injected in a subsequent run.
-
Solution: Implement a thorough wash sequence for the syringe between injections, using a strong solvent. If carryover persists, you may need to clean the injector.
-
-
Contaminated Carrier Gas or Solvents: Impurities in the carrier gas or solvents can introduce contaminants into the system.
-
Solution: Use high-purity carrier gas and GC-grade solvents. Installing a gas filter can also help.
-
Issue 3: Low Sensitivity or No Peak
Q: I am not seeing a peak for this compound, or the signal is very weak. How can I improve sensitivity?
A: Low sensitivity can be a frustrating issue with several potential causes:
-
Incorrect Injection Mode: If you are analyzing trace levels of this compound with a high split ratio, most of your sample is being vented.
-
Solution: Switch to a splitless injection or a lower split ratio.
-
-
Leaks in the System: A leak in the injection port or at the column connections can lead to sample loss.
-
Solution: Perform a leak check of the system.
-
-
Injector Temperature Too Low: If the injector temperature is too low, this compound may not be fully vaporized.
-
Solution: While being mindful of thermal degradation, ensure the injector temperature is sufficient for volatilization.
-
-
MS Detector Issues: The MS detector may need to be tuned or cleaned.
-
Solution: Perform an autotune of the mass spectrometer. If sensitivity is still low, the ion source may require cleaning.
-
Experimental Protocols
Protocol 1: Sample Preparation for this compound from Air Samples
This protocol is based on the OSHA method for the collection and desorption of this compound from charcoal tubes.
-
Sample Collection: Collect air samples using a charcoal tube at a known flow rate and duration.
-
Desorption: a. Carefully break open the charcoal tube and transfer the front and back sections to separate 2 mL autosampler vials. b. Add 1 mL of a 1:99 (v/v) solution of dimethyl formamide:carbon disulfide to each vial. c. Cap the vials and shake for 30 minutes.
-
Analysis: The desorbed sample is now ready for injection into the GC-MS.
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. Useful strategies to improve the sensitivity and reliability of your GC or GC/MS analysis | Separation Science [sepscience.com]
- 2. Split vs Splitless Injection [restek.com]
- 3. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 4. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
Technical Support Center: Managing Viscosity in Dimethyl Glutarate Formulations
This technical support center is designed to assist researchers, scientists, and drug development professionals in managing viscosity-related challenges when working with Dimethyl Glutarate (DMG) in their formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMG) and in which applications is it commonly used?
This compound (DMG) is an organic compound, specifically a diester of glutaric acid.[1][2][3] It is a colorless liquid with a faint, agreeable odor.[1][2] DMG is frequently utilized as a solvent, intermediate, and viscosity modifier in a variety of industrial and pharmaceutical applications. Its uses include:
-
Coatings and Paints: As a solvent and viscosity adjuster.
-
Cleaning Agents: In industrial and household cleaning formulations.
-
Pharmaceuticals: As an excipient to improve stability and solubility.
-
Resin Synthesis: As a raw material in the production of polyester and polyamide resins.
Q2: What is the typical viscosity of pure this compound?
The kinematic viscosity of this compound is approximately 2.5 cSt at 25 °C. It is important to note that viscosity is temperature-dependent; an increase in temperature will lead to a decrease in viscosity.
Q3: Is this compound soluble in common laboratory solvents?
Yes, this compound is very soluble in alcohol and ether. However, it is sparingly soluble in water. This solubility profile is a key consideration when formulating with DMG.
Q4: What are the primary safety precautions to consider when handling this compound?
While this compound is considered to have low toxicity, it is important to handle it with appropriate safety measures. It can be a mild irritant to the skin, eyes, and respiratory system. Always refer to the Safety Data Sheet (SDS) for detailed handling instructions. Key safety practices include:
-
Using in a well-ventilated area.
-
Wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Avoiding inhalation of vapors.
-
Storing in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.
Troubleshooting Guide: Viscosity Issues with this compound
High viscosity in formulations containing this compound can lead to challenges in processing, handling, and application. This guide provides a systematic approach to troubleshooting and resolving these issues.
Problem 1: Formulation is too viscous at room temperature.
-
Possible Cause 1: High Concentration of DMG or Other High Molecular Weight Components.
-
Solution:
-
Reduce Concentration: If the formulation allows, decrease the concentration of this compound or other high-viscosity components.
-
Introduce a Co-solvent: The addition of a low-viscosity, compatible co-solvent can significantly reduce the overall formulation viscosity. Solvents like acetone, ethyl acetate, or lower alcohols can be effective. Compatibility testing is crucial to avoid phase separation or precipitation.
-
-
-
Possible Cause 2: Low Formulation Temperature.
-
Solution:
-
Increase Temperature: Gently warming the formulation can substantially decrease its viscosity. It is essential to determine the temperature sensitivity of all components to avoid degradation. A controlled temperature increase of even 10-20°C can have a significant impact.
-
-
-
Possible Cause 3: Intermolecular Interactions.
-
Solution:
-
Evaluate Excipients: Certain excipients can promote intermolecular interactions that increase viscosity. A thorough review of the formulation components and their potential interactions is recommended. In some cases, replacing an excipient may be necessary.
-
-
Problem 2: Inconsistent viscosity between batches.
-
Possible Cause 1: Variation in Raw Material Quality.
-
Solution:
-
Quality Control: Implement stringent quality control checks for all incoming raw materials, including this compound, to ensure consistency in purity and specifications.
-
-
-
Possible Cause 2: Inaccurate Measurements or Incomplete Mixing.
-
Solution:
-
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all formulation steps, including precise measurements and standardized mixing protocols to ensure homogeneity.
-
Mixing Parameters: Optimize mixing speed and time to ensure all components are thoroughly dispersed.
-
-
Problem 3: Formulation becomes cloudy or separates after adding a co-solvent to reduce viscosity.
-
Possible Cause: Poor Solubility or Incompatibility of the Co-solvent.
-
Solution:
-
Solubility Studies: Conduct systematic solubility and compatibility studies with a range of co-solvents before scaling up.
-
Ternary Phase Diagrams: For complex systems, constructing a ternary phase diagram can help identify the optimal concentration ranges for the solvent, co-solvent, and active ingredients to maintain a single, stable phase.
-
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₄ | |
| Molecular Weight | 160.17 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Faint, agreeable | |
| Density | 1.087 g/cm³ at 20°C | |
| Boiling Point | 215 °C | |
| Melting Point | -42.5 °C | |
| Flash Point | 103 °C | |
| Kinematic Viscosity | ~2.5 cSt at 25°C | |
| Solubility in Water | Sparingly soluble | |
| Solubility in Organic Solvents | Very soluble in alcohol and ether |
Experimental Protocols
Protocol 1: Measurement of Kinematic Viscosity using a Capillary Viscometer
This protocol describes a standard method for determining the kinematic viscosity of a this compound-containing formulation.
Materials:
-
Calibrated glass capillary viscometer (e.g., Ubbelohde type)
-
Constant temperature water bath
-
Stopwatch
-
Formulation sample
-
Pipettes
-
Cleaning solvents (e.g., acetone, isopropanol)
-
Dry, filtered air or nitrogen
Procedure:
-
Viscometer Selection: Choose a capillary viscometer with a capillary size appropriate for the expected viscosity of the sample. The flow time should ideally be between 200 and 1000 seconds.
-
Cleaning: Thoroughly clean the viscometer with appropriate solvents and dry it completely with a stream of filtered air or nitrogen.
-
Sample Preparation: Ensure the formulation sample is homogeneous and free of air bubbles. If necessary, allow the sample to stand or gently centrifuge to remove bubbles.
-
Loading the Viscometer: Carefully pipette the required volume of the sample into the viscometer, avoiding the introduction of air bubbles.
-
Temperature Equilibration: Place the viscometer in the constant temperature water bath set to the desired temperature (e.g., 25 °C ± 0.1 °C). Allow at least 20 minutes for the sample to reach thermal equilibrium.
-
Measurement:
-
Using gentle suction, draw the liquid up through the capillary to a point above the upper timing mark.
-
Release the suction and allow the liquid to flow freely down the capillary.
-
Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark.
-
Stop the stopwatch precisely as the meniscus passes the lower timing mark.
-
-
Repeatability: Perform at least three consecutive measurements. The flow times should be within an acceptable range of variation (e.g., ±0.5%).
-
Calculation: Calculate the average flow time (t) in seconds. The kinematic viscosity (ν) in centistokes (cSt) is calculated using the following equation: ν = C * t Where C is the calibration constant of the viscometer (provided with the instrument or determined using a standard of known viscosity).
-
Cleaning: After use, immediately clean the viscometer thoroughly.
Mandatory Visualizations
Caption: Troubleshooting workflow for high viscosity issues in this compound formulations.
Caption: Key factors influencing the viscosity of this compound formulations.
References
Technical Support Center: Dimethyl Glutarate (DMG) Solvent Systems
Welcome to the technical support center for Dimethyl Glutarate (DMG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to reagent solubility in this versatile and environmentally friendly solvent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMG) and why is it used as a solvent?
This compound is a dibasic ester, specifically the dimethyl ester of glutaric acid.[1] It is a colorless, transparent liquid with a high boiling point and a faint, fruity odor.[2][3] DMG is considered a "green" solvent due to its low toxicity, low vapor pressure, and biodegradability.[4][5] Its strong solvency makes it an effective medium for a variety of applications, including in coatings, cleaning agents, and as an intermediate in organic synthesis.
Q2: What types of compounds are generally soluble in DMG?
DMG is a versatile solvent capable of dissolving a wide range of organic compounds. It is readily miscible with many common organic solvents such as alcohols, ketones, and ethers. Due to its molecular structure, which contains both polar ester groups and a non-polar hydrocarbon chain, it exhibits amphiphilic characteristics, allowing it to interact with a variety of solutes. It shows excellent solubility for many resins and polymers.
Q3: My reagent is not dissolving in pure DMG. What are the first steps I should take?
If you encounter poor solubility, consider the following initial steps:
-
Mechanical Agitation: Ensure the mixture is being stirred vigorously.
-
Sonication: Use an ultrasonic bath to provide energy to break down solute particles and facilitate dissolution.
-
Gentle Heating: Gradually increasing the temperature of the mixture can significantly enhance the solubility of many compounds. Always consider the thermal stability of your reagent before applying heat.
Q4: How does temperature affect solubility in DMG?
For most solid reagents, solubility in DMG increases with temperature. This is a common trend for many solvent-solute systems. However, it is crucial to determine the thermal stability of your specific reagent to avoid degradation at elevated temperatures.
Q5: Can I use a co-solvent with DMG to improve solubility?
Yes, using a co-solvent is a highly effective strategy. A co-solvent system can modulate the polarity of the solvent mixture to better match that of the reagent, based on the principle of "like dissolves like".
Troubleshooting Guide: Poor Reagent Solubility
This guide provides a systematic approach to troubleshooting and overcoming poor reagent solubility in this compound.
Problem: Reagent precipitates or fails to dissolve completely in DMG.
Below is a logical workflow to address this issue.
Quantitative Data
The solubility of specific compounds in this compound can vary significantly. The following table summarizes available quantitative data. It is highly recommended to perform empirical solubility tests for your specific reagent.
| Compound Type | Solvent(s) | Temperature | Solubility |
| This compound | Water | 25°C | 1.2 g / 100 mL |
| This compound | Chloroform | 25°C | 0.6 g / 100 mL |
| This compound | Water | Not Specified | 4.3 g/L |
| This compound | Water | Not Specified | 63.1 g/L |
| Various APIs | DMSO | Not Specified | High (e.g., 200 mg/mL) |
Note: The variability in reported water solubility highlights the importance of experimental verification.
Experimental Protocols
Protocol 1: Co-solvent Screening for Solubility Enhancement
This protocol outlines a method to identify an effective co-solvent and its optimal concentration to dissolve a poorly soluble reagent in DMG.
Methodology:
-
Preparation:
-
Accurately weigh a consistent amount of your poorly soluble reagent (e.g., 10 mg) into a series of identical glass vials.
-
Prepare different stock solutions of DMG with various co-solvents. Potential co-solvents to screen include N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO), ethanol, or propylene glycol. Create mixtures with varying ratios, for example: 9:1, 4:1, and 1:1 (DMG:co-solvent).
-
-
Screening:
-
To each vial containing the reagent, add a fixed volume (e.g., 1 mL) of one of the prepared DMG:co-solvent mixtures.
-
Vortex or stir the vials vigorously for 2-5 minutes at room temperature.
-
Observe each vial for complete dissolution. Note any mixtures that result in a clear solution.
-
For vials where the reagent is not fully dissolved, gently warm the mixture (e.g., to 40-50°C), ensuring the reagent is thermally stable at that temperature. Observe for any changes in solubility.
-
-
Analysis:
-
Identify the co-solvent and the minimum concentration (highest DMG ratio) that results in complete and rapid dissolution of your reagent.
-
The most effective system is the one that solubilizes the reagent with the smallest proportion of co-solvent.
-
Before proceeding with your main experiment, ensure the chosen co-solvent system is compatible with all other reagents and reaction conditions.
-
Logical Relationships in Solvent Selection
The choice of a suitable solvent or co-solvent system is governed by the chemical principle of "like dissolves like." This can be visualized as a decision-making process based on the polarity of the reagent.
References
- 1. This compound Manufacturers and Suppliers China - Factory - Weifang Integratechem Co., Ltd. [integratechem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | C7H12O4 | CID 14242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jinbangch.com [jinbangch.com]
Technical Support Center: Catalyst Deactivation and Regeneration in Dimethyl Glutarate Synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation and regeneration during the synthesis of Dimethyl Glutarate (DMG).
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, focusing on catalyst-related issues.
Problem 1: Gradual Decrease in this compound Yield Over Several Batches
-
Initial Observation: A consistent drop in product yield (e.g., 5-10% decrease with each successive batch) using a recyclable solid acid catalyst like a strong acidic styrene-based cation exchange resin (e.g., Amberlyst-15).
-
Potential Causes and Solutions:
| Potential Cause | Diagnostic Check | Recommended Action |
| Fouling/Coking | Visually inspect the catalyst beads for any discoloration (e.g., yellowing to dark brown). Perform a Thermogravimetric Analysis (TGA) on a spent catalyst sample to quantify the amount of deposited organic matter.[1] | Implement a regeneration protocol involving solvent washing to remove non-covalently bound deposits, followed by a controlled thermal treatment if necessary. For severe coking, oxidative regeneration may be required.[2][3] |
| Leaching of Active Sites | Analyze the reaction mixture for traces of sulfonic acid. A decrease in the ion-exchange capacity of the catalyst, which can be measured by titration, is also indicative of this issue. | Operate at a lower temperature if possible, as higher temperatures can accelerate the cleavage of functional groups. Ensure the catalyst is not exposed to excessive mechanical stress. |
| Thermal Degradation | Check the maximum operating temperature of your catalyst. For many sulfonic acid resins, thermal degradation can begin at temperatures above 120-140°C.[4][5] | Ensure the reaction temperature is maintained within the manufacturer's specified limits for the catalyst. |
Problem 2: Sudden and Significant Drop in Catalyst Activity
-
Initial Observation: A sharp decline in DMG yield in a single run, or a complete loss of catalytic activity.
-
Potential Causes and Solutions:
| Potential Cause | Diagnostic Check | Recommended Action |
| Catalyst Poisoning | Analyze the feedstock (glutaric acid and methanol) for potential contaminants. Common poisons for acid catalysts include basic nitrogenous compounds and metal ions. | Purify the feedstock to remove any basic impurities. If metal ion contamination is suspected, a pretreatment step for the feedstock may be necessary. |
| Water Inhibition | An excess of water in the reaction mixture can inhibit the activity of some solid acid catalysts by blocking the active sites. | Ensure that the reactants are sufficiently dry. If water is a byproduct of the reaction, consider using a Dean-Stark trap or other methods to remove it as it forms. |
| Mechanical Failure of Catalyst | In stirred tank reactors, catalyst beads can be subject to mechanical stress, leading to fragmentation and loss of active material. Visually inspect the catalyst for signs of physical damage. | Optimize the stirring speed to ensure adequate mixing without causing excessive attrition of the catalyst particles. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for this compound synthesis?
A1: The most common catalysts for the esterification of glutaric acid with methanol are strong solid acids. Ion-exchange resins, particularly sulfonic acid-functionalized polystyrene-divinylbenzene resins like Amberlyst-15, are widely used due to their high activity and ease of separation from the reaction products.
Q2: What are the primary mechanisms of deactivation for these catalysts in DMG synthesis?
A2: The primary deactivation mechanisms include:
-
Fouling or Coking: The deposition of polymeric or carbonaceous materials on the catalyst surface, which blocks access to the active sites.
-
Thermal Degradation: High reaction temperatures can lead to the irreversible loss of sulfonic acid groups from the polymer backbone of ion-exchange resins.
-
Poisoning: Strong adsorption of impurities from the reactants onto the active sites.
Q3: How can I determine the cause of my catalyst's deactivation?
A3: A systematic approach is recommended. A gradual loss of activity often points towards fouling or thermal degradation, while a sudden drop is more indicative of poisoning. Characterization of the spent catalyst using techniques such as TGA for coke quantification, elemental analysis to detect poisons, and acid-base titration to measure the loss of active sites can provide a definitive diagnosis.
Q4: Is it possible to regenerate a deactivated catalyst used in DMG synthesis?
A4: Yes, in many cases, regeneration is possible. For catalysts deactivated by fouling, a common procedure involves washing with a solvent to remove soluble organic deposits. For more stubborn coke, a controlled oxidation or gasification process can be employed. If deactivation is due to reversible poisoning, washing with an appropriate reagent to displace the poison can restore activity. However, deactivation due to severe thermal degradation is generally irreversible.
Q5: What is the typical thermal stability of a cation-exchange resin catalyst?
A5: The thermal stability depends on the specific type of resin. However, for many commonly used sulfonic acid-based polystyrene-divinylbenzene resins, significant degradation of the functional groups can occur at temperatures exceeding 120-140°C. It is crucial to consult the manufacturer's specifications for the particular catalyst being used.
Data Presentation
Table 1: Representative Catalyst Performance and Deactivation in Dicarboxylic Acid Esterification
(Note: Data for a similar dicarboxylic acid esterification is used as a proxy due to the lack of specific quantitative data for this compound synthesis in the reviewed literature.)
| Catalyst | Reaction | Temperature (°C) | Initial Conversion (%) | Conversion after 5 Cycles (%) | Primary Deactivation Mechanism | Reference |
| Amberlyst-15 | Esterification of Lauric Acid with 2-Ethyl Hexanol | 140 | >98 | ~95 | Not specified, likely minor fouling/leaching | |
| Sulfonic Resin (sPSB-SA) | Esterification of Oleic Acid with 1,3-Propanediol | 120 | ~90 | Stable over multiple runs | High resistance to deactivation | |
| Petcoke-derived Solid Acid | Esterification of Octanoic Acid with Methanol | 60 | 54 | Poor stability, not regenerable | Leaching of active sites |
Experimental Protocols
Protocol 1: Standard Catalyst Activity Test for this compound Synthesis
-
Reactor Setup: A 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a temperature probe.
-
Reactant Preparation: Prepare a mixture of glutaric acid and methanol. A typical molar ratio of methanol to glutaric acid is 10:1 to ensure the reaction equilibrium favors the product side.
-
Catalyst Loading: Add the solid acid catalyst (e.g., Amberlyst-15) to the reactor. A typical catalyst loading is 5-10% by weight of the glutaric acid.
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 80-100°C) with constant stirring.
-
Sampling: Withdraw small samples of the reaction mixture at regular intervals (e.g., every 30 minutes).
-
Analysis: Analyze the samples using Gas Chromatography (GC) to determine the concentration of this compound and unreacted glutaric acid. The conversion of glutaric acid can be calculated based on its initial and current concentrations.
Protocol 2: Regeneration of a Coked Solid Acid Catalyst
-
Catalyst Recovery: After the reaction, separate the catalyst from the reaction mixture by filtration.
-
Solvent Washing: Wash the recovered catalyst with a solvent such as methanol or acetone at room temperature to remove any adsorbed reactants and products. Repeat this step until the washing solvent is clear.
-
Drying: Dry the washed catalyst in a vacuum oven at a low temperature (e.g., 60°C) to remove the solvent.
-
Oxidative Treatment (for severe coking): Place the dried catalyst in a tube furnace. Pass a stream of diluted air (e.g., 5% O₂ in N₂) over the catalyst bed. Gradually increase the temperature to a point sufficient to burn off the coke without damaging the catalyst (typically 300-400°C for resins, but consult manufacturer's data). Hold at this temperature until CO₂ evolution ceases.
-
Activity Re-evaluation: Test the activity of the regenerated catalyst using the standard activity test protocol to determine the effectiveness of the regeneration process.
Visualizations
Caption: Primary pathways of catalyst deactivation in DMG synthesis.
Caption: The operational cycle of catalyst use and regeneration.
References
Validation & Comparative
Dimethyl Glutarate vs. Dimethyl Adipate: A Comparative Guide to Their Impact on Polymer Properties
For researchers, scientists, and drug development professionals, the choice of monomer is a critical determinant of the final properties of a polymer. This guide provides an in-depth comparison of two common diesters, dimethyl glutarate and dimethyl adipate, and their influence on the characteristics of polymers, supported by an analysis of structure-property relationships and relevant experimental methodologies.
The primary distinction between this compound (DMG) and dimethyl adipate (DMA) lies in the length of their aliphatic chains. This compound is a five-carbon dibasic ester, while dimethyl adipate possesses a six-carbon backbone. This subtle difference in molecular structure translates into significant variations in the flexibility, thermal behavior, and mechanical strength of the resulting polymers, such as polyesters and polyurethanes.
Impact on Polymer Chain Flexibility and Crystallinity
The additional methylene group in dimethyl adipate compared to this compound imparts greater rotational freedom to the polymer chain. This increased flexibility generally leads to a lower glass transition temperature (Tg) and melting temperature (Tm) in polymers synthesized with DMA. The longer, more flexible chains can move more freely at lower temperatures. Conversely, the shorter chain of this compound results in a more rigid polymer backbone, leading to higher Tg and Tm values.
This difference in chain flexibility also influences the crystallinity of the resulting polymers. The more regular packing of polymer chains facilitated by the shorter, more rigid glutarate units can lead to higher crystallinity. In contrast, the increased flexibility of adipate-based polymers may sometimes hinder perfect chain alignment, resulting in lower crystallinity.
Comparative Polymer Properties: A Quantitative Overview
| Property | Polymer with this compound | Polymer with Dimethyl Adipate | Rationale |
| Glass Transition Temperature (Tg) | Higher | Lower | Shorter, more rigid glutarate units restrict chain mobility.[1] |
| Melting Temperature (Tm) | Higher | Lower | More regular chain packing and higher crystallinity often associated with shorter diacids.[1] |
| Tensile Strength | Higher | Lower | Increased rigidity and potential for higher crystallinity contribute to greater strength. |
| Elongation at Break | Lower | Higher | Greater chain flexibility from the longer adipate unit allows for more significant extension before breaking. |
| Flexibility / Elasticity | Lower | Higher | The additional methylene group in adipate increases the rotational freedom of the polymer backbone. |
| Hardness | Higher | Lower | Directly related to the rigidity of the polymer chains. |
Experimental Protocols for Polymer Synthesis and Characterization
To empirically validate the comparative effects of this compound and dimethyl adipate on polymer properties, the following experimental methodologies are typically employed:
Polyester Synthesis via Melt Polycondensation
A common method for synthesizing polyesters from diesters is melt polycondensation, which involves a transesterification reaction.
Procedure:
-
Reactant Charging: A reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet is charged with the diol (e.g., 1,4-butanediol) and the diester (this compound or dimethyl adipate) in a specific molar ratio (typically a slight excess of the diol).
-
Catalyst Addition: A transesterification catalyst, such as titanium(IV) butoxide or antimony trioxide, is added to the mixture.
-
Esterification: The mixture is heated under a nitrogen atmosphere to a temperature of 170-200°C. During this stage, methanol is produced as a byproduct and is removed by distillation.
-
Polycondensation: After the removal of methanol ceases, the temperature is gradually increased to 230-250°C, and a vacuum is applied to facilitate the removal of the excess diol and drive the polymerization reaction to completion, thereby increasing the molecular weight of the polyester.
-
Product Recovery: The resulting molten polyester is then extruded, cooled, and pelletized.
Characterization of Polymer Properties
To quantify the differences in the properties of polymers synthesized with this compound and dimethyl adipate, the following characterization techniques are essential:
-
Thermogravimetric Analysis (TGA): This technique is used to determine the thermal stability of the polymer by measuring its weight loss as a function of temperature.
-
Differential Scanning Calorimetry (DSC): DSC is employed to measure the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, providing insights into its amorphous and crystalline phases.
-
Dynamic Mechanical Analysis (DMA): DMA characterizes the viscoelastic properties of the polymer, such as its storage modulus and loss modulus, as a function of temperature. This provides a more detailed understanding of the glass transition and other relaxation processes.
-
Tensile Testing: This mechanical test measures the tensile strength, Young's modulus, and elongation at break of the polymer, providing crucial information about its strength and ductility.
Structure-Property Relationship
The observed differences in the macroscopic properties of polymers derived from this compound and dimethyl adipate can be directly attributed to their molecular structure. The length of the aliphatic chain in the diester monomer is a key determinant of the resulting polymer's characteristics.
References
A Comparative Guide to Dimethyl Glutarate and Dimethyl Succinate as Plasticizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dimethyl glutarate (DMG) and dimethyl succinate (DMS) as plasticizers. While both are short-chain dialkyl esters of dicarboxylic acids and are often found as components in commercial dibasic ester (DBE) mixtures, their individual performance characteristics can influence the properties of plasticized polymers.[1][2][3] This comparison focuses on their physical properties, plasticizing performance, thermal stability, and migration resistance, supported by available data and established experimental protocols.
Physicochemical Properties
A fundamental understanding of the physical properties of a plasticizer is crucial as it influences its processing and performance. This compound and dimethyl succinate are colorless liquids with faint, agreeable odors.[2][4] Key physical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound and Dimethyl Succinate
| Property | This compound | Dimethyl Succinate | Source(s) |
| Molecular Formula | C₇H₁₂O₄ | C₆H₁₀O₄ | |
| Molecular Weight ( g/mol ) | 160.17 | 146.14 | |
| Boiling Point (°C) | 210 - 215 | 200 | |
| Melting Point (°C) | -37 | 16 - 19 | |
| Density (g/mL at 25°C) | 1.087 | 1.117 | |
| Flash Point (°C) | 103 | 85 | |
| Vapor Pressure (hPa at 20°C) | 0.13 | ~0.4 (0.3 mmHg) |
Plasticizer Performance
The primary function of a plasticizer is to increase the flexibility and workability of a polymer by lowering its glass transition temperature (Tg). The efficiency of a plasticizer is a measure of how much it reduces the Tg for a given concentration.
While direct comparative studies on the plasticizing efficiency of pure this compound versus pure dimethyl succinate are limited, the principles of structure-property relationships can provide insights. Generally, for a homologous series of ester plasticizers, increasing the length of the aliphatic chain between the ester groups can lead to increased flexibility and a greater reduction in Tg, up to a certain point where compatibility becomes an issue. Given that glutaric acid has a three-carbon chain between the carboxyl groups compared to succinic acid's two-carbon chain, it is plausible that this compound may offer a slightly greater plasticizing effect.
Glass Transition Temperature (Tg) Reduction
Hardness
Plasticizers reduce the hardness of a polymer. Shore hardness is a common method for quantifying this effect. A lower Shore hardness value indicates a softer, more flexible material.
While a direct comparison is not available, the expected trend is that the plasticizer that more effectively reduces the Tg would also lead to a greater reduction in hardness.
Thermal Stability
The thermal stability of a plasticized polymer is crucial for its processing and long-term performance. It is often evaluated using thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature. For plasticized PVC, degradation typically occurs in two main stages: the initial dehydrochlorination of the PVC, followed by the degradation of the polyene sequences and the plasticizer.
The inherent thermal stability of the plasticizer itself, as indicated by its boiling point and decomposition temperature, plays a role in the overall thermal stability of the plasticized material. This compound has a higher boiling point than dimethyl succinate, which may suggest lower volatility during processing.
Migration Resistance
Plasticizer migration, including leaching into liquids and extraction by solids, is a critical consideration, especially for applications in the medical, pharmaceutical, and food contact sectors. Migration can lead to a loss of flexibility in the polymer and contamination of the surrounding environment.
Migration resistance is influenced by several factors, including the molecular weight of the plasticizer and its compatibility with the polymer. Generally, plasticizers with higher molecular weights tend to have lower migration rates. In this comparison, this compound has a slightly higher molecular weight than dimethyl succinate, which might translate to a marginally better migration resistance. However, both are considered small molecules and are likely to have higher migration tendencies compared to larger plasticizers like dioctyl phthalate (DOP) or polymeric plasticizers.
Experimental Protocols
To provide a framework for the direct comparison of these plasticizers, the following established experimental protocols are described.
Sample Preparation
Caption: Workflow for the preparation of plasticized PVC test specimens.
A standardized formulation is crucial for a valid comparison. A typical formulation would consist of:
-
Poly(vinyl chloride) (PVC) resin: 100 parts by weight
-
Plasticizer (DMG or DMS): 30-50 parts by weight
-
Thermal Stabilizer (e.g., a calcium/zinc-based stabilizer): 2-3 parts by weight
The components are first dry-blended in a high-speed mixer. The resulting powder is then processed on a two-roll mill at a temperature suitable for PVC compounding (e.g., 160-170°C) to form a sheet. Finally, the milled sheet is compression molded into standardized test specimens of a specified thickness (e.g., 1 mm) for subsequent analyses.
Evaluation of Plasticizing Efficiency
5.2.1. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) of the plasticized PVC.
-
Methodology: A small sample (5-10 mg) of the plasticized PVC is sealed in an aluminum pan. The sample is subjected to a heat-cool-heat cycle in a DSC instrument, for example, from -50°C to 120°C at a heating rate of 10°C/min under a nitrogen atmosphere. The Tg is determined from the midpoint of the transition in the heat flow curve of the second heating scan.
-
Data Interpretation: A lower Tg indicates higher plasticizing efficiency.
5.2.2. Hardness Testing
-
Objective: To measure the indentation hardness of the plasticized PVC.
-
Methodology: The Shore A or Shore D hardness of the plasticized PVC sheet is measured using a durometer according to ASTM D2240. The indenter is pressed onto the surface of the material, and the hardness value is read after a specified time (e.g., 15 seconds). Multiple readings are taken at different locations on the sample and averaged.
-
Data Interpretation: A lower hardness value signifies a greater plasticizing effect.
Mechanical Properties
5.3.1. Tensile Testing
-
Objective: To determine the tensile strength, elongation at break, and modulus of the plasticized PVC.
-
Methodology: Dumbbell-shaped specimens are cut from the compression-molded sheets. The tensile properties are measured using a universal testing machine according to ASTM D412. The specimens are pulled at a constant crosshead speed (e.g., 50 mm/min) until they fracture.
-
Data Interpretation: An effective plasticizer will typically decrease the tensile strength and modulus while significantly increasing the elongation at break.
Caption: Experimental workflow for tensile properties evaluation.
Thermal Stability Analysis
5.4.1. Thermogravimetric Analysis (TGA)
-
Objective: To assess the thermal stability of the plasticized PVC.
-
Methodology: A small sample (10-15 mg) of the plasticized PVC is heated in a TGA instrument from room temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere. The weight loss of the sample is recorded as a function of temperature.
-
Data Interpretation: The onset temperature of decomposition and the temperature at specific weight loss percentages (e.g., 5% or 10%) are used to compare the thermal stability. A higher decomposition temperature indicates better thermal stability.
Migration Resistance Testing
5.5.1. Solvent Extraction
-
Objective: To quantify the amount of plasticizer that leaches from the PVC into a liquid medium.
-
Methodology: A pre-weighed sample of the plasticized PVC with known dimensions is immersed in a solvent (e.g., n-hexane, ethanol, or a food simulant) at a controlled temperature (e.g., 25°C or 50°C) for a specific duration (e.g., 24 hours). After immersion, the sample is removed, dried, and re-weighed. The weight loss corresponds to the amount of plasticizer that has migrated into the solvent.
-
Data Interpretation: A lower percentage of weight loss indicates better migration resistance.
Caption: Workflow for evaluating plasticizer migration via solvent extraction.
Conclusion
Both this compound and dimethyl succinate can function as plasticizers for polymers like PVC. Based on structure-property principles, this compound, with its slightly longer aliphatic chain, may offer marginally better plasticizing efficiency. Its higher boiling point and molecular weight could also contribute to slightly lower volatility and better migration resistance compared to dimethyl succinate. However, as both are low molecular weight esters, they are generally expected to be less permanent than higher molecular weight plasticizers.
For a definitive comparison, direct experimental evaluation of their performance in a standardized polymer formulation is necessary. The experimental protocols outlined in this guide provide a robust framework for such a comparative study, which would be invaluable for researchers and formulators in selecting the appropriate plasticizer for specific applications, particularly in the fields of drug development and medical devices where material properties and purity are of paramount importance.
References
Dimethyl Glutarate: A Performance Evaluation as a Green Solvent
For Researchers, Scientists, and Drug Development Professionals
The growing emphasis on sustainable chemistry has propelled the search for green solvents that can replace their more hazardous and environmentally damaging counterparts. Dimethyl Glutarate (DMG), a dialkyl ester derived from glutaric acid, has emerged as a promising candidate. This guide provides an objective comparison of DMG's performance with other common solvents, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their laboratory and process chemistry needs.
Physicochemical and Toxicological Properties: A Comparative Overview
A solvent's utility is fundamentally determined by its physical, chemical, and safety profiles. This compound is a colorless liquid with a faint, agreeable odor.[1] It is very soluble in alcohol and ether.[1] The following tables summarize the key properties of DMG in comparison to other green and conventional solvents.
Table 1: Physical and Chemical Properties of Selected Solvents
| Property | This compound (DMG) | Cyrene | γ-Valerolactone (GVL) | DMSO | NMP |
| CAS Number | 1119-40-0 | 53716-82-8 | 108-29-2 | 67-68-5 | 872-50-4 |
| Molecular Formula | C₇H₁₂O₄ | C₆H₈O₂ | C₅H₈O₂ | C₂H₆OS | C₅H₉NO |
| Molecular Weight ( g/mol ) | 160.17[2] | 112.12 | 100.12 | 78.13 | 99.13 |
| Boiling Point (°C) | 210-215 | 227 | 207 | 189 | 202 |
| Melting Point (°C) | -37 | -3.5 | -31 | 18.5 | -24 |
| Density (g/mL at 25°C) | 1.09 | 1.25 | 1.05 | 1.10 | 1.03 |
| Flash Point (°C) | 103 | 109 | 96 | 87 | 91 |
| Water Solubility | 53 g/L | Miscible | Miscible | Miscible | Miscible |
Table 2: Toxicological and Environmental Profile of Selected Solvents
| Parameter | This compound (DMG) | Cyrene | γ-Valerolactone (GVL) | DMSO | NMP |
| Oral LD50 (rat, mg/kg) | 8191 | >2000 | 6500 | 14500 | 3914 |
| Dermal LD50 (rabbit, mg/kg) | >2250 | >2000 | >5000 | 40000 | 8000 |
| Biodegradability | Readily biodegradable | Biodegradable | Readily biodegradable | Not readily biodegradable | Readily biodegradable |
| Hazard Classification | Not classified as hazardous | Not classified as hazardous | Not classified as hazardous | Irritant | Reproductive toxicity |
Performance in Organic Synthesis: A Case Study
Direct comparative data for this compound in a wide range of organic reactions is still emerging. However, its utility can be inferred from its properties and existing examples. A key indicator of a solvent's performance is its ability to facilitate a reaction to completion with high yield.
One example of DMG's application is in the hydrolysis of esters. A patent describes a method for the preparation of glutaric acid from this compound, where DMG itself acts as the reactant in an aqueous system. This process, catalyzed by a strongly acidic styrene-based cation-exchange resin, achieves high conversion rates of over 85%.
Table 3: Performance of this compound in a Hydrolysis Reaction
| Reaction | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Hydrolysis of DMG | Strongly acidic styrene-based cation exchange resin | 130 | 2 | 88.84 |
While this example showcases DMG's reactivity in a specific self-hydrolysis reaction, its broader applicability as a solvent in other transformations, such as cross-coupling reactions or amide bond formations, warrants further investigation. Its dipolar nature, as indicated by its Hansen Solubility Parameters, suggests it could be a suitable medium for a variety of organic reactions.
Solubility Performance: Hansen Solubility Parameters
Hansen Solubility Parameters (HSP) provide a more nuanced understanding of a solvent's behavior by breaking down the total cohesive energy into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). Solvents with similar HSP values are more likely to be miscible.
Table 4: Hansen Solubility Parameters of Selected Solvents (MPa⁰.⁵)
| Solvent | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| This compound (DMG) | 16.1 | 7.7 | 8.3 |
| Cyrene | 18.0 | 13.1 | 8.8 |
| γ-Valerolactone (GVL) | 18.0 | 14.4 | 7.2 |
| DMSO | 18.4 | 16.4 | 10.2 |
| NMP | 18.0 | 12.3 | 7.2 |
The Hansen parameters of DMG indicate it has moderate polarity and hydrogen bonding capabilities, suggesting it could be a suitable solvent for a range of solutes with similar characteristics. Its HSP profile is distinct from the other listed solvents, indicating it may offer unique solvency properties for specific applications.
Experimental Protocols
Protocol for Hydrolysis of this compound
This protocol is adapted from a patented procedure for the preparation of glutaric acid.
Materials:
-
This compound (DMG)
-
Deionized water
-
Strongly acidic styrene-based cation-exchange resin (e.g., Amberlyst 15)
-
150 mL single-necked round-bottom flask
-
Fractionation apparatus
-
Heating mantle with stirrer
Procedure:
-
Activate the cation-exchange resin according to the manufacturer's instructions.
-
In the 150 mL round-bottom flask, combine the activated resin, this compound, and deionized water. The recommended ratio is 170 g of resin per liter of the total reaction mixture, with a volume ratio of deionized water to this compound of 12:1.
-
Assemble the fractionation apparatus on top of the flask.
-
Heat the mixture to 130°C with stirring.
-
Allow the reaction to proceed for 2 hours. Methanol produced during the hydrolysis will be removed through the fractionation apparatus.
-
After 2 hours, cool the reaction mixture to room temperature.
-
Separate the resin from the aqueous solution by filtration.
-
The aqueous solution contains the glutaric acid product. The yield can be determined by standard analytical techniques such as titration or HPLC.
General Protocol for Evaluating Solvent Performance in a Suzuki-Miyaura Cross-Coupling Reaction
This general protocol can be used to compare the performance of this compound against other solvents in a common carbon-carbon bond-forming reaction.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent to be tested (e.g., this compound, DMSO, etc.)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer and heating plate
Procedure:
-
To the reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the palladium catalyst (0.02 mmol).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the solvent (5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the yield of the purified product and compare the results obtained with different solvents.
Visualizing Workflows and Relationships
Experimental Workflow for Solvent Performance Evaluation
References
A Comparative Guide to Purity Validation of Synthesized Dimethyl Glutarate: qNMR vs. Chromatographic Techniques
For researchers, scientists, and drug development professionals, the accurate determination of purity is a critical step in the validation of synthesized compounds. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for validating the purity of synthesized Dimethyl Glutarate. Detailed experimental protocols, comparative performance data, and workflow visualizations are presented to aid in the selection of the most appropriate analytical method.
Quantitative ¹H NMR (qNMR) has emerged as a powerful primary ratio method for purity assessment, offering direct quantification without the need for identical reference standards for every analyte.[1][2][3] Its principle lies in the direct proportionality between the integrated signal intensity of a nucleus and the number of nuclei giving rise to that signal.[1] This guide compares the qNMR approach with the widely used chromatographic techniques of HPLC and GC.
Experimental Protocols
A key aspect of reliable purity determination is a well-defined experimental protocol. Below are detailed methodologies for the analysis of this compound using qNMR, HPLC, and GC.
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol
This protocol outlines the determination of this compound purity using an internal standard method.
-
Materials and Reagents:
-
Synthesized this compound
-
High-purity internal standard (e.g., Maleic Acid, Dimethyl Sulfone) with a certified purity.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity.
-
High-precision analytical balance (readable to at least 0.01 mg).
-
NMR tubes (5 mm).
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh an equimolar amount of the chosen internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (for both this compound and the internal standard) to ensure full relaxation. A typical starting point is 30 seconds.
-
Number of Scans (ns): Sufficient to obtain a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[4]
-
Acquisition Time (aq): At least 3-4 seconds to ensure high digital resolution.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate a well-resolved, characteristic signal for this compound (e.g., the singlet from the two methoxy groups at ~3.67 ppm) and a signal from the internal standard.
-
Calculate the purity of this compound using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
Purity_std = Certified purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reversed-phase HPLC method for the purity determination of this compound.
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically employed. For example, a starting condition of 30% acetonitrile, increasing to 70% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. A low UV wavelength (e.g., 205-215 nm) or an alternative detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) may be necessary.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the synthesized this compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of calibration standards of a certified this compound reference standard at different concentrations.
-
-
Data Analysis:
-
Inject the sample and standards into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time.
-
Integrate the peak areas of the main component and all impurities.
-
Calculate the purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Gas Chromatography (GC) Protocol
This protocol is adapted from the OSHA method for this compound analysis and is suitable for purity determination.
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
A capillary column suitable for polar compounds (e.g., DB-WAX, 60 m x 0.32 mm i.d., 0.5 µm film thickness).
-
-
GC Conditions:
-
Injector Temperature: 200 °C.
-
Detector Temperature: 220 °C.
-
Oven Temperature Program: Initial temperature of 50 °C for 2 minutes, then ramp at 10 °C/min to 170 °C and hold for 15 minutes.
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
-
Injection: 1 µL, split injection.
-
-
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in a suitable solvent (e.g., a 1:99 mixture of dimethyl formamide and carbon disulfide). An internal standard such as p-cymene can be used for more accurate quantification.
-
-
Data Analysis:
-
Inject the prepared sample into the GC.
-
Identify the this compound peak based on its retention time.
-
Calculate the purity by area normalization or by using an internal standard calibration.
-
Quantitative Data Comparison
The performance of each technique is summarized in the table below. The data is compiled from various studies on the purity analysis of esters and related small molecules.
| Parameter | qNMR | HPLC-UV/RID/ELSD | GC-FID |
| Principle | Absolute quantification based on the molar amount of substance. | Separation based on polarity, quantification by detector response. | Separation based on volatility and column interaction, quantification by detector response. |
| Accuracy | High (typically 98-102% recovery). | High, but dependent on the purity of the reference standard. | High, dependent on the reference standard. |
| Precision (RSD) | Excellent (<1%). | Good (typically <2%). | Excellent (<1% for repeatability). |
| Limit of Detection (LOD) | µg to mg range. | ng to µg range. | pg to ng range. |
| Limit of Quantification (LOQ) | µg to mg range. | ng to µg range. | pg to ng range. |
| Reference Standard | Requires a certified internal standard of a different compound. | Requires a certified reference standard of this compound. | Requires a certified reference standard of this compound or a suitable internal standard. |
| Sample Throughput | Moderate (minutes per sample, but requires longer setup for relaxation delays). | High (minutes per sample). | High (minutes per sample). |
| Destructive | No. | Yes. | Yes. |
Mandatory Visualizations
Experimental Workflow for qNMR Purity Validation
Caption: Workflow for qNMR-based purity validation.
Decision Tree for Selecting a Purity Validation Method
Caption: Decision-making flowchart for method selection.
Conclusion
The choice of analytical technique for validating the purity of synthesized this compound depends on the specific requirements of the analysis.
-
qNMR is an excellent primary method that provides absolute quantification and structural information simultaneously. It is particularly advantageous when a certified reference standard of this compound is unavailable. The non-destructive nature of qNMR also allows for sample recovery.
-
HPLC is a versatile and widely accessible technique. However, for a non-chromophoric compound like this compound, it may require specialized detectors for sensitive and accurate quantification. It is well-suited for routine quality control when a reference standard is available.
-
GC-FID offers exceptional sensitivity and is ideal for detecting volatile impurities. Given the volatility of this compound, GC is a highly suitable and robust method for its purity analysis.
For a comprehensive and orthogonal approach to purity validation, employing both qNMR and a chromatographic technique like GC is recommended. This ensures a thorough characterization of the synthesized this compound, providing a high degree of confidence in its purity.
References
- 1. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
A Comparative Guide to Dibasic Esters in Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dibasic esters (DBEs) with alternative solvents and formulations across various research applications. The information presented is supported by available experimental data to assist in making informed decisions for your specific needs.
Executive Summary
Dibasic esters are a class of organic solvents comprised of a mixture of dimethyl succinate, dimethyl glutarate, and dimethyl adipate.[1][2] They are recognized as "green solvents" due to their favorable environmental, health, and safety profiles, which include low toxicity, ready biodegradability, low vapor pressure, and a high flash point.[3][4] These properties make them a viable alternative to traditional solvents such as acetone, N-methyl-2-pyrrolidone (NMP), and methylene chloride in a variety of applications, including industrial cleaning, paint and coating removal, and as solvents in pharmaceutical formulations.[3] While offering significant safety and environmental advantages, their performance characteristics, such as solvency and evaporation rate, differ from traditional solvents, requiring careful consideration for specific applications.
Data Presentation: Physicochemical Properties
The selection of a solvent is heavily influenced by its physical and chemical properties. The following tables summarize key quantitative data for dibasic esters and common alternative solvents.
Table 1: General Physicochemical Properties of Dibasic Esters vs. Alternative Solvents
| Property | Dibasic Ester (DBE) | Acetone | N-Methyl-2-pyrrolidone (NMP) | Methylene Chloride |
| CAS Number | Mixture | 67-64-1 | 872-50-4 | 75-09-2 |
| Molecular Weight ( g/mol ) | ~160-200 | 58.08 | 99.13 | 84.93 |
| Boiling Point (°C) | 196 - 225 | 56 | 202 | 39.6 |
| Flash Point (°C) | 100 - 110 | -20 | 91 | N/A |
| Vapor Pressure (mmHg @ 20°C) | 0.2 | 180 | 0.25 | 350 |
| Density (g/cm³ @ 25°C) | 1.05 - 1.10 | 0.786 | 1.028 | 1.326 |
| Water Solubility | Slightly soluble | Miscible | Miscible | 1.3 g/100 mL |
| Evaporation Rate (n-BuAc=1) | <0.1 | 5.6 | 0.03 | 14.5 |
Table 2: Health and Safety Data of Dibasic Esters vs. Alternative Solvents
| Property | Dibasic Ester (DBE) | Acetone | N-Methyl-2-pyrrolidone (NMP) | Methylene Chloride |
| Oral LD50 (rat, mg/kg) | > 5000 | 5800 | 3914 | 1600 |
| Dermal LD50 (rabbit, mg/kg) | > 2000 | 7426 | 8000 | > 2000 |
| Carcinogenicity | Not classified as a carcinogen | Not classified | Reproductive toxin (Prop 65) | Probable human carcinogen (IARC) |
| Environmental Profile | Readily biodegradable | Readily biodegradable | Biodegradable | Not readily biodegradable |
Comparative Performance in Key Applications
Industrial Cleaning & Resin Removal
Dibasic esters are effective cleaning agents for a wide range of contaminants, including greases, oils, resins, and adhesives. They are often used as a substitute for acetone due to their higher flash point and lower volatility, which significantly reduces fire risk and volatile organic compound (VOC) emissions. One company reported a 92% reduction in VOC emissions after replacing acetone with DBE for cleaning fiberglass polyester laminate equipment.
While direct quantitative comparisons of cleaning efficiency can be application-specific, the solvency of DBEs makes them suitable for dissolving polar substances like polyurethane and polyester resins.
Paint and Coating Removal
DBE-based formulations are used as effective paint strippers, offering a safer alternative to methylene chloride and NMP. While methylene chloride-based strippers may act faster, DBE-based strippers have a much lower vapor pressure, allowing for longer contact times without significant evaporation. This can be advantageous for removing thick or stubborn coatings. Formulations often combine DBEs with other solvents, such as NMP, to enhance performance. For example, a blend of 70-80% DBE and 20-30% NMP has been shown to be more effective than either solvent alone.
Pharmaceutical Formulations
In pharmaceutical applications, solvent selection is critical for drug solubility and stability. Dibasic esters are considered a favorable alternative to other solvents due to their low toxicity. The solubility of an active pharmaceutical ingredient (API) in a given solvent can be predicted using Hansen Solubility Parameters (HSP). The closer the HSP values of the API and the solvent, the greater the likelihood of solubility.
Table 3: Hansen Solubility Parameters (MPa⁰⁵)
| Substance | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| Dibasic Ester (DBE) | 16.2 | 6.5 | 8.4 |
| N-Methyl-2-pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Methylene Chloride | 17.0 | 7.3 | 7.1 |
Experimental Protocols
Protocol for Determining API Solubility using the Shake-Flask Method
This protocol outlines a widely accepted method for determining the equilibrium solubility of an active pharmaceutical ingredient in a solvent like a dibasic ester.
1. Preparation of Saturated Solution:
- Add an excess amount of the solid API to a known volume of the dibasic ester solvent in a sealed glass vial.
- Agitate the mixture using an orbital shaker at a constant temperature (e.g., 37 ± 1 °C) for an extended period (24-72 hours) to ensure equilibrium is reached.
2. Phase Separation:
- After agitation, separate the undissolved solid from the solution by centrifugation.
- Carefully filter the supernatant through a chemically inert syringe filter (e.g., PTFE) to obtain a clear, saturated solution.
3. Quantification:
- Determine the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
- Prepare a calibration curve with standard solutions of the API of known concentrations to ensure accurate quantification.
4. Data Reporting:
- Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
Protocol for Paint Stripping Evaluation
This protocol provides a general workflow for evaluating the performance of a dibasic ester-based paint stripper.
1. Preparation of Test Panels:
- Prepare standardized panels coated with the paint or coating to be tested. Ensure the coating has been applied uniformly and allowed to cure completely according to the manufacturer's instructions.
2. Application of Stripper:
- Apply a uniform layer of the DBE-based paint stripper to the test panel.
- For comparison, apply a traditional paint stripper (e.g., methylene chloride-based) to a separate, identical test panel.
3. Dwell Time:
- Allow the stripper to remain on the surface for a specified period. Due to the low volatility of DBEs, longer dwell times can be tested without significant evaporation.
4. Removal and Assessment:
- At various time intervals, attempt to remove the coating using a scraper or spatula.
- Assess the degree of coating removal (e.g., percentage of area stripped) and the ease of removal.
- For a more quantitative measure, the time required to achieve complete stripping can be recorded.
5. Rinsing and Final Evaluation:
- After stripping, rinse the panel with a suitable solvent or water to remove any residue.
- Evaluate the condition of the substrate for any damage or discoloration.
Mandatory Visualization
Caption: A workflow for selecting a suitable solvent based on application requirements.
Caption: Experimental workflow for determining API solubility using the shake-flask method.
References
Dimethyl Glutarate: A Comparative Guide to a Greener Solvent Alternative
In the landscape of scientific research and pharmaceutical development, the choice of solvent is a critical decision that impacts experimental outcomes, product efficacy, safety, and environmental footprint.[1] Traditionally, solvents like Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and methylene chloride have been staples in the laboratory. However, growing concerns over their toxicity and environmental persistence have spurred the adoption of "green" alternatives.[2][3][4] Dimethyl Glutarate (DMG), a dibasic ester, has emerged as a promising eco-friendly solvent, offering a unique combination of effective solvency, low toxicity, and biodegradability.[5]
This guide provides an objective comparison of this compound against several traditional solvents, supported by physical data and standardized experimental protocols, to assist researchers, scientists, and drug development professionals in making informed solvent selections.
Physical and Chemical Properties: A Comparative Overview
The fundamental properties of a solvent dictate its behavior and suitability for specific applications. This compound is a colorless liquid with a faint, agreeable odor. It is characterized by a high boiling point and low vapor pressure, which contributes to its classification as a low Volatile Organic Compound (VOC) solvent.
| Property | This compound | Acetone | Ethanol | Dimethyl Sulfoxide (DMSO) | N-Methyl-2-pyrrolidone (NMP) | Methylene Chloride |
| Molecular Formula | C7H12O4 | C3H6O | C2H6O | C2H6OS | C5H9NO | CH2Cl2 |
| Molecular Weight ( g/mol ) | 160.17 | 58.08 | 46.07 | 78.13 | 99.13 | 84.93 |
| Boiling Point (°C) | 210-215 | 56 | 78.37 | 189 | 202 | 39.6 |
| Flash Point (°C) | 107 | -20 | 13 | 87 | 91 | N/A |
| Vapor Pressure (mmHg @ 20°C) | < 0.1 | 180 | 44 | 0.42 | 0.29 | 350 |
| Density (g/cm³) | 1.082 | 0.791 | 0.789 | 1.100 | 1.028 | 1.326 |
| Water Solubility | Limited (4.3 g/L) | Miscible | Miscible | Miscible | Miscible | 13 g/L |
Performance and Safety Profile
Beyond basic physical properties, a solvent's performance in terms of solvency power, evaporation rate, and its safety profile are paramount for practical applications.
| Feature | This compound (DMG) | Traditional Solvents (General Comparison) |
| Solvency Power | Strong solvency for a wide range of resins and polymers including polyurethane, acrylic, polyester, alkyd, and epoxies. Used as an effective solvent in synthesizing various chemical compounds. | Varies greatly. Acetone is a strong polar aprotic solvent. Alcohols like ethanol are good polar protic solvents. DMSO and NMP are very strong dipolar aprotic solvents, capable of dissolving many otherwise insoluble compounds. Methylene chloride is a powerful, non-polar solvent for many organic compounds. |
| Evaporation Rate | Very slow. Its low vapor pressure qualifies it for the LVP-VOC consumer products exemption. | Ranges from very fast (Methylene Chloride, Acetone) to moderate (Ethanol) to slow (DMSO, NMP). The rate impacts drying times, worker exposure, and VOC emissions. |
| Toxicity Profile | Low toxicity. The EPA recognizes it as a safer chemical ingredient. It is a skin, eye, and mucous membrane irritant. | Many traditional solvents pose significant health risks. Methylene chloride is a suspected carcinogen. NMP has been linked to reproductive and developmental toxicity. DMSO can enhance skin penetration of other chemicals. |
| Environmental Impact | Considered an environmentally friendly (green) solvent. It is biodegradable and has low potential to contribute to air pollution due to its low volatility. | Many are classified as hazardous air pollutants and are subject to strict environmental regulations. They can contribute to soil and water contamination if not handled and disposed of properly. |
Key Applications in Research and Development
This compound's favorable properties make it a versatile tool in various scientific settings:
-
Pharmaceutical Formulation : It is used as an excipient to improve the stability, solubility, or bioavailability of medications. Its strong solvency is beneficial for dissolving active pharmaceutical ingredients (APIs) for formulation.
-
Chemical Synthesis : DMG serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.
-
Industrial Cleaning : It is a safe and effective alternative for industrial cleaning and resin removal from laboratory and manufacturing equipment.
-
Coatings and Resins : Its ability to dissolve a wide range of polymers makes it an excellent solvent for paints, coatings, and resin applications.
Experimental Protocols
To ensure accurate and reproducible comparisons between solvents, standardized experimental methodologies are crucial.
Protocol 1: Equilibrium Solubility Determination
This method is used to determine the maximum concentration of a compound (e.g., an API) that can dissolve in a solvent at equilibrium, a key parameter in drug formulation.
-
Preparation : Add an excess amount of the solid compound to a vial containing a known volume of the solvent (e.g., this compound).
-
Equilibration : Seal the vial and agitate it at a constant temperature for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A shaker or rotator is typically used.
-
Phase Separation : Centrifuge the vial at high speed to pellet the undissolved solid.
-
Sampling and Dilution : Carefully extract a known volume of the supernatant (the clear, saturated solution). Dilute the sample with a suitable mobile phase to a concentration within the quantifiable range of the analytical instrument.
-
Quantification : Analyze the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.
-
Calculation : The equilibrium solubility is calculated based on the measured concentration and the dilution factor.
Protocol 2: Residual Solvent Analysis by Headspace Gas Chromatography (GC)
This protocol is essential for quality control in pharmaceutical manufacturing to ensure that the amount of residual solvent in the final drug product is below safety limits defined by guidelines such as ICH Q3C.
-
Sample Preparation : Accurately weigh a sample of the drug substance or product into a headspace vial. Add a specific volume of a suitable diluent (e.g., DMSO, water) that will not interfere with the analysis.
-
Sealing : Immediately seal the vial with a septum and cap.
-
Incubation : Place the vial in the headspace autosampler. The sample is heated at a specific temperature for a set time to allow volatile solvents, including this compound, to partition into the vapor phase (the "headspace") and reach equilibrium.
-
Injection : The autosampler automatically injects a known volume of the vapor from the headspace into the GC system.
-
Chromatographic Separation : The injected solvents are separated based on their boiling points and interaction with the GC column. The system uses a specific temperature program and carrier gas flow rate to achieve clear separation of solvent peaks.
-
Detection and Quantification : A Flame Ionization Detector (FID) is commonly used to detect the solvents as they elute from the column. The instrument response is compared to that of a known standard to accurately quantify the amount of each residual solvent in the original sample, typically reported in parts per million (ppm).
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex processes and relationships in a scientific context.
Caption: Workflow for solvent selection in research and development.
Caption: General synthesis pathway for this compound.
References
- 1. Solvents and sustainable chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Green Analytical Approaches and Eco-Friendly Solvents: Advancing Industrial Applications and Environmental Sustainability: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Can Sustainable Solvents Cut Chemical Industry Emissions? | GEP Blog [gep.com]
- 5. worldwidejournals.com [worldwidejournals.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Dimethyl Glutarate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of Dimethyl Glutarate (DMG), a widely used industrial solvent and a key intermediate in various chemical syntheses. The accurate and reliable determination of DMG is critical for quality control, process optimization, and safety assessment. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and Gas Chromatography-Mass Spectrometry (GC-MS) methods, supported by a comprehensive summary of their performance data to facilitate method selection and cross-validation.
Introduction to Analytical Techniques for this compound Analysis
The selection of an appropriate analytical method for this compound depends on various factors, including the sample matrix, required sensitivity, and the desired level of specificity. Chromatographic techniques are the most prevalent for the analysis of diesters like DMG.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components in a liquid mobile phase based on their interaction with a solid stationary phase. For DMG, reverse-phase HPLC is a common approach.
-
Gas Chromatography (GC) is ideal for volatile and semi-volatile compounds. In GC, a gaseous mobile phase carries the sample through a stationary phase. Detection can be achieved using various detectors, with Flame Ionization Detection (FID) being a robust and widely used option for organic compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the highly specific detection capabilities of mass spectrometry, allowing for both quantification and structural identification of the analyte.
Cross-validation of these methods is essential to ensure the consistency and reliability of analytical data, particularly when transferring methods between laboratories or when using different techniques to analyze the same sample.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a validated method for the quantitative analysis of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
-
Column: SunFire C18 (5 µm, 4.6 mm × 150 mm) or equivalent.
-
Mobile Phase: Acetonitrile : Water : Trifluoroacetic Acid (60:40:1, v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Dimethyl Glurarate in the mobile phase and perform serial dilutions to create calibration standards.
-
Sample Solution: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range.
Gas Chromatography with Flame Ionization Detection (GC-FID) Method
This protocol is adapted from the OSHA (Occupational Safety and Health Administration) method for the analysis of this compound in air samples.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
Chromatographic Conditions:
-
Column: DB-WAX (60 m x 0.32 mm i.d., 0.5 µm df) or equivalent.
-
Carrier Gas: Helium.
-
Oven Temperature Program: An appropriate temperature program should be established to ensure the separation of this compound from any interfering compounds.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 or as appropriate for the sample concentration.
Sample Preparation (for air samples):
-
Collection: Draw a known volume of air through a charcoal tube.
-
Desorption: Desorb the charcoal with 1 mL of a 1:99 (v/v) solution of dimethyl formamide in carbon disulfide by shaking for 30 minutes.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a representative GC-MS method for the quantitative analysis of this compound, based on common practices for similar compounds.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for this compound (e.g., m/z 129, 101, 74).
-
Scan Mode: Full scan can be used for qualitative identification.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the key validation parameters for the described analytical methods for this compound.
| Parameter | HPLC | GC-FID | GC-MS (Typical) |
| Linearity (Correlation Coefficient, r) | 0.9994[1] | > 0.99 (expected) | > 0.995 (expected) |
| Concentration Range | 3 - 1500 mg/L[1] | Analyte dependent | Analyte dependent |
| Accuracy (% Recovery) | 93.10% (RSD = 11.22%)[1] | Average Desorption Efficiency: 94.8% | 90 - 110% (expected) |
| Precision (% RSD) | 11.22%[1] | < 10% (expected for similar methods) | < 10% (expected) |
| Limit of Detection (LOD) | Not specified | Not specified in detail | Lower than GC-FID |
| Limit of Quantification (LOQ) | 3 mg/L[1] | 1.76 µ g/sample | Lower than GC-FID |
| Specificity/Selectivity | High | Moderate | Very High |
Visualization of Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
References
Benchmarking Dimethyl Glutarate-Based Polymers for Drug Delivery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biodegradable polymers for drug delivery, poly(lactic-co-glycolic acid) (PLGA) has long been a cornerstone, owing to its well-documented biocompatibility and tunable degradation kinetics. However, the continuous pursuit of innovation calls for the exploration of novel polymer systems that may offer unique advantages. This guide provides a comparative benchmark of Dimethyl Glutarate (DMG)-based polymers against the industry-standard PLGA, offering a framework for their evaluation in drug delivery applications. While direct comparative experimental data on DMG-based polymers for drug delivery is nascent, this document extrapolates potential performance based on physicochemical properties and provides standardized protocols for future benchmarking studies.
Physicochemical Properties of Monomers
The fundamental properties of the constituent monomers are critical in determining the characteristics of the final polymer. A comparison of this compound with lactic and glycolic acid, the building blocks of PLGA, offers initial insights.
| Property | This compound | Lactic Acid | Glycolic Acid |
| Molecular Formula | C₇H₁₂O₄[1] | C₃H₆O₃ | C₂H₄O₃ |
| Molecular Weight | 160.17 g/mol [1][2] | 90.08 g/mol | 76.05 g/mol |
| Appearance | Colorless, transparent liquid[1] | Colorless to yellow, syrupy liquid | Colorless, odorless, crystalline solid |
| Solubility in Water | Limited (53 g/L)[3] | Miscible | Freely soluble |
| LogP | 0.49 | -0.62 | -1.04 |
| Boiling Point | 216 °C | 122 °C (at 15 mmHg) | Decomposes |
| Melting Point | -10 °C | 16.8 °C (DL-lactic acid) | 75-80 °C |
Note: Properties for lactic and glycolic acid can vary based on isomeric form and hydration state.
The lower water solubility and higher LogP of this compound suggest that a homopolymer of this compound may exhibit greater hydrophobicity compared to PLGA, which could influence drug encapsulation of hydrophobic drugs and the polymer's degradation rate.
Performance Benchmarks: PLGA as the Gold Standard
PLGA is a well-characterized polymer, and its performance in drug delivery systems provides a benchmark for evaluating new polymers. The following tables summarize typical performance metrics for PLGA-based nanoparticles.
Table 1: Drug Encapsulation Efficiency in PLGA Nanoparticles
| Drug Type | Encapsulation Method | Typical Encapsulation Efficiency (%) |
| Hydrophobic Small Molecule | Emulsion-Solvent Evaporation | 60-90% |
| Hydrophilic Small Molecule | Double Emulsion (w/o/w) | 30-70% |
| Protein/Peptide | Double Emulsion (w/o/w) | 50-80% |
Table 2: In Vitro Drug Release from PLGA Nanoparticles
| Drug Type | Release Profile | Typical Release Duration |
| Hydrophobic Small Molecule | Biphasic (initial burst followed by sustained release) | Days to weeks |
| Hydrophilic Small Molecule | Rapid initial burst | Hours to days |
| Protein/Peptide | Triphasic (initial burst, lag phase, sustained release) | Weeks to months |
Comparative Analysis: this compound-Based Polymers vs. PLGA
While awaiting direct experimental data, a qualitative comparison can be drawn based on the chemical structures.
| Feature | Poly(lactic-co-glycolic acid) (PLGA) | Poly(this compound) (Potential) |
| Monomers | Lactic Acid, Glycolic Acid | Glutaric Acid, Methanol |
| Degradation Products | Lactic Acid, Glycolic Acid (acidic) | Glutaric Acid, Methanol (less acidic) |
| Degradation Mechanism | Bulk hydrolysis of ester bonds, autocatalyzed by acidic byproducts. | Expected to be primarily hydrolytic cleavage of ester bonds. The degradation rate may be slower due to higher hydrophobicity and lack of autocatalysis from highly acidic byproducts. |
| Biocompatibility | Generally considered biocompatible and FDA-approved for many applications. | The monomer, this compound, and its diacid metabolite have shown some in vitro cytotoxicity at high concentrations. Thorough biocompatibility testing of the polymer is essential. |
| Mechanical Properties | Tunable based on the lactide-to-glycolide ratio and molecular weight, ranging from rigid to more flexible materials. | The longer aliphatic chain of glutaric acid may impart greater flexibility and different mechanical properties compared to PLGA. |
| Drug Encapsulation | Versatile for both hydrophobic and hydrophilic drugs, though encapsulation of hydrophilic drugs can be challenging. | The potentially higher hydrophobicity may favor the encapsulation of lipophilic drugs. |
Experimental Protocols for Performance Benchmarking
To facilitate a direct and objective comparison, the following standardized experimental protocols are recommended for evaluating the performance of this compound-based polymers.
Synthesis of Drug-Loaded Polymer Nanoparticles
The emulsion-solvent evaporation method is a common technique for encapsulating hydrophobic drugs.
Methodology:
-
Dissolve the this compound-based polymer and the hydrophobic drug in a water-immiscible organic solvent like dichloromethane.
-
Prepare an aqueous solution containing a surfactant, such as polyvinyl alcohol (PVA).
-
Add the organic phase to the aqueous phase and emulsify using sonication or high-speed homogenization to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion under reduced pressure to evaporate the organic solvent.
-
Collect the formed nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove excess surfactant and un-encapsulated drug, followed by lyophilization for storage.
Determination of Drug Encapsulation Efficiency
This protocol outlines the indirect method for quantifying the amount of drug successfully encapsulated within the nanoparticles.
Methodology:
-
Disperse a known mass of lyophilized drug-loaded nanoparticles in a suitable aqueous buffer.
-
Centrifuge the suspension at high speed to pellet the nanoparticles.
-
Carefully collect the supernatant, which contains the un-encapsulated (free) drug.
-
Quantify the concentration of the free drug in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculate the Encapsulation Efficiency (EE) using the following formula:
EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
In Vitro Drug Release Study
This protocol describes a common method for assessing the rate and extent of drug release from the polymer matrix over time.
Methodology:
-
Suspend a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) to ensure sink conditions.
-
Incubate the suspension at 37°C in a shaking water bath.
-
At predetermined time intervals, withdraw an aliquot of the release medium.
-
Separate the nanoparticles from the withdrawn sample, typically by centrifugation or dialysis.
-
Quantify the amount of drug released into the supernatant/dialysate using a suitable analytical technique.
-
Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.
In Vitro Cytotoxicity Assessment
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity of a material.
Methodology:
-
Prepare extracts of the this compound-based polymer by incubating the material in cell culture medium according to ISO 10993-12 standards.
-
Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with the polymer extracts at various concentrations.
-
After the desired exposure time (e.g., 24, 48, or 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
Conclusion
This compound-based polymers present an intriguing, yet underexplored, avenue for the development of novel drug delivery systems. Based on the physicochemical properties of the monomer, these polymers are anticipated to be more hydrophobic than PLGA, potentially offering advantages for the encapsulation and sustained release of lipophilic drugs. Furthermore, their degradation is less likely to produce a highly acidic microenvironment, which could be beneficial for the stability of acid-sensitive drugs and for tissue biocompatibility.
However, the lack of direct experimental data necessitates a thorough and systematic evaluation. The experimental protocols provided in this guide offer a standardized framework for benchmarking the performance of this compound-based polymers against established materials like PLGA. By characterizing key attributes such as encapsulation efficiency, drug release kinetics, and in vitro cytotoxicity, researchers can objectively assess the potential of this polymer class and pave the way for its potential application in next-generation drug delivery technologies.
References
A Comparative Toxicological Assessment of Dimethyl Glutarate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of Dimethyl Glutarate (DMG) and its common industrial alternatives, Dimethyl Succinate (DMS) and Dimethyl Adipate (DMA). The information presented is supported by experimental data from studies conducted following internationally recognized guidelines.
Executive Summary
This compound and its alternatives, Dimethyl Succinate and Dimethyl Adipate, are widely used as solvents and chemical intermediates. From a toxicological perspective, all three compounds exhibit a low order of acute toxicity. They are generally not found to be mutagenic or to cause significant skin sensitization. While data on reproductive and developmental toxicity is limited for this compound, studies on related dibasic esters suggest a low potential for such effects at typical exposure levels. This guide provides a detailed comparison of the available toxicological data to aid in the selection of appropriate alternatives based on safety profiles.
Comparative Toxicological Data
The following table summarizes the quantitative toxicological data for this compound and its alternatives.
| Toxicological Endpoint | This compound (DMG) | Dimethyl Succinate (DMS) | Dimethyl Adipate (DMA) |
| Acute Oral Toxicity (LD50) | > 5,000 mg/kg (rat)[1][2] | > 5,000 mg/kg (rat) | > 5,000 mg/kg (rat)[3] |
| Acute Dermal Toxicity (LD50) | > 2,000 mg/kg (rat)[1] | > 5,000 mg/kg (rabbit) | > 1,000 mg/kg (rabbit)[3] |
| Acute Inhalation Toxicity (LC50) | > 11 mg/L (4h, rat, aerosol) | No data available | > 400 mg/m³ (90-day, rat, no adverse effects) |
| Skin Irritation | No irritation (rabbit) | Mild, transient irritation | Slight or mild, transient irritation |
| Eye Irritation | No eye irritation (rabbit) | Eye irritation (rabbit) | Mild, temporary irritation and redness |
| Skin Sensitization | Negative (mouse) | No sensitization data available | No sensitization data available |
| Mutagenicity (Ames Test) | Negative | Negative | Negative |
| Reproductive/Developmental Toxicity | No data available | No data available | NOAEL (fertility) = 1000 mg/kg/day (rat); NOAEL (developmental) = 300 mg/kg/day (rat) |
NOAEL: No-Observed-Adverse-Effect Level
Experimental Protocols
The toxicological data presented in this guide are primarily based on studies following the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines are internationally accepted as standard methods for assessing the safety of chemicals.
Acute Toxicity Testing
-
Oral (OECD 423): This method involves the administration of the test substance in a single high dose to a small number of animals. Observations for mortality and clinical signs of toxicity are made over a 14-day period.
-
Dermal (OECD 402): The test substance is applied to the shaved skin of animals for 24 hours. The animals are observed for 14 days for signs of toxicity and mortality.
-
Inhalation (OECD 403): Animals are exposed to the test substance in the form of a gas, vapor, or aerosol for a defined period, typically 4 hours. Observations are carried out for 14 days.
Irritation and Sensitization Testing
-
Dermal Irritation/Corrosion (OECD 404): A small amount of the test substance is applied to the skin of a test animal under a gauze patch for a period of up to 4 hours. The skin is then observed for signs of irritation such as redness and swelling at specified intervals.
-
Eye Irritation/Corrosion (OECD 405): A small amount of the test substance is instilled into the conjunctival sac of one eye of a test animal. The eye is then examined for signs of irritation, including redness, swelling, and corneal opacity.
-
Skin Sensitization (OECD 429 - Local Lymph Node Assay): This assay assesses the potential of a substance to induce allergic contact dermatitis. It measures the proliferation of lymphocytes in the lymph nodes draining the site of application of the test substance.
Mutagenicity Testing
-
Bacterial Reverse Mutation Test (Ames Test, OECD 471): This test uses strains of the bacterium Salmonella typhimurium and Escherichia coli to detect point mutations, which are changes in one or a few base pairs of DNA. The bacteria are exposed to the test substance and the number of revertant colonies (bacteria that have regained the ability to grow on a histidine-deficient medium) is counted.
Visualizations
Metabolic Pathway and Potential Cellular Effects
The following diagram illustrates the metabolic breakdown of this compound and its alternatives and the potential downstream cellular effects. The primary metabolic pathway for these simple diesters is hydrolysis, catalyzed by esterases, into their corresponding dicarboxylic acids and methanol. While these esters themselves are not known to directly target specific signaling pathways, their metabolites can influence cellular processes.
References
Safety Operating Guide
Safe Disposal of Dimethyl Glutarate: A Procedural Guide
The proper disposal of dimethyl glutarate is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols is essential to minimize risks and comply with regulations.
Immediate Safety and Handling Protocols
This compound is a combustible liquid considered a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] It also has the potential to form explosive peroxides with prolonged exposure to air and light.[1] Therefore, strict safety measures are imperative.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or goggles.[2][3]
-
Hand Protection: Impervious chemical-resistant gloves.
-
Body Protection: A lab coat or synthetic apron.
-
Respiratory Protection: Generally not required under normal use with adequate ventilation, but a NIOSH/MSHA approved respirator is necessary for large-scale use or emergencies.
Handling and Storage:
-
Always work in a well-ventilated area.
-
Ensure that safety showers and eyewash stations are readily accessible.
-
Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated location.
-
Keep it away from incompatible materials such as strong oxidizing agents, acids, and alkalis, as well as heat, sparks, and open flames.
-
Note the date of receipt and opening. Unopened containers should be used within 18 months, while opened containers should not be stored for longer than 12 months due to the risk of peroxide formation.
Summary of Key Chemical Data
For quick reference, the following table summarizes important quantitative data for this compound.
| Property | Value |
| Physical State | Liquid |
| Melting Point | -38°C to -35°C (-34.6°F to -31°F) |
| Boiling Point | 210 - 215°C (410 - 419°F) |
| Flash Point | 97 - 109°C (207 - 228°F) |
| Autoignition Temperature | 365 - 370°C (689 - 698°F) |
| Explosive Limits | 0.9% (Lower) - 7.9% (Upper) |
| Specific Gravity | ~1.09 @ 20-25°C |
| Water Solubility | 4.3 - 5.3 g/L @ 20°C (Slightly miscible) |
| LD50 (Oral, Rat) | >5000 mg/kg |
| Storage Class (LGK, Germany) | 10 (Combustible liquids) |
Step-by-Step Disposal and Spill Neutralization Procedures
Disposal of chemical waste is governed by strict regulations. Always consult local, state, and federal guidelines before proceeding.
Accidental Spill Cleanup Protocol
-
Eliminate Ignition Sources: Immediately remove all sources of heat, sparks, and open flames from the area.
-
Ensure Ventilation: Work upwind of the spill and ensure the area is well-ventilated.
-
Evacuate Personnel: Clear the area of all non-essential personnel.
-
Contain the Spill: Use a non-combustible, inert absorbent material like sand, diatomite, or vermiculite to contain and absorb the spilled liquid. Do not use combustible materials like sawdust.
-
Collect Waste: Carefully sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate Area: Clean the spill surface thoroughly. Some sources recommend scrubbing with alcohol. Finish by cleaning with soap and water.
-
Prevent Environmental Contamination: Do not allow the spill or cleanup materials to enter drains or waterways.
Bulk Chemical Disposal Procedure
A hierarchical approach to waste management is recommended: Reduce, Reuse, Recycle, and finally, Dispose.
-
Evaluation: Determine if the this compound is unused and uncontaminated. If so, it may be suitable for recycling or redistribution.
-
Segregation: Do not mix this compound waste with other chemical waste streams, especially incompatible materials. Relatively unreactive organic reagents should be collected in a designated container.
-
Containerization: Store waste this compound in its original container or a clearly labeled, sealed, and appropriate waste container. Handle uncleaned empty containers as you would the product itself.
-
Professional Disposal: Arrange for disposal through a licensed and certified hazardous waste management company. Provide them with a copy of the Safety Data Sheet (SDS). Legislation regarding waste disposal varies by location, and it is the user's responsibility to comply with all applicable laws.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper management and disposal of this compound.
Caption: Workflow for this compound Handling and Disposal.
References
Personal protective equipment for handling Dimethyl Glutarate
Safe Handling and Disposal of Dimethyl Glutarate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Physicochemical Data and Exposure Limits
Proper handling of this compound begins with an understanding of its physical and chemical properties. This data is crucial for risk assessment and the implementation of appropriate safety controls.
| Property | Value |
| Physical State | Liquid[1][2] |
| Appearance | Colorless[2] |
| Odor | Ester-like or Odorless[1][2] |
| Molecular Weight | 160.17 g/mol |
| Boiling Point | 210 - 215 °C / 410 - 419 °F |
| Melting Point | -37 °C / -34.6 °F |
| Flash Point | 103 °C / 217.4 °F |
| Autoignition Temperature | 365 °C / 689 °F |
| Specific Gravity | 1.09 @ 20°C |
| Water Solubility | Partly miscible |
| Occupational Exposure Limits | No specific occupational exposure limit values have been established. It is recommended to handle in a well-ventilated area. |
Operational Protocol for Handling this compound
A systematic approach to handling this compound is essential to minimize exposure risk. The following protocol outlines the necessary steps from preparation to storage.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is recommended, especially when heating or creating aerosols.
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Wear safety goggles with side-shields to protect against splashes.
-
Hand Protection: Use impervious chemical-resistant gloves, such as nitrile rubber.
-
Skin and Body Protection: A lab coat or a chemical-resistant apron should be worn to prevent skin contact. In cases of large-scale operations, impervious clothing that covers the entire body may be necessary.
-
Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. For emergencies, such as a large spill, or when working in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Handling Procedures
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists. Do not eat, drink, or smoke in the laboratory area where this compound is handled. Wash hands thoroughly after handling.
-
Avoiding Incompatibilities: Keep the substance away from strong oxidizing agents, reducing agents, acids, and alkalis.
Storage Requirements
-
Container: Store in the original, tightly sealed container.
-
Conditions: Keep the container in a cool, dry, and well-ventilated area, away from sources of heat or ignition.
-
Segregation: Store away from the incompatible materials mentioned above.
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Remove contact lenses if it is safe to do so. Seek prompt medical attention.
-
Skin Contact: Immediately remove any contaminated clothing. Wash the affected skin area with soap and plenty of water. If irritation occurs and persists, seek medical attention.
-
Inhalation: Move the affected individual to an area with fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink a glass of water. Seek immediate medical attention.
Spill Management Workflow
In the event of a spill, a structured response is crucial to ensure safety and minimize environmental contamination.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
